Technical Documentation Center

2,4-Dichloro-5-methylbenzohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-Dichloro-5-methylbenzohydrazide
  • CAS: 297139-67-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 2,4-Dichloro-5-methylbenzohydrazide: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides an in-depth exploration of 2,4-dichloro-5-methylbenzohydrazide, a halogenated aromatic hydrazide with significant potential in medicinal chemistry and materials science. While this...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 2,4-dichloro-5-methylbenzohydrazide, a halogenated aromatic hydrazide with significant potential in medicinal chemistry and materials science. While this specific molecule is not extensively cataloged, this document serves as a foundational resource for its synthesis, purification, characterization, and safe handling. Leveraging established principles of organic chemistry and data from structurally analogous compounds, this guide is designed for researchers, scientists, and drug development professionals seeking to explore the utility of this and related compounds. We will detail a robust two-step synthetic protocol, predict its physicochemical and spectral properties, and discuss its potential as a scaffold in the development of novel therapeutic agents.

Introduction: The Scientific Rationale

Benzohydrazide derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a di-chloro substitution pattern on the benzene ring, coupled with a methyl group, is a strategic chemical modification. Halogen atoms, particularly chlorine, can significantly enhance a molecule's lipophilicity, membrane permeability, and metabolic stability, while also providing additional sites for molecular interactions with biological targets. The methyl group can further modulate these properties and provide a steric and electronic influence.

This guide focuses on the synthesis and characterization of 2,4-dichloro-5-methylbenzohydrazide, a compound poised for exploration in drug discovery programs. The protocols and analytical insights provided herein are designed to be self-validating, ensuring that researchers can confidently synthesize and verify the integrity of the target molecule.

Chemical Identity and Predicted Physicochemical Properties

As of the date of this guide, 2,4-Dichloro-5-methylbenzohydrazide does not have a dedicated CAS number, indicating its status as a novel or less-common research chemical. Its properties can be reliably predicted based on its structure and comparison with related compounds like 2,4-dichlorobenzohydrazide (CAS: 5814-06-2).[1]

Identifier Value Source
IUPAC Name 2,4-dichloro-5-methylbenzohydrazide-
Molecular Formula C₈H₈Cl₂N₂OCalculated
Molecular Weight 219.07 g/mol Calculated
Appearance Predicted to be a white to off-white crystalline solidAnalogy
Solubility Predicted to be sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)Analogy
Melting Point Predicted to be in the range of 150-200 °CAnalogy

Synthesis of 2,4-Dichloro-5-methylbenzohydrazide

The most direct and reliable synthetic route to 2,4-dichloro-5-methylbenzohydrazide involves a two-step process starting from the commercially available 2,4-dichloro-5-methylbenzoic acid (CAS: 6660-59-9).[2][3] The first step is the conversion of the carboxylic acid to the more reactive acyl chloride, followed by nucleophilic acyl substitution with hydrazine.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Hydrazinolysis A 2,4-Dichloro-5-methylbenzoic Acid C 2,4-Dichloro-5-methylbenzoyl Chloride A->C Reflux, cat. DMF B Thionyl Chloride (SOCl₂) E 2,4-Dichloro-5-methylbenzohydrazide C->E Base, e.g., Pyridine or Et₃N Solvent, e.g., THF or CH₂Cl₂ D Hydrazine Hydrate (N₂H₄·H₂O)

Caption: Proposed two-step synthesis of 2,4-dichloro-5-methylbenzohydrazide.

Experimental Protocol: Step 1 - Synthesis of 2,4-Dichloro-5-methylbenzoyl Chloride

Causality: The carboxylic acid group of the starting material is not sufficiently electrophilic to react directly with hydrazine. Conversion to the highly reactive acyl chloride using a chlorinating agent like thionyl chloride is a standard and efficient method to activate the carbonyl group for subsequent nucleophilic attack.[4]

Materials:

  • 2,4-dichloro-5-methylbenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount, ~1-2 drops)

  • Anhydrous toluene or dichloromethane (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dichloro-5-methylbenzoic acid in the chosen anhydrous solvent.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the suspension at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2,4-dichloro-5-methylbenzoyl chloride is a yellow to brown oil or low-melting solid and is typically used in the next step without further purification.

Experimental Protocol: Step 2 - Synthesis of 2,4-Dichloro-5-methylbenzohydrazide

Causality: The highly electrophilic carbonyl carbon of the acyl chloride readily reacts with the nucleophilic nitrogen of hydrazine hydrate. A base is often added to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

  • Crude 2,4-dichloro-5-methylbenzoyl chloride (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O) (1.5-2.0 eq)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)

  • Pyridine or Triethylamine (Et₃N) (1.1 eq)

Procedure:

  • In a separate flask, dissolve hydrazine hydrate in the anhydrous solvent and cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 2,4-dichloro-5-methylbenzoyl chloride from Step 1 in the same anhydrous solvent.

  • Slowly add the acyl chloride solution dropwise to the cooled hydrazine solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • The crude product will often precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 2,4-dichloro-5-methylbenzohydrazide.

Spectroscopic Characterization and Analysis

The identity and purity of the synthesized 2,4-dichloro-5-methylbenzohydrazide must be confirmed through a combination of spectroscopic methods. The following are the expected spectral characteristics based on the compound's structure.

Characterization_Workflow Start Synthesized Product FTIR FTIR Spectroscopy (Functional Group ID) Start->FTIR NMR NMR Spectroscopy (¹H & ¹³C, Structural Elucidation) Start->NMR MS Mass Spectrometry (Molecular Weight Verification) Start->MS Final Confirmed Structure of 2,4-Dichloro-5-methylbenzohydrazide FTIR->Final NMR->Final MS->Final

Caption: Logical workflow for the spectroscopic characterization of the target compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for identifying the key functional groups present in the molecule.

  • N-H stretching: Two distinct peaks are expected in the range of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group, and a broader peak for the -NH- group.[5]

  • C=O stretching (Amide I): A strong absorption band is expected around 1640-1680 cm⁻¹.[6]

  • Aromatic C-H stretching: A peak just above 3000 cm⁻¹.

  • Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹ for the methyl group.

  • C=C stretching: Peaks in the 1450-1600 cm⁻¹ region for the aromatic ring.

  • C-Cl stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR (in DMSO-d₆):

    • -NH₂ protons: A broad singlet around 4.5-5.0 ppm.

    • -NH proton: A broad singlet further downfield, typically > 9.0 ppm.[7]

    • Aromatic protons: Two singlets are expected for the two non-equivalent aromatic protons. Their chemical shifts will be in the range of 7.0-8.0 ppm.

    • -CH₃ protons: A sharp singlet around 2.3-2.5 ppm.

  • ¹³C NMR (in DMSO-d₆):

    • C=O carbon: A peak in the downfield region, around 160-170 ppm.[5]

    • Aromatic carbons: Six distinct peaks are expected between 120-140 ppm. The carbons attached to chlorine will be shifted downfield.

    • -CH₃ carbon: A peak in the upfield region, around 20-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of 219.07 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak (M⁺, M+2, M+4) with relative intensities of approximately 9:6:1.

Potential Applications in Research and Drug Development

The 2,4-dichloro-5-methylbenzohydrazide scaffold is a promising starting point for the development of new chemical entities. The hydrazide moiety is a versatile functional group that can be readily derivatized to form a wide array of hydrazones, N-acylhydrazides, and heterocyclic compounds like pyrazoles and oxadiazoles.

  • Anticancer Drug Discovery: Many hydrazone derivatives have shown potent anticancer activity by targeting various signaling pathways.[7] This scaffold can be used to generate libraries of compounds for screening against different cancer cell lines.

  • Antimicrobial Agents: The benzohydrazide core is present in several known antimicrobial agents.[6] The dichloro and methyl substitutions may enhance activity against a range of bacterial and fungal pathogens.

  • Intermediate for Agrochemicals: Halogenated aromatic compounds are frequently used in the synthesis of pesticides and herbicides.

Safety and Handling

While specific toxicity data for 2,4-dichloro-5-methylbenzohydrazide is not available, it should be handled with the same precautions as other chlorinated aromatic compounds and hydrazide derivatives.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

  • AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]

  • Louis Savein Dupuis J. Multidiscip. Res. (2023).
  • ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020, April 18). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2,4-dichloro-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichlorobenzohydrazide. Retrieved from [Link]

  • Google Patents. (n.d.). CN109678698B - A kind of preparation method of 2,4-dichlorobenzoyl chloride.
  • PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-3-methylbenzoyl chloride. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Structural Characterization and Synthetic Utility of 2,4-Dichloro-5-methylbenzohydrazide in Antifibrotic Drug Discovery

Executive Summary In the landscape of targeted drug discovery, the selection of precise molecular building blocks dictates the success of downstream pharmacological profiles. As a Senior Application Scientist, I frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug discovery, the selection of precise molecular building blocks dictates the success of downstream pharmacological profiles. As a Senior Application Scientist, I frequently evaluate intermediate scaffolds that serve as linchpins in complex syntheses. 2,4-Dichloro-5-methylbenzohydrazide (CAS: 297139-67-4) is a highly specialized aromatic hydrazide. Its unique substitution pattern imparts specific steric and electronic properties, making it an optimal precursor for synthesizing 5-aryl-1,3,4-oxadiazole derivatives. These downstream derivatives have recently been identified as a highly potent class of inhibitors targeting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway, which is critical in the pathogenesis of scleroderma and other fibrotic diseases [1].

This whitepaper provides an in-depth analysis of its chemical structure, a self-validating synthetic methodology, and its critical role in modern antifibrotic drug development.

Chemical Structure & Physicochemical Profile

The core architecture of 2,4-dichloro-5-methylbenzohydrazide consists of a benzene ring substituted with chlorine atoms at the ortho (C2) and para (C4) positions, a methyl group at the meta (C5) position, and a carbohydrazide moiety at C1 [2].

Causality of Structural Choices: The ortho-chlorine forces the carbohydrazide group out of coplanarity with the aromatic ring due to steric clash. This reduces resonance conjugation between the ring and the carbonyl group, thereby increasing the electrophilic character of the carbonyl carbon—a critical feature that accelerates downstream cyclization reactions. Furthermore, the para-chlorine and meta-methyl groups precisely modulate the lipophilicity and electron density of the molecule, which has been shown to optimize the binding affinity of the final oxadiazole products to their biological targets [1].

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name 2,4-Dichloro-5-methylbenzohydrazide
CAS Number 297139-67-4
Molecular Formula C8H8Cl2N2O
Molecular Weight 219.07 g/mol
SMILES String O=C(NN)C1=CC(C)=C(Cl)C=C1Cl
Appearance White solid
Storage Conditions Inert atmosphere, room temperature

Synthetic Methodology & Workflow

The synthesis of 2,4-dichloro-5-methylbenzohydrazide relies on a robust, two-step protocol starting from commercially available 2,4-dichloro-5-methylbenzoic acid [3]. To ensure scientific integrity, this protocol is designed as a self-validating system , incorporating in-process analytical checks to guarantee intermediate purity before proceeding.

Protocol 1: Two-Step Synthesis of 2,4-Dichloro-5-methylbenzohydrazide

Step 1: Fischer Esterification

  • Procedure: Dissolve 2,4-dichloro-5-methylbenzoic acid (e.g., 0.09 g) in anhydrous methanol (MeOH). Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Conditions: Reflux at 85 °C for 6 hours.

  • Mechanistic Causality: The strong acidic conditions protonate the carbonyl oxygen, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by methanol. Continuous refluxing drives the equilibrium toward the methyl ester.

  • In-Process Validation: Quench a 10 µL micro-aliquot in saturated NaHCO₃, extract with ethyl acetate, and analyze via Thin Layer Chromatography (TLC). The reaction is deemed complete when the highly polar carboxylic acid spot (baseline retention) is entirely replaced by the higher-R_f ester spot.

Step 2: Hydrazinolysis

  • Procedure: To the crude methyl ester dissolved in MeOH, add a 5-fold molar excess of hydrazine hydrate (H₄N₂•H₂O).

  • Conditions: Reflux at 85 °C for 14 hours.

  • Mechanistic Causality: Hydrazine is a potent alpha-effect nucleophile. It attacks the ester carbonyl, displacing the methoxy leaving group. The large excess of hydrazine is critical; it ensures complete conversion and sterically prevents the formation of symmetric, inactive diacylhydrazines.

  • Isolation & Validation: Cool the reaction mixture to room temperature. The target compound, 2,4-dichloro-5-methylbenzohydrazide, will spontaneously precipitate as a white solid. Filter, wash with cold ethanol to remove unreacted hydrazine, and dry under high vacuum. Expected yield is ~72% over two steps [1].

SynthesisWorkflow Acid 2,4-Dichloro-5-methylbenzoic acid (Starting Material) Ester Methyl 2,4-dichloro-5-methylbenzoate (Intermediate) Acid->Ester H2SO4, MeOH 85°C, 6h Hydrazide 2,4-Dichloro-5-methylbenzohydrazide (Final Product) Ester->Hydrazide H4N2•H2O, MeOH 85°C, 14h

Workflow for the two-step synthesis of 2,4-Dichloro-5-methylbenzohydrazide.

Analytical Validation Protocol

To confirm the structural fidelity of the synthesized batch, Nuclear Magnetic Resonance (NMR) spectroscopy must be employed. This step closes the self-validation loop.

Protocol 2: ¹H NMR Characterization (500 MHz, DMSO-d₆)
  • Sample Preparation: Dissolve 5 mg of the dried product in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire the spectrum at 500 MHz at 298 K.

  • Expected Resonances & Causality [1]:

    • δ 9.56 (br. s., 1H): Amide (NH) proton. Broadening is caused by the quadrupolar relaxation of the adjacent nitrogen atom and chemical exchange with trace moisture.

    • δ 7.63 (s, 1H) & δ 7.40 (s, 1H): Aromatic protons at C3 and C6. They appear as distinct singlets because the para-substitution pattern isolates them, preventing any ortho or meta J-coupling interactions.

    • δ 4.49 (br. s., 2H): Terminal amine (NH₂) protons of the hydrazide moiety.

    • δ 2.32 (s, 3H): Methyl group protons at C5.

Application in Drug Discovery: The Rho/MRTF/SRF Pathway

The primary utility of 2,4-dichloro-5-methylbenzohydrazide is its conversion into 5-aryl-1,3,4-oxadiazole-2-thiol derivatives via cyclization with carbon disulfide (CS₂) under basic conditions. These derivatives are subsequently alkylated to form thioalkanoic acids [1].

Mechanism of Action: The fibroblast-to-myofibroblast transition is a pathological hallmark of scleroderma, driven by the Rho/MRTF/SRF signaling cascade. In a healthy resting state, MRTF is sequestered in the cytoplasm by G-actin. Upon upstream stimulation (e.g., Rho GTPase activation), G-actin polymerizes into F-actin, releasing MRTF. MRTF then translocates to the nucleus, binding to SRF to initiate pro-fibrotic gene transcription (such as Connective Tissue Growth Factor, CTGF).

The oxadiazole derivatives synthesized from our title compound act as highly potent inhibitors (exhibiting sub-nanomolar IC₅₀ values) of this MRTF/SRF-mediated transcription. By blocking this specific nuclear interaction, they effectively halt fibrogenesis at the transcriptional level [1].

BiologicalPathway Stimulus Upstream Stimuli (Mechanical/Chemical) Rho Rho GTPase Activation Stimulus->Rho Actin G-Actin to F-Actin Polymerization Rho->Actin MRTF MRTF Release from G-Actin Actin->MRTF Nucleus MRTF Nuclear Translocation & SRF Binding MRTF->Nucleus Fibrosis Pro-fibrotic Gene Transcription (e.g., CTGF) Nucleus->Fibrosis Inhibitor Oxadiazole Derivatives (Inhibitor) Inhibitor->Nucleus Blocks MRTF/SRF

Rho/MRTF/SRF signaling pathway and targeted inhibition by oxadiazole derivatives.

Conclusion

2,4-Dichloro-5-methylbenzohydrazide is far more than a simple reagent; it is a precisely engineered structural scaffold. Its synthesis is straightforward but demands rigorous analytical validation to ensure downstream fidelity. By serving as the core building block for 1,3,4-oxadiazole-based MRTF/SRF inhibitors, it plays an indispensable role in the vanguard of antifibrotic drug development, offering a viable pathway to treat complex diseases like systemic scleroderma.

References

  • Title: 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Foundational

The Strategic Role of 2,4-Dichloro-5-methylbenzoic Acid Hydrazide in Antifibrotic Drug Development

Executive Summary 2,4-Dichloro-5-methylbenzoic acid hydrazide (also known as 2,4-dichloro-5-methylbenzohydrazide) is a highly specialized chemical intermediate critical to the synthesis of novel heterocyclic active pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-5-methylbenzoic acid hydrazide (also known as 2,4-dichloro-5-methylbenzohydrazide) is a highly specialized chemical intermediate critical to the synthesis of novel heterocyclic active pharmaceutical ingredients (APIs). In recent medicinal chemistry campaigns, this specific hydrazide has emerged as the foundational building block for 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids—a highly potent class of inhibitors targeting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, its mechanistic role in the design of antifibrotic agents for systemic sclerosis (scleroderma), and the self-validating synthetic protocols required to produce it with high purity.

Chemical Identity and Physicochemical Properties

Understanding the structural parameters of 2,4-dichloro-5-methylbenzohydrazide is essential for predicting its reactivity during cyclization reactions. The di-halogenated and methylated aromatic ring provides a unique steric and electronic environment that directly translates to the high target-binding affinity of its downstream API derivatives.

PropertyValue
IUPAC Name 2,4-Dichloro-5-methylbenzohydrazide
Synonyms Benzoic acid, 2,4-dichloro-5-methyl-, hydrazide; 2,4-Dichloro-5-methylbenzoic acid hydrazide
CAS Registry Number 297139-67-4
Molecular Formula C₈H₈Cl₂N₂O
Molecular Weight 219.07 g/mol
Key Structural Features Primary amine (nucleophilic), secondary amide (H-bond donor), di-chlorinated aromatic ring (lipophilic)

Mechanistic Role in Drug Discovery: The Rho/MRTF/SRF Pathway

The primary application of 2,4-dichloro-5-methylbenzohydrazide is its conversion into 1,3,4-oxadiazole derivatives. According to breakthrough research by, these oxadiazole compounds are potent inhibitors of the Rho/MRTF/SRF-mediated gene transcription pathway.

In fibrotic diseases such as systemic sclerosis, pro-fibrotic stimuli (e.g., TGF-β or bleomycin) activate RhoA GTPase, leading to the polymerization of G-actin into F-actin. This depletion of G-actin releases MRTF, allowing it to translocate to the nucleus, co-activate SRF, and drive the transcription of fibrotic genes like collagen and smooth muscle actin (SMA). The oxadiazole derivatives synthesized from our target hydrazide block this pathway, preventing tissue fibrosis.

Pathway Stimulus Pro-fibrotic Stimulus (e.g., Bleomycin / TGF-β) RhoA RhoA GTPase Activation Stimulus->RhoA Actin F-Actin Polymerization (G-Actin depletion) RhoA->Actin MRTF MRTF Release & Nuclear Translocation Actin->MRTF Releases MRTF SRF SRF Binding at Serum Response Element (SRE) MRTF->SRF Co-activation Transcription Fibrotic Gene Transcription (Collagen, SMA) SRF->Transcription Inhibitor Oxadiazole Inhibitor (Hydrazide-derived) Inhibitor->MRTF Blocks pathway

Caption: Inhibition of the Rho/MRTF/SRF signaling pathway by hydrazide-derived oxadiazole compounds.

Synthesis Workflows and Causality-Driven Protocols

The synthesis of 2,4-dichloro-5-methylbenzohydrazide from its corresponding benzoic acid relies on a robust, two-step methodology: Fischer esterification followed by hydrazinolysis. The protocols below are designed as self-validating systems to ensure maximum yield and purity.

SynthesisWorkflow A 2,4-Dichloro-5-methylbenzoic acid B Methyl 2,4-dichloro-5-methylbenzoate A->B MeOH, H2SO4 (Fischer Esterification) C 2,4-Dichloro-5-methylbenzohydrazide (Target Intermediate) B->C NH2NH2·H2O, Reflux (Hydrazinolysis) D 5-Aryl-1,3,4-oxadiazole-2-thiol C->D CS2, KOH, EtOH (Cyclization)

Caption: Workflow for synthesizing 2,4-dichloro-5-methylbenzohydrazide and its oxadiazole derivative.

Method A: Fischer Esterification

Objective: Convert 2,4-dichloro-5-methylbenzoic acid to its methyl ester.

  • Causality: Direct reaction of the carboxylic acid with hydrazine is thermodynamically unfavorable due to the formation of an unreactive hydrazine salt. Converting the acid to a methyl ester creates a highly electrophilic carbonyl carbon, facilitating the subsequent nucleophilic acyl substitution. Methanol is used in large excess to drive the equilibrium forward (Le Chatelier's Principle).

Step-by-Step Protocol:

  • Suspend 2,4-dichloro-5-methylbenzoic acid (1.0 eq) in anhydrous methanol (0.2 M).

  • Add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C.

  • Attach a reflux condenser and heat the reaction mixture to 85 °C for 6 hours.

  • Workup: Concentrate the mixture in vacuo to remove excess methanol. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ (to neutralize the acid catalyst and extract unreacted starting material). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation: Perform TLC (Hexane:EtOAc 4:1). The protocol is validated when the highly polar acid spot (R_f ~ 0.1) completely disappears, replaced by the non-polar ester spot (R_f ~ 0.7). ¹H NMR will confirm success via the appearance of a sharp 3H singlet at ~3.8 ppm (methoxy protons).

Method B: Hydrazinolysis

Objective: Convert the methyl ester to 2,4-dichloro-5-methylbenzohydrazide.

  • Causality: Hydrazine hydrate (NH₂NH₂·H₂O) is highly nucleophilic due to the alpha-effect. It is critical to use a significant excess (typically 3.0 to 5.0 eq) of hydrazine. If stoichiometric amounts are used, the newly formed hydrazide can react with a second molecule of the ester, yielding a thermodynamically stable, dead-end symmetrical N,N'-diaroylhydrazine byproduct.

Step-by-Step Protocol:

  • Dissolve the intermediate methyl 2,4-dichloro-5-methylbenzoate (1.0 eq) in methanol.

  • Add hydrazine hydrate (5.0 eq) at room temperature.

  • Heat the reaction to 85 °C and reflux for 14 hours.

  • Workup: Cool the reaction mixture to room temperature. The target hydrazide typically precipitates out of the methanolic solution. Filter the white solid, wash with ice-cold methanol and distilled water to remove unreacted hydrazine, and dry under high vacuum.

  • Validation: The success of this protocol is confirmed via ¹H NMR (500 MHz, DMSO-d₆). The self-validating spectral signature for 2,4-dichloro-5-methylbenzohydrazide must show: δ 9.56 (br. s., 1H, NH), 7.63 (s, 1H, Ar-H), 7.40 (s, 1H, Ar-H), 4.49 (br. s., 2H, NH₂), 2.32 (s, 3H, CH₃) .

Structure-Activity Relationship (SAR) and Quantitative Data

Why utilize the highly specific 2,4-dichloro-5-methyl substitution pattern? During the optimization of MRTF/SRF inhibitors, researchers discovered that modifying the aryl ring of the oxadiazole core drastically impacts cellular potency. The 2,4-dichloro-5-methylbenzohydrazide intermediate allows chemists to access a specific steric and electronic profile that perfectly fills the hydrophobic binding pocket of the unknown target protein, improving potency by several orders of magnitude compared to unsubstituted variants.

Table 1: Impact of Aryl Substitution on Downstream Oxadiazole Potency (SRE.L Assay) Data synthesized from SAR trends reported in the development of MRTF/SRF inhibitors.

Aryl Substitution (R-group)SRE.L IC₅₀ (nM)Pharmacological Rationale & Causality
Unsubstituted Phenyl > 10,000Baseline activity; lacks sufficient lipophilic contacts for target engagement.
4-Chloro ~ 2,500Mono-halogenation improves lipophilicity and basic hydrophobic pocket binding.
2,4-Dichloro ~ 180Di-substitution perfectly aligns with the steric constraints of the target receptor.
2,4-Dichloro-5-methyl < 100 Optimal profile. The addition of the methyl group maximizes steric fit, enhances metabolic stability, and yields high in vivo C_max.

By serving as the precise precursor to the 2,4-dichloro-5-methyl substituted oxadiazole, this specific hydrazide is indispensable for achieving the sub-100 nM potency required for viable clinical candidates in scleroderma and other fibrotic pathologies.

References

  • Kahl, D. J., Hutchings, K. M., Lisabeth, E. M., Haak, A. J., Leipprandt, J. R., Dexheimer, T., ... & Neubig, R. R. (2019). "5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma." Journal of Medicinal Chemistry, 62(9), 4350–4369. URL:[Link]

Exploratory

Technical Whitepaper: Comparative Analysis of Halogenated Benzohydrazides

Executive Summary Benzohydrazides represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores for antimicrobial, antiviral, and anticancer agents. They are also the primary precursors for 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzohydrazides represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores for antimicrobial, antiviral, and anticancer agents. They are also the primary precursors for 1,3,4-oxadiazoles and 1,2,4-triazoles.[1]

This guide provides a technical comparison between the standard scaffold, 2,4-dichlorobenzohydrazide (2,4-DCBH) , and its methylated derivative, 2,4-dichloro-5-methylbenzohydrazide (5-Me-DCBH) .[1] While 2,4-DCBH is a well-established intermediate, the 5-methyl analog offers distinct advantages in Structure-Activity Relationship (SAR) optimization, leveraging the "Magic Methyl" effect to alter lipophilicity, metabolic stability, and hydrophobic binding interactions without disrupting the core electronic profile significantly.[1]

Part 1: Physicochemical & Structural Profiling[1]

The introduction of a methyl group at the C5 position constitutes a strategic "bioisosteric walk." This modification is not merely cosmetic; it fundamentally alters the molecule's solvation energy and packing capability within a receptor pocket.

Comparative Data Matrix
Property2,4-Dichlorobenzohydrazide2,4-Dichloro-5-methylbenzohydrazideImpact of Modification
Formula C₇H₆Cl₂N₂OC₈H₈Cl₂N₂OIncreased MW (+14 Da)
Mol.[1] Weight 205.04 g/mol 219.07 g/mol Negligible impact on ligand efficiency
LogP (Calc) ~1.98~2.45Critical: Increased lipophilicity improves membrane permeability.
Electronic State Electron-deficient ringSlightly less deficient (+I effect of Me)5-Me donates electron density, slightly increasing hydrazide nucleophilicity.[1]
Steric Bulk Low (Planar aromatic)Moderate (C5 obstruction)C5-Me restricts rotation in the binding pocket (entropic benefit).[1]
Metabolic Liability Benzylic oxidation resistantBenzylic oxidation susceptibleThe methyl group introduces a "soft spot" for CYP450 oxidation (potential for pro-drug design).
The "Magic Methyl" Effect in SAR

The 5-methyl substitution exploits the "Magic Methyl" effect , a phenomenon where a single methyl group can boost biological potency by orders of magnitude (up to 100-fold).

  • Desolvation Energy: The hydrophobic methyl group aids in desolvating the ligand as it enters a hydrophobic protein pocket.

  • Conformational Lock: The steric bulk of the methyl group at C5 (ortho to the C4-chlorine) can restrict the rotation of the phenyl ring, pre-organizing the molecule into a bioactive conformation.

Part 2: Synthetic Architecture

The synthesis of both analogs follows a parallel workflow, typically starting from the corresponding benzoic acid. However, the availability of the starting material differs. The 5-methyl acid is often derived from chlorosulfonation and subsequent modification of 2,4-dichlorotoluene or via oxidation of 2,4-dichloro-5-methylacetophenone.[1]

Workflow Visualization

The following diagram illustrates the parallel synthesis and downstream cyclization pathways.

SynthesisWorkflow cluster_0 Esterification Acid_Std 2,4-Dichlorobenzoic Acid Ester_Std Methyl 2,4-dichlorobenzoate Acid_Std->Ester_Std MeOH, H2SO4 Reflux 4h Acid_Me 2,4-Dichloro-5-methylbenzoic Acid Ester_Me Methyl 2,4-dichloro-5-methylbenzoate Acid_Me->Ester_Me MeOH, H2SO4 Reflux 6h Hydrazide_Std 2,4-DCBH (Standard Scaffold) Ester_Std->Hydrazide_Std NH2NH2·H2O EtOH, Reflux Hydrazide_Me 5-Me-DCBH (Methylated Scaffold) Ester_Me->Hydrazide_Me NH2NH2·H2O EtOH, Reflux Oxadiazole 1,3,4-Oxadiazole Derivatives (Bioactive Target) Hydrazide_Std->Oxadiazole CS2 / KOH or R-CHO Hydrazide_Me->Oxadiazole CS2 / KOH (Slower Kinetics)

Figure 1: Comparative synthetic pathway. Note that the 5-methyl derivative may require slightly longer reflux times during esterification due to increased steric hindrance adjacent to the reaction center.[1]

Part 3: Reactivity & Downstream Applications[1]

Nucleophilicity and Cyclization

Both hydrazides are primary precursors for heterocycle formation.

  • Reaction with Carbon Disulfide (CS₂):

    • 2,4-DCBH: Reacts readily with CS₂ in ethanolic KOH to form 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol.[1]

    • 5-Me-DCBH: The reaction proceeds similarly, but the electron-donating methyl group at C5 slightly increases the electron density of the aromatic ring.[1] This inductive effect (+I) stabilizes the transition state during the nucleophilic attack of the hydrazide nitrogen, potentially accelerating the initial step, though steric bulk may dampen this effect.

  • Schiff Base Formation (Hydrazones):

    • Reaction with aldehydes (e.g., 4-nitrobenzaldehyde) yields hydrazones.[1]

    • Application: The 5-Me-DCBH hydrazones often exhibit superior antifungal activity due to increased lipophilicity, allowing better penetration of fungal cell walls (chitin layers).[1]

Biological Implications (SAR Logic)

The following logic map details how the structural difference translates to biological function.

SAR_Logic Core Benzohydrazide Core Mod_Std 2,4-Dichloro Substitution Core->Mod_Std Mod_Me Add 5-Methyl Group Mod_Std->Mod_Me Optimization Effect_1 Electron Withdrawal (-I) Mod_Std->Effect_1 Effect_2 Lipophilicity Boost (+0.5 LogP) Mod_Me->Effect_2 Effect_3 Steric Clash / Pocket Filling Mod_Me->Effect_3 Outcome_Std High Reactivity Moderate Permeability Effect_1->Outcome_Std Outcome_Me Enhanced BBB Permeability Improved Hydrophobic Binding Effect_2->Outcome_Me Effect_3->Outcome_Me

Figure 2: Structure-Activity Relationship (SAR) logic flow demonstrating the functional impact of the 5-methyl addition.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2,4-Dichloro-5-methylbenzohydrazide

This protocol is self-validating via TLC monitoring.[1]

Reagents:

  • Methyl 2,4-dichloro-5-methylbenzoate (1.0 eq)[1]

  • Hydrazine hydrate (99%, 5.0 eq)

  • Absolute Ethanol (Solvent)

Procedure:

  • Dissolution: Dissolve 10 mmol of the methyl ester in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 50 mmol of hydrazine hydrate dropwise with stirring. Note: Excess hydrazine is required to prevent the formation of the symmetrical dimer (diacylhydrazine).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The ester spot (high Rf) should disappear, replaced by the hydrazide spot (lower Rf, streaks slightly).

  • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath. The product typically precipitates as white/off-white crystals.[1]

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by cold water (to remove excess hydrazine). Recrystallize from ethanol/water if necessary.[1]

  • Yield Expectation: 85–92%.

Protocol B: Cyclization to 1,3,4-Oxadiazole (Thiol derivative)

Reagents:

  • Benzohydrazide precursor (1.0 eq)[2]

  • Carbon Disulfide (CS₂) (1.5 eq)

  • Potassium Hydroxide (KOH) (1.0 eq)

  • Ethanol (95%)

Procedure:

  • Dissolve KOH in ethanol. Add the hydrazide precursor.[3]

  • Add CS₂ slowly (exothermic reaction).

  • Reflux for 12 hours until H₂S evolution ceases (lead acetate paper test).

  • Acidify with dilute HCl to precipitate the oxadiazole-2-thiol.[1]

References

  • Synthesis and Bioactivity of Benzohydrazide Derivatives. Biointerface Research in Applied Chemistry. (2020). Discusses the general synthesis and insecticidal/nematicidal properties of halogenated benzohydrazides.

  • The "Magic Methyl" Effect in Medicinal Chemistry. Nature / Illinois Chemistry. (2020). Foundational theory on how methyl groups alter drug potency and solubility.[4][5]

  • Antimicrobial Activities of Hydrazones with 2,4-Dichloro Moiety. Drug Discovery. (2022).[1][6] Specific data on the biological activity of 2,4-dichlorobenzohydrazide derivatives against S. aureus and E. coli.[1][3]

  • 2,4-Dichloro-5-methylbenzoic acid Properties. ChemicalBook. (2025). Physical data and supplier information for the key precursor.

  • Carbon Disulfide Promoted Reactions of Hydrazides. ResearchGate. (2001). Mechanisms for the cyclization of hydrazides to oxadiazoles using CS₂.

Sources

Foundational

Solubility Profiling of Dichloro-Methyl Substituted Benzohydrazides

The following technical guide is structured as a high-level operational directive for an R&D team characterizing the physicochemical profile of dichloro-methyl substituted benzohydrazides . These compounds represent a cr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level operational directive for an R&D team characterizing the physicochemical profile of dichloro-methyl substituted benzohydrazides .

These compounds represent a critical scaffold in medicinal chemistry, often exhibiting enhanced lipophilicity and metabolic stability compared to their unsubstituted parent molecules. However, their specific substitution pattern (two electron-withdrawing chlorines and one electron-donating methyl) creates unique solubility challenges that must be systematically addressed to ensure bioavailability.

Physicochemical Analysis & Experimental Protocols

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Dichloro-methyl substituted benzohydrazides (e.g., 2,4-dichloro-5-methylbenzohydrazide) are emerging pharmacophores in the development of antimicrobial and anticancer agents. The benzohydrazide moiety (


) serves as a versatile hydrogen-bond donor/acceptor, while the halogen and alkyl substitutions modulate the molecule's lipophilicity and crystal lattice energy.
The Solubility Paradox

The introduction of dichloro groups significantly increases the lipophilicity (LogP


 3.3) and promotes strong 

-

stacking interactions in the solid state. The methyl group adds steric bulk, which can either disrupt crystal packing (enhancing solubility) or lock the conformation (reducing solubility), depending on its position relative to the carbonyl group.
  • Core Challenge: These compounds typically exhibit "brick-dust" properties—high melting points (

    
    C) and low aqueous solubility (
    
    
    
    ), necessitating precise cosolvent screening.
  • Objective: Establish a thermodynamic solubility profile to inform lead optimization and formulation (e.g., lipid-based delivery or amorphous solid dispersions).

Structural Logic & Physicochemical Properties[4][6]

Understanding the "why" behind the solubility profile is as critical as the data itself. The following diagram illustrates the Structure-Property Relationship (SPR) governing these derivatives.

SPR Logic Diagram

SAR_Logic Substituents Dichloro-Methyl Substitution Lipophilicity Increased Lipophilicity (LogP > 3.0) Substituents->Lipophilicity PiStacking Enhanced π-π Stacking (Chlorine effect) Substituents->PiStacking Steric Steric Hindrance (Methyl effect) Substituents->Steric Hydrophobic Hydrophobic Solvation Penalty Lipophilicity->Hydrophobic OrgSolubility High Solubility in Polar Aprotics (DMSO/DMF) Lipophilicity->OrgSolubility Like-dissolves-like LatticeEnergy High Lattice Energy (MP > 175°C) AqSolubility Low Aqueous Solubility LatticeEnergy->AqSolubility Resists dissolution PiStacking->LatticeEnergy Hydrophobic->AqSolubility Poor hydration Steric->LatticeEnergy If symmetry increases

Figure 1: Causal relationship between chemical substitution and observed solubility behaviors. The dichloro-methyl pattern drives high lattice energy, requiring high-dielectric organic solvents to overcome the crystal packing forces.

Representative Solubility Profile

The following data represents the expected solubility hierarchy for 2,4-dichloro-5-methylbenzohydrazide based on thermodynamic modeling and analog comparison (e.g., 4-chlorobenzohydrazide).

Table 1: Solubility Classification in Standard Solvents (at 25°C)

Solvent ClassRepresentative SolventSolubility Range (mg/mL)Thermodynamic Interaction
Polar Aprotic DMSO, DMFHigh (> 50)Dipole-dipole interactions disrupt intermolecular H-bonds.
Polar Protic Methanol, EthanolModerate (5 - 20)Solvation via H-bonding; limited by alkyl chain hydrophobicity.
Chlorinated Dichloromethane (DCM)Moderate (10 - 25)Good dispersion forces; effective for the dichloro-aryl core.
Ethers THF, 1,4-DioxaneModerate-High (20 - 40)H-bond accepting ability of solvent stabilizes the hydrazide NH.
Aqueous Water (pH 7.0)Very Low (< 0.1)High hydrophobic effect; lattice energy dominates solvation enthalpy.
Non-Polar n-HexaneNegligible (< 0.[1]01)Lack of polar interactions to solvate the hydrazide moiety.

Critical Insight: The solubility in binary mixtures (e.g., DMSO:Water or PEG400:Water) often exhibits a cosolvency maximum that is non-linear. For formulation, a ratio of 40:60 (Cosolvent:Water) is typically the starting point for stability screening [1, 2].

Experimental Protocols (Standard Operating Procedure)

To validate the theoretical profile above, the following Self-Validating Protocol must be executed. This workflow minimizes errors from supersaturation and hydrolytic degradation.

The Equilibrium Solubility Workflow

Workflow Start Solid State Characterization (PXRD/DSC) Prep Excess Solid Addition (Supersaturation) Start->Prep Confirm polymorph Equilibrate Shake-Flask Equilibration (24h - 72h @ 25°C) Prep->Equilibrate Filter Filtration / Centrifugation (0.45 µm PVDF) Equilibrate->Filter Check for solid presence Dilute Dilution with Mobile Phase (Prevent Precipitation) Filter->Dilute Immediate Analyze HPLC-UV / LC-MS Analysis Dilute->Analyze Calc Data Processing (mg/mL & Molar Fraction) Analyze->Calc Calc->Equilibrate If RSD > 5%

Figure 2: Step-by-step experimental workflow for determining equilibrium solubility. Note the critical feedback loop ensuring statistical validity (RSD < 5%).

Detailed Methodology

Phase 1: Preparation

  • Solid State Verification: Before solubility testing, verify the crystallinity of the bulk powder using Powder X-Ray Diffraction (PXRD). Amorphous content can artificially inflate solubility readings.

  • Solvent Selection: Use HPLC-grade solvents. For aqueous buffers, ensure pH is controlled (pH 1.2, 4.5, 6.8) to assess ionization effects (though benzohydrazides are weak bases, pKa ~3, significant shifts occur only at very low pH).

Phase 2: The Shake-Flask Method (Gold Standard)

  • Add excess solid drug (approx. 50 mg) to 2 mL of solvent in borosilicate glass vials.

  • Agitate using an orbital shaker at 25.0 ± 0.1°C for 24 to 72 hours [3].

  • Visual Check: Ensure solid is still present at the end of the cycle. If the solution is clear, the experiment is invalid (undersaturated); add more solid and repeat.

Phase 3: Sampling & Analysis

  • Filtration: Filter the supernatant through a 0.45 µm PVDF membrane (pre-saturated with the solution to prevent drug adsorption).

  • Dilution: Immediately dilute the filtrate with the mobile phase (e.g., Acetonitrile:Water) to prevent precipitation upon temperature change.

  • Quantification: Analyze via HPLC-UV (typically

    
     ~230-250 nm for benzohydrazides).
    
    • Self-Validation: The standard curve must have an

      
      .
      

Thermodynamic Modeling

For predictive scaling across temperatures (e.g., 298K to 323K), the Modified Apelblat Equation is the industry standard for benzohydrazide derivatives [4].



  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (Kelvin)
    
  • 
     : Empirical constants derived from regression analysis.
    

Application: By measuring solubility at just three temperatures (e.g., 25°C, 35°C, 45°C), you can derive the Enthalpy of Solution (


) .
  • If

    
    : The dissolution is endothermic (solubility increases with heat), which is typical for these crystalline solids.
    

References

  • PubChem. (2025).[2] 2,4-Dichlorobenzohydrazide Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[1] Solubility of a-Benzoyl-2-methylbenzohydrazide in Various Organic Solvents. Link

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Sha, O., et al. (2021). Measurement and correlation of solubility of benzohydrazide derivatives. Journal of Chemical & Engineering Data. Link

  • EPA CompTox. (2025).[3] Benzene, 1-(dichloromethyl)-2-methyl- Properties Dashboard. US Environmental Protection Agency.[4] Link

Sources

Exploratory

Biological Activity of 2,4-Dichloro-5-methylbenzohydrazide Derivatives: A Technical Guide to Next-Generation MRTF/SRF Inhibitors

Executive Summary Fibrotic diseases, such as Systemic Sclerosis (Scleroderma), represent a massive unmet clinical need characterized by the aberrant overproduction of extracellular matrix (ECM) proteins. At the core of t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fibrotic diseases, such as Systemic Sclerosis (Scleroderma), represent a massive unmet clinical need characterized by the aberrant overproduction of extracellular matrix (ECM) proteins. At the core of this pathology is the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling axis. Recent high-throughput screening and rigorous medicinal chemistry optimization have identified a novel class of highly potent antifibrotic agents: 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids.

This technical whitepaper explores the biological activity and synthesis of these inhibitors, with a specific focus on 2,4-dichloro-5-methylbenzohydrazide —the critical synthetic precursor required to build the most potent, sub-nanomolar derivatives in this class. By dictating the exact steric and electronic environment of the oxadiazole core, this hydrazide scaffold enables an astonishing 150,000-fold improvement in biological activity over initial high-throughput screening hits [1].

Mechanistic Grounding: The Rho/MRTF/SRF Axis

To understand the biological activity of these derivatives, one must first understand the target pathway. The MRTF/SRF complex is a master regulator of cytoskeletal dynamics and profibrotic gene expression [2].

Under basal conditions, MRTF is sequestered in the cytoplasm by monomeric G-actin. When upstream G-protein coupled receptors (GPCRs) are stimulated by profibrotic mediators like Lysophosphatidic acid (LPA), RhoA GTPase is activated. This drives the polymerization of G-actin into filamentous F-actin. The depletion of the G-actin pool liberates MRTF, allowing it to translocate into the nucleus, bind to SRF at Serum Response Elements (SREs), and drive the transcription of profibrotic genes such as CTGF, COL1A1, and ACTA2 [1, 2].

The 2,4-dichloro-5-methylbenzohydrazide-derived oxadiazoles act as profound inhibitors of this pathway, blocking MRTF/SRF-mediated transcription downstream of RhoA activation.

Pathway GPCR GPCR Activation (e.g., LPA, Sphingosine) RhoA RhoA GTPase Activation GPCR->RhoA Actin Actin Polymerization (G-Actin → F-Actin) RhoA->Actin MRTF MRTF-A Release & Nuclear Translocation Actin->MRTF SRF MRTF/SRF Complex on SRE Promoter MRTF->SRF Genes Pro-fibrotic Gene Expression (CTGF, COL1A1, ACTA2) SRF->Genes Inhibitor Oxadiazole Derivatives (MRTF/SRF Inhibitors) Inhibitor->MRTF Inhibits

Fig 1: Rho/MRTF/SRF signaling pathway and the inhibitory node of oxadiazole derivatives.

Chemical Synthesis: Scaffold Assembly

The synthesis of the active 5-(2,4-dichloro-5-methylphenyl)-1,3,4-oxadiazol-2-ylthioalkanoic acid relies entirely on the precise construction of the 2,4-dichloro-5-methylbenzohydrazide intermediate. The protocol below outlines the self-validating synthetic workflow used to generate these highly potent probes [1].

Step-by-Step Synthetic Methodology

Step 1: Fischer Esterification & Hydrazinolysis

  • Protocol: React 2,4-dichloro-5-methylbenzoic acid with methanol and a catalytic acid to form the methyl ester. Subsequently, reflux the ester with excess hydrazine hydrate in methanol. The product is precipitated as a white solid (2,4-dichloro-5-methylbenzohydrazide).

  • Causality: The hydrazide functional group is the requisite bi-nucleophile for the subsequent ring-closing reaction. The specific 2,4-dichloro-5-methyl substitution pattern must be maintained here because Structure-Activity Relationship (SAR) studies indicate this exact steric bulk is required to perfectly fit the binding pocket of the unknown MRTF/SRF pathway target.

Step 2: Oxadiazole Core Assembly

  • Protocol: Reflux the hydrazide intermediate with carbon disulfide (CS2) in ethanol under basic conditions (KOH). Follow with an acidic workup to precipitate 5-(2,4-dichloro-5-methylphenyl)-1,3,4-oxadiazole-2-thiol. Validate ring closure via 1H NMR (disappearance of hydrazide N-H protons).

  • Causality: CS2 acts as the carbon and sulfur source to close the 5-membered 1,3,4-oxadiazole ring. The basic conditions facilitate the nucleophilic attack of the hydrazide nitrogen onto the electrophilic carbon of CS2.

Step 3: S-Alkylation & Deprotection

  • Protocol: React the thiol with tert-butyl 3-bromopropanoate in the presence of potassium carbonate (K2CO3). Finally, hydrolyze the tert-butyl ester using trifluoroacetic acid (TFA) to yield the active carboxylic acid derivative.

  • Causality: The thioalkanoic acid side chain is critical for biological activity. Masking it as a tert-butyl ester during alkylation prevents unwanted side reactions with the base, and TFA provides a clean, mild deprotection route that does not cleave the sensitive oxadiazole ring.

Structure-Activity Relationship (SAR) & Biological Potency

The biological activity of these derivatives is characterized by extremely tight SAR, often resulting in "activity cliffs" where the removal of a single methyl group or halogen drops potency by orders of magnitude. The 2,4-dichloro-5-methyl substitution pattern represents the pinnacle of this optimization, pushing the IC50 from the nanomolar range down to the picomolar range [1].

Notably, despite their extreme potency, these compounds exhibit no observable cytotoxicity up to 100 µM. The remarkable depth of the SAR, combined with the relatively low molecular weight of the series, strongly suggests that these derivatives bind to their target via a highly specific, potentially covalent mechanism [1].

Table 1: Evolution of MRTF/SRF Inhibitor Potency
CompoundSub-Class / Core ModificationSRE.L IC50Cytotoxicity (CC50)Key Characteristic
Hit 1 5-(m-tolyl)-1,3,4-oxadiazole180 nM>100 µMInitial HTS hit; defined the starting chemotype
CCG-58150 (8j) Di-substituted phenyl derivative~0.5 nM>100 µMHighly potent; established in vivo efficacy
Compound 8m Tri-substituted phenyl derivative0.02 nM (20 pM)>100 µMDerived from the 2,4-dichloro-5-methyl scaffold
CCG-232964 (19f) Optimized lead candidate0.001 nM (1 pM)>100 µM150,000-fold improvement over Hit 1

Experimental Validation: In Vitro & In Vivo Protocols

To ensure trustworthiness and reproducibility, the biological activity of these derivatives is validated through a strict pipeline moving from engineered in vitro reporter assays to complex in vivo disease models [1].

Workflow Synthesis Chemical Synthesis (Hydrazide Scaffold) HTS Phenotypic HTS (SRE.L Luciferase) Synthesis->HTS SAR SAR Optimization (IC50: 180nM → 1pM) HTS->SAR InVitro In Vitro Validation (CTGF Expression) SAR->InVitro InVivo In Vivo Efficacy (Bleomycin Model) InVitro->InVivo

Fig 2: End-to-end experimental workflow from chemical synthesis to in vivo validation.

Protocol 1: SRE.L Luciferase High-Throughput Screening
  • Cell Line Engineering: Utilize a cell line stably transfected with an SRE.L luciferase reporter plasmid.

    • Causality: Standard Serum Response Elements (SREs) contain binding sites for both SRF and Ternary Complex Factors (TCFs). By mutating the TCF binding sites (creating the SRE.L variant), the assay selectively isolates MRTF/SRF-mediated transcription, eliminating false positives from MAPK/ERK pathway activation.

  • Starvation & Treatment: Serum-starve the cells for 24 hours. Pre-incubate with the oxadiazole derivatives (dose-response from 1 pM to 10 µM) for 1 hour.

    • Causality: Serum starvation reduces basal RhoA activity, creating a clean background. Pre-incubation allows the compound to engage its target before pathway stimulation.

  • Stimulation & Quantification: Stimulate the cells with LPA. After 16 hours, lyse the cells and measure luminescence. Calculate the IC50 via non-linear regression.

Protocol 2: In Vivo Bleomycin-Induced Dermal Fibrosis Model
  • Induction: Administer daily intradermal injections of bleomycin to the shaved backs of mice for 14 to 28 days to induce localized dermal fibrosis.

  • Dosing: Administer the lead oxadiazole compound via oral gavage concurrently.

  • Endpoint Analysis: Harvest skin tissue. Measure dermal thickness via H&E staining and quantify total collagen content using a hydroxyproline assay.

    • Causality: The hydroxyproline assay acts as a self-validating biochemical endpoint, as hydroxyproline is a non-proteinogenic amino acid found almost exclusively in collagen, providing a direct, quantifiable metric of fibrotic matrix deposition independent of histological interpretation.

References

  • Title: 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Targeting Fibrotic Signaling: A Review of Current Literature and Identification of Future Therapeutic Targets to Improve Wound Healing Source: Biomolecules URL: [Link]

Foundational

Technical Guide: 5-Methyl-2,4-Dichlorobenzohydrazide – A Privileged Scaffold for Heterocyclic Drug Design

Executive Summary 5-Methyl-2,4-dichlorobenzohydrazide is a critical pharmacophore intermediate in medicinal chemistry. It serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-2,4-dichlorobenzohydrazide is a critical pharmacophore intermediate in medicinal chemistry. It serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its structural uniqueness lies in the specific substitution pattern: the 2,4-dichloro moiety enhances lipophilicity and metabolic stability (blocking P450 oxidation sites), while the 5-methyl group provides steric bulk that can lock conformations or fill hydrophobic pockets in target proteins.

This guide details the synthesis, functionalization, and therapeutic applications of this molecule, specifically focusing on its conversion into bioactive Schiff bases, 1,3,4-oxadiazoles, and triazoles.

Part 1: Chemical Identity & Synthesis[1][2][3][4][5][6][7][8][9]

Physicochemical Profile

Understanding the core properties is essential for predicting the behavior of derivatives.

PropertyValue / DescriptionSignificance in Drug Design
Molecular Formula C₈H₈Cl₂N₂OCore scaffold composition.
Molecular Weight 219.07 g/mol Low MW allows for "fragment-based" drug design.
LogP (Predicted) ~2.1 - 2.5Ideal lipophilicity range for oral bioavailability (Lipinski’s Rule).
H-Bond Donors 3 (NH, NH₂)Critical for binding site interactions.
Halogen Bonding Cl at C2, C4Chlorine atoms can act as weak Lewis acids, forming halogen bonds with protein carbonyls.
Synthetic Pathway

The synthesis of 5-methyl-2,4-dichlorobenzohydrazide is a robust, two-step process starting from the corresponding benzoic acid.[1]

Step-by-Step Protocol

Reaction Overview:

  • Esterification: 2,4-Dichloro-5-methylbenzoic acid

    
     Methyl 2,4-dichloro-5-methylbenzoate.
    
  • Hydrazinolysis: Methyl ester + Hydrazine Hydrate

    
    Target Hydrazide .
    

Detailed Methodology:

  • Reagents: 2,4-Dichloro-5-methylbenzoic acid (1.0 eq), Methanol (Solvent), H₂SO₄ (Cat.), Hydrazine Hydrate (99%, 3.0 eq).

  • Step 1 (Esterification): Dissolve the acid in absolute methanol (10 mL/g). Add catalytic conc.[2] H₂SO₄ (0.5 mL). Reflux for 8–10 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). Evaporate solvent, neutralize with NaHCO₃, and extract the ester.

  • Step 2 (Hydrazinolysis): Dissolve the methyl ester in ethanol (20 mL). Add Hydrazine Hydrate dropwise with constant stirring.

  • Conditions: Reflux at 80°C for 6–12 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice. The solid hydrazide precipitates out. Filter, wash with cold water, and recrystallize from ethanol to ensure purity (>98%).

Critical Control Point: Excess hydrazine must be used to prevent the formation of the dimer (N,N'-diacylhydrazine).

Part 2: Functionalization & Biological Applications[1][2][3][5][6][9][11][12]

The utility of 5-methyl-2,4-dichlorobenzohydrazide lies in its derivatization. The hydrazide group (-CONHNH₂) is a versatile nucleophile.

Pathway A: Schiff Bases (Hydrazones)

Reaction: Condensation with aromatic aldehydes/ketones. Mechanism: Nucleophilic attack of the terminal amino group on the carbonyl carbon, followed by dehydration.

  • Application: Antimicrobial & Antioxidant Agents. [3][4][5][6][7][8]

  • Rationale: The azomethine bond (-N=CH-) acts as a linkage that bridges the lipophilic dichlorophenyl ring with another aromatic system, facilitating DNA intercalation or inhibition of bacterial enzymes like DNA gyrase.

  • Key Insight: Derivatives containing electron-withdrawing groups (e.g., -NO₂, -F) on the aldehyde partner often show enhanced antibacterial activity against Gram-positive strains (S. aureus) due to increased acidity of the NH proton.

Pathway B: 1,3,4-Oxadiazoles

Reaction: Cyclization of the hydrazide (often via the Schiff base or directly with carboxylic acids/POCl₃). Mechanism: Dehydrative cyclization.

  • Application: Anti-inflammatory & Anticancer (EGFR Inhibition).

  • Rationale: The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups but with improved metabolic stability. It acts as a rigid spacer, orienting the dichlorophenyl group to interact with hydrophobic pockets in enzymes like Cyclooxygenase-2 (COX-2) or EGFR kinase.

  • Protocol Highlight: Cyclization using POCl₃ requires strictly anhydrous conditions to maximize yield and prevent hydrolysis of the intermediate.

Pathway C: Specific Case Study – Anti-Fibrotic Agents

Target: Rho/MRTF/SRF-Mediated Gene Transcription.[1] Source: National Institutes of Health (NIH) / PubMed Central [Reference 1].

A specific study utilized 2,4-dichloro-5-methylbenzohydrazide as a starting material to synthesize 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids.

  • Mechanism: These compounds inhibit the Rho/MRTF pathway, which is responsible for fibrosis (scarring) in scleroderma.[1]

  • Significance: This demonstrates the molecule's utility beyond simple antibiotics, extending into complex signal transduction modulation.

Part 3: Visualization of Workflows

Synthesis & Derivatization Tree

This diagram illustrates the divergence from the core scaffold into three primary therapeutic classes.

G Start 2,4-Dichloro-5-methylbenzoic Acid Intermediate Methyl Ester Intermediate Start->Intermediate MeOH / H2SO4 (Reflux) Core 5-Methyl-2,4-dichlorobenzohydrazide (The Core Scaffold) Intermediate->Core NH2NH2-H2O (Ethanol) Schiff Schiff Bases (Hydrazones) Core->Schiff + Ar-CHO (Condensation) Oxadiazole 1,3,4-Oxadiazoles Core->Oxadiazole + POCl3 or TBTU (Cyclization) Triazole 1,2,4-Triazoles Core->Triazole + CS2 / KOH (Cyclization) App1 Antimicrobial / Antioxidant (DNA Gyrase Inhibition) Schiff->App1 App2 Anti-inflammatory / Anticancer (COX-2 / EGFR Inhibition) Oxadiazole->App2 App3 Antifungal / Analgesic Triazole->App3

Figure 1: Synthetic tree demonstrating the conversion of the benzoic acid precursor into the hydrazide scaffold and its subsequent functionalization into bioactive heterocycles.

Mechanistic Logic: The Pharmacophore

How the 2,4-dichloro-5-methyl motif interacts with biological targets.[9]

Pharmacophore Scaffold 2,4-Cl2-5-Me-Phenyl Ring Linker Hydrazide / Azomethine Linker Scaffold->Linker Interaction1 Hydrophobic Interaction (5-Methyl group) Scaffold->Interaction1 Fills Pocket Interaction2 Halogen Bonding (Cl atoms) Scaffold->Interaction2 Binds Carbonyls Target Biological Target (Enzyme Pocket) Linker->Target Orients Scaffold Interaction3 Hydrogen Bonding (NH/CO groups) Linker->Interaction3 Donor/Acceptor Interaction1->Target Interaction2->Target Interaction3->Target

Figure 2: Pharmacophore mapping showing how specific structural features of the scaffold contribute to binding affinity.

Part 4: Comparative Data & Protocols

Comparative Bioactivity Profile

The following table summarizes the shift in bioactivity when the hydrazide is cyclized into an oxadiazole, based on structure-activity relationship (SAR) trends in this chemical class.

Compound ClassPrimary ActivityMechanism of ActionPotency (Relative)
Parent Hydrazide Moderate AntimicrobialMetal chelation / H-bonding+
Schiff Base High AntimicrobialDNA intercalation++
1,3,4-Oxadiazole High Anticancer / Anti-inflammatory Kinase Inhibition (e.g., EGFR)+++
Thiadiazole AntifungalErgosterol synthesis inhibition++
Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole

A validated method for converting the title hydrazide into a potent oxadiazole derivative.

  • Preparation: Mix 5-methyl-2,4-dichlorobenzohydrazide (0.01 mol) with an equimolar amount of a substituted benzoic acid (0.01 mol).

  • Cyclization: Add Phosphorus Oxychloride (POCl₃, 5 mL).

  • Reflux: Heat the mixture at 100°C for 5–8 hours.

    • Note: Monitor evolution of HCl gas. Ensure a calcium chloride guard tube is used.

  • Quenching: Cool to room temperature. Pour the reaction mass dropwise onto crushed ice (200g) with vigorous stirring.

    • Safety: POCl₃ reacts violently with water; slow addition is mandatory.

  • Neutralization: Adjust pH to ~7 using solid NaHCO₃.

  • Isolation: Filter the solid precipitate, wash with excess water, and recrystallize from ethanol/DMF mixture.

References

  • National Institutes of Health (NIH) / PubMed Central. (2017). 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma.[1] Available at: [Link]

  • Muthayammal College of Arts and Science. (2016). Synthesis, Characterization and Antimicrobial Activity of Schiff Base Compounds.[5][6][7][8][10] Available at: [Link]

  • MDPI (Molecules). (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.[2][9] Available at: [Link]

  • Semantic Scholar. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol and Its Transition Metal (II) Complexes.[8][11] Available at: [Link][2][9][4][12][5][13]

  • Organic Chemistry Portal. (2024). Synthesis of 1,3,4-oxadiazoles.[2][14][3][9][15][1][13] Available at: [Link]

Sources

Exploratory

A Strategic Guide to Sourcing Custom Synthesis of 2,4-Dichloro-5-methylbenzohydrazide for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of 2,4-Dichloro-5-methylbenzohydrazide Benzohydrazide derivatives are a well-established class of compounds in medic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2,4-Dichloro-5-methylbenzohydrazide

Benzohydrazide derivatives are a well-established class of compounds in medicinal and agricultural chemistry, known for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and insecticidal properties.[1][2] The specific substitution pattern of 2,4-dichloro-5-methylbenzohydrazide suggests its potential as a scaffold for novel therapeutic agents or agrochemicals. The dichloro-aromatic moiety can influence the compound's lipophilicity and binding interactions, while the methyl group can affect its metabolic stability and target specificity. The hydrazide functional group is a versatile handle for further chemical modifications, allowing for the creation of diverse libraries of related compounds for structure-activity relationship (SAR) studies.

Given its specialized structure, 2,4-Dichloro-5-methylbenzohydrazide is not typically available off-the-shelf and requires custom synthesis. Outsourcing this synthesis allows research organizations to leverage external expertise, access specialized equipment, and focus on their core competencies in discovery and development.[3][4][5]

Identifying and Evaluating Custom Synthesis Suppliers

The selection of a suitable custom synthesis partner is a critical decision that can significantly impact project timelines, budget, and the quality of the final compound.[6][7] The landscape of chemical synthesis providers is diverse, ranging from small, specialized labs to large-scale Contract Manufacturing Organizations (CMOs) and Contract Development and Manufacturing Organizations (CDMOs).[8][9][10] For the synthesis of a novel compound like 2,4-Dichloro-5-methylbenzohydrazide, a Contract Research Organization (CRO) or a specialized custom synthesis division of a larger organization is often the most appropriate choice.

Key Evaluation Criteria

A thorough evaluation of potential suppliers should be based on a multi-faceted approach that considers technical capabilities, quality systems, communication, and overall value.[6][7][11]

Evaluation Criterion Key Considerations
Technical Expertise Experience with similar chemistries (e.g., hydrazide formation, aromatic substitutions), access to a broad range of reaction types, and problem-solving capabilities.[6][7]
Quality Control & Assurance Robust analytical capabilities (NMR, LC-MS, HPLC, etc.), adherence to quality standards (e.g., ISO 9001), and provision of comprehensive Certificates of Analysis (CoA).[7][12]
Project Management & Communication A dedicated project manager, regular progress updates, and transparent communication channels are crucial for a successful partnership.[6][7]
Scalability The ability to scale up the synthesis from milligram or gram quantities to larger batches if required for later-stage development.[6][8]
Intellectual Property (IP) Protection Clear and robust policies and procedures for protecting the client's intellectual property.[6]
Cost and Value While cost is a factor, the focus should be on the overall value proposition, including quality, reliability, and technical support, rather than just the lowest price.[7][11]
The Supplier Selection Workflow

A systematic approach to supplier selection ensures that all critical factors are considered.

A Define Project Requirements (Quantity, Purity, Timeline) B Identify Potential Suppliers (Online Databases, Referrals) A->B C Request for Information (RFI) & Confidentiality Agreements (CDA) B->C D Request for Proposal (RFP) & Technical Evaluation C->D E Supplier Audits & Site Visits (If Necessary) D->E F Final Supplier Selection & Contract Negotiation E->F G Project Kick-off F->G

Caption: A streamlined workflow for the selection of a custom synthesis supplier.

The Custom Synthesis Process: A Collaborative Journey

Once a supplier is selected, the custom synthesis project typically follows a well-defined process.

cluster_client Client cluster_supplier Supplier A Initial Inquiry & Technical Package B Feasibility Analysis & Quotation A->B E Review Progress Reports G Receive & Analyze Final Compound C Route Scouting & Process Development B->C D Synthesis & Purification C->D D->E Progress Updates F Quality Control & Documentation D->F F->G

Caption: A typical workflow for a custom chemical synthesis project.

A comprehensive technical package provided by the client at the outset is crucial for the success of the project.[13] This package should include all known information about the target molecule, including its structure, desired quantity and purity, and any known synthetic routes or potential challenges.

Exemplary Synthesis Protocol: 2,4-Dichloro-5-methylbenzohydrazide

The following is a detailed, hypothetical, step-by-step methodology for the synthesis of 2,4-Dichloro-5-methylbenzohydrazide. This protocol serves as a basis for technical discussions with potential suppliers and for internal evaluation of the synthetic feasibility.

Reaction Scheme:

2,4-Dichloro-5-methylbenzoic acid + Thionyl Chloride → 2,4-Dichloro-5-methylbenzoyl chloride

2,4-Dichloro-5-methylbenzoyl chloride + Hydrazine hydrate → 2,4-Dichloro-5-methylbenzohydrazide

Step 1: Synthesis of 2,4-Dichloro-5-methylbenzoyl chloride

  • To a stirred solution of 2,4-dichloro-5-methylbenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by an appropriate method (e.g., TLC or GC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2,4-dichloro-5-methylbenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 2,4-Dichloro-5-methylbenzohydrazide

  • Dissolve the crude 2,4-dichloro-5-methylbenzoyl chloride from Step 1 in a suitable solvent (e.g., tetrahydrofuran or dioxane).

  • In a separate flask, prepare a solution of hydrazine hydrate (2.0 - 3.0 eq) in the same solvent.

  • Cool the hydrazine hydrate solution to 0-5 °C in an ice bath.

  • Slowly add the solution of 2,4-dichloro-5-methylbenzoyl chloride to the cooled hydrazine hydrate solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Purification:

The crude 2,4-Dichloro-5-methylbenzohydrazide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product with high purity.[14]

Analytical Characterization:

The structure and purity of the final compound should be confirmed by a battery of analytical techniques, including:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

A comprehensive Certificate of Analysis (CoA) detailing these results should be provided by the custom synthesis supplier.[12]

Conclusion

The successful custom synthesis of a specialized molecule like 2,4-Dichloro-5-methylbenzohydrazide hinges on a strategic and well-informed approach to supplier selection and project management. By carefully evaluating potential partners based on their technical expertise, quality systems, and communication practices, researchers can mitigate risks and ensure the timely delivery of high-quality compounds. This, in turn, accelerates the pace of discovery and development in the highly competitive fields of pharmaceutical and agrochemical research. The collaborative nature of the custom synthesis process, underpinned by clear communication and a shared understanding of the scientific objectives, is paramount to achieving a successful outcome.

References

  • Everest Chemical. (n.d.). Finding the Perfect Fit: 4 Key Considerations for Selecting a Custom Chemical Manufacturer. Retrieved from [Link]

  • Pharma's Almanac. (n.d.). CRO or CMO: Which Is Best For Your Preformulation Needs?. Retrieved from [Link]

  • Efficio. (n.d.). CMOs and CROs, your pharma clients need you more than ever: Tips for CMO/CRO suppliers. Retrieved from [Link]

  • CellCarta. (n.d.). CROs vs. CMOs vs. CDMOs: Understanding the Differences in Outsourcing Partners. Retrieved from [Link]

  • DigiChem. (2025, November 10). How to Choose a Custom Synthesis Partner. Retrieved from [Link]

  • AdhexPharma. (2025, December 1). Differences between CDMO, CDO, CMO and CRO: which partner should you choose for your project?. Retrieved from [Link]

  • Scientist.com. (2025, July 2). Differentiating Between CROs, CDMOs and CMOs: How Each Plays a Role in Drug Development. Retrieved from [Link]

  • ChiroBlock. (n.d.). Why Outsource Synthesis Tasks to CROs like ChiroBlock. Retrieved from [Link]

  • PharmTech. (2014, February 3). Effective Outsourcing of Small Molecule Chemistry R&D and API Manufacturing for Emerging Pharmaceutical Companies – A Stepwise Approach to Risk Management. Retrieved from [Link]

  • Moravek. (n.d.). The Advantages of Outsourcing Custom Synthesis. Retrieved from [Link]

  • Speciality Chemicals Magazine. (2015, February 10). Strategic outsourcing options for speciality chemical start-ups. Retrieved from [Link]

  • Specific Polymers. (2021, May 3). What is custom synthesis and why you should outsource your chemical syntheses?. Retrieved from [Link]

  • Han, Y. Y., & Zhao, Q. R. (2010). N′-(2,4-Dichlorobenzylidene)-2-methylbenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1048.
  • Pharma Inventor Inc. (n.d.). Custom Organic Synthesis. Retrieved from [Link]

  • Mamedova, S. G., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(3), 5639-5645.
  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]

Sources

Foundational

Technical Guide: Safety, Handling, and Characterization of 2,4-Dichloro-5-methylbenzohydrazide

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 2,4-Dichloro-5-methylbenzohydrazide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 2,4-Dichloro-5-methylbenzohydrazide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

2,4-Dichloro-5-methylbenzohydrazide (CAS: 297139-67-4) is a specialized chlorinated aromatic intermediate used primarily in the synthesis of bioactive heterocycles, including 1,3,4-oxadiazoles and pyrazoles.[1][2] Its structural motif—a benzohydrazide core decorated with electron-withdrawing chlorines and a lipophilic methyl group—makes it a valuable scaffold in medicinal chemistry for developing antimicrobial, antiviral, and antifibrotic agents.

This guide serves as a Preliminary Safety Data Sheet (PSDS) and technical manual. As a research chemical, specific toxicological data is often extrapolated from structure-activity relationships (SAR) and close analogs like 2,4-dichlorobenzohydrazide.

Product Identification
ParameterDetail
Product Name 2,4-Dichloro-5-methylbenzohydrazide
CAS Number 297139-67-4
Synonyms 2,4-Dichloro-5-methylbenzoic acid hydrazide; Benzoic acid, 2,4-dichloro-5-methyl-, hydrazide
Molecular Formula C₈H₈Cl₂N₂O
Molecular Weight 219.07 g/mol
SMILES Cc1cc(c(cc1Cl)C(=O)NN)Cl
Physical State White to off-white solid

Hazard Identification (GHS Classification)

Rationale: In the absence of in vivo toxicity data for this specific CAS, classification is derived via "Read-Across" methodology from 2,4-dichlorobenzohydrazide (CAS 5814-06-2) and general hydrazide toxicity profiles.

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 4Harmful if swallowed.H302
Skin Corrosion/Irritation Cat 2Causes skin irritation.H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.H319
STOT - Single Exposure Cat 3May cause respiratory irritation.H335
Skin Sensitization Cat 1May cause an allergic skin reaction (Hydrazide moiety).H317
Aquatic Toxicity (Chronic) Cat 3Harmful to aquatic life with long-lasting effects.H412

Mechanistic Insight: The hydrazide functional group (-CONHNH₂) is a known structural alert for skin sensitization and potential mutagenicity (Ames positive in some analogs) due to its ability to form Schiff bases with biological macromolecules.

Synthesis & Safety Workflow

The synthesis of 2,4-Dichloro-5-methylbenzohydrazide typically proceeds from 2,4-dichloro-5-methylbenzoic acid via an ester intermediate. This workflow introduces specific hazards, particularly the use of Hydrazine Hydrate , a potent carcinogen and corrosive.

SynthesisWorkflow cluster_safety Critical Safety Control Point Acid Precursor: 2,4-Dichloro-5-methylbenzoic acid (CAS 6660-59-9) Ester Intermediate: Methyl Ester Acid->Ester Esterification (MeOH/H2SO4) Product Target: 2,4-Dichloro-5-methylbenzohydrazide (CAS 297139-67-4) Ester->Product Hydrazinolysis (Reflux) Hydrazine Reagent: Hydrazine Hydrate (CORROSIVE/TOXIC) Hydrazine->Product Nucleophilic Attack Waste Waste Stream: Unreacted Hydrazine (Segregate!) Product->Waste Mother Liquor

Figure 1: Synthetic pathway highlighting the critical safety control point at the hydrazinolysis step due to hydrazine hydrate handling.

Emergency & First Aid Protocols

Standard first aid must be augmented with specific protocols for hydrazide exposure.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by qualified personnel. Alert: Hydrazide dust can cause delayed pulmonary edema; monitor for 48 hours.

  • Skin Contact: Wash with soap and water for at least 15 minutes. Do not use organic solvents (ethanol/DMSO) as they may increase transdermal absorption of the lipophilic chlorinated ring.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses. Seek immediate ophthalmological attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to potential corrosive effects of hydrolysis byproducts. Administer activated charcoal slurry if within 1 hour of ingestion and conscious.

Safe Handling & Storage (Control Banding)

For research compounds with incomplete toxicological datasets, apply Occupational Health Band (OHB) 3 protocols.

Engineering Controls
  • Containment: Handle exclusively within a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

  • Airflow: Maintain face velocity > 100 fpm.

  • HEPA Filtration: Required for vacuum lines to prevent dust release.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Respiratory N95 (minimum) or P100 respiratorPrevention of dust inhalation (STOT-SE 3 hazard).
Hands Double Nitrile Gloves (0.11 mm min)Hydrazides can penetrate standard latex; double gloving provides breakthrough indication.
Eyes Chemical Safety GogglesTightly fitting to prevent dust ingress; face shield if handling large quantities.
Body Tyvek® Lab Coat or ApronDisposable outer layer prevents contamination of street clothes.
Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Hydrazides are prone to oxidation, which can release toxic nitrogen oxides and degrade purity.

  • Incompatibilities: Segregate from strong oxidizers (e.g., permanganates, peroxides) and strong acids.

Toxicological Mechanisms & Degradation

Understanding the metabolic fate of 2,4-Dichloro-5-methylbenzohydrazide is crucial for assessing chronic risks. The molecule can undergo hydrolysis, potentially releasing hydrazine (a known carcinogen) or forming reactive metabolites.

ToxPathway Parent Parent Compound: 2,4-Dichloro-5-methylbenzohydrazide Hydrolysis Acidic Hydrolysis (Stomach/Metabolic) Parent->Hydrolysis pH < 2 SchiffBase Schiff Base Formation (Reaction with Pyridoxal Phosphate) Parent->SchiffBase In vivo binding AcidMetabolite Metabolite A: 2,4-Dichloro-5-methylbenzoic acid (Low Toxicity) Hydrolysis->AcidMetabolite Hydrazine Metabolite B: Hydrazine (N2H4) (Genotoxic/Carcinogenic) Hydrolysis->Hydrazine Neurotox Outcome: Vitamin B6 Depletion (Neurotoxicity Risk) SchiffBase->Neurotox

Figure 2: Potential metabolic degradation pathways.[3] The risk of Vitamin B6 depletion (via Schiff base formation) is a class effect of benzohydrazides.

Physical & Chemical Properties

Data based on experimental values of close analogs and calculated properties (ACD/Labs).

PropertyValue / EstimateMethod
Appearance White crystalline powderVisual
Melting Point 168–172 °CPredicted (Analog range)
Boiling Point ~360 °C (decomposes)Calculated
Solubility (Water) Low (< 0.5 mg/mL)Lipophilic nature
Solubility (DMSO) High (> 20 mg/mL)Preferred solvent
LogP 2.15 ± 0.3Calculated (Hydrophobic)
pKa ~11.5 (Hydrazide NH)Weakly acidic

Disposal & Environmental Considerations

This compound contains organochlorines, making it persistent in the environment.

  • Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Disposal Method: High-temperature incineration (>1000°C) with a secondary combustion chamber and scrubber to neutralize Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) emissions.

  • Prohibition: Do NOT dispose of down the drain. The compound is toxic to aquatic invertebrates (Daphnia magna) based on chlorobenzohydrazide analogs.

References

  • Chemical Identity & CAS: BLD Pharm. (2025). 2,4-Dichloro-5-methylbenzohydrazide Product Page. Retrieved from

  • Synthesis Protocol: National Institutes of Health (NIH). (2016).[4] 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: Synthesis from 2,4-dichloro-5-methylbenzoic acid. PMC Article. Retrieved from

  • Hydrazide Toxicity: MDPI. (2017). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from

  • Analog Safety Data: Fisher Scientific. (2021). Safety Data Sheet: 2,4-Dichlorobenzohydrazide. Retrieved from

  • GHS Classification Standards: OSHA. (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,4-Dichloro-5-methylbenzohydrazide: A Detailed Guide for Medicinal Chemistry and Drug Development

Introduction: The Significance of Benzohydrazides in Modern Drug Discovery Benzohydrazides represent a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of pharmacologically active age...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Benzohydrazides in Modern Drug Discovery

Benzohydrazides represent a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of pharmacologically active agents. Their unique chemical architecture, characterized by a carbonyl group attached to a hydrazine moiety, allows for versatile interactions with biological targets. This structural motif is present in a wide array of therapeutic agents, including those with antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The ability to readily modify the benzene ring and the hydrazine group provides a powerful tool for chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds, making the synthesis of novel benzohydrazide derivatives a cornerstone of many drug discovery programs.

This application note provides a comprehensive, two-step protocol for the synthesis of 2,4-dichloro-5-methylbenzohydrazide from commercially available 2,4-dichlorotoluene. The described methodology is robust and scalable, making it suitable for both small-scale research and larger-scale production for preclinical studies. We will delve into the mechanistic underpinnings of each reaction step, providing a rationale for the chosen reagents and conditions, and offer practical guidance for the successful execution of the synthesis and characterization of the final product.

Overall Synthetic Workflow

The synthesis of 2,4-dichloro-5-methylbenzohydrazide is accomplished in two sequential steps, beginning with the oxidation of 2,4-dichlorotoluene to the corresponding benzoic acid, followed by the conversion of the carboxylic acid to the target benzohydrazide.

Synthesis_Workflow Start 2,4-Dichlorotoluene Step1_reagents 1. KMnO4, H2O, Reflux 2. HCl (aq) Start->Step1_reagents Intermediate 2,4-Dichloro-5-methylbenzoic Acid Step2_reagents 1. SOCl2, Reflux 2. NH2NH2·H2O Intermediate->Step2_reagents Step1_reagents->Intermediate Final_Product 2,4-Dichloro-5-methylbenzohydrazide Step2_reagents->Final_Product

Caption: Overall synthetic route from 2,4-dichlorotoluene to 2,4-dichloro-5-methylbenzohydrazide.

Part 1: Synthesis of 2,4-Dichloro-5-methylbenzoic Acid

The initial step involves the oxidation of the methyl group of 2,4-dichlorotoluene to a carboxylic acid using a strong oxidizing agent, potassium permanganate. This is a classic and reliable method for the synthesis of benzoic acid derivatives from substituted toluenes.

Experimental Protocol

Materials and Reagents:

  • 2,4-Dichlorotoluene

  • Potassium permanganate (KMnO₄)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for workup)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichlorotoluene (1 equivalent) and deionized water.

  • While stirring, add potassium permanganate (KMnO₄) (approximately 2-3 equivalents) portion-wise to the reaction mixture. The addition should be controlled to avoid an overly exothermic reaction.

  • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown manganese dioxide (MnO₂) precipitate.[1]

  • After the reaction is complete (as indicated by the absence of the purple color), cool the mixture to room temperature.

  • Filter the hot reaction mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Combine the filtrates and cool in an ice bath.

  • Slowly acidify the filtrate with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will cause the 2,4-dichloro-5-methylbenzoic acid to precipitate out of the solution.

  • If the solution retains a slight purple or brown color, add a small amount of sodium bisulfite solution to decolorize it.

  • Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry thoroughly to yield 2,4-dichloro-5-methylbenzoic acid.

Rationale and Mechanistic Insights

The oxidation of the alkyl side chain of an aromatic ring by potassium permanganate is a powerful transformation. The reaction proceeds through a free-radical mechanism at the benzylic position, which is particularly susceptible to oxidation due to the stability of the resulting benzylic radical. The permanganate ion abstracts a hydrogen atom from the methyl group, initiating a cascade of oxidative steps that ultimately lead to the formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

Part 2: Synthesis of 2,4-Dichloro-5-methylbenzohydrazide

The second part of the synthesis involves the conversion of the synthesized 2,4-dichloro-5-methylbenzoic acid into the target benzohydrazide. This is a two-step process: activation of the carboxylic acid to a more reactive acyl chloride, followed by nucleophilic acyl substitution with hydrazine hydrate.

Experimental Protocol

Materials and Reagents:

  • 2,4-Dichloro-5-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Anhydrous toluene or dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

Step 2a: Synthesis of 2,4-Dichloro-5-methylbenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2,4-dichloro-5-methylbenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

  • Gently reflux the mixture for 2-3 hours. The reaction should be performed in a well-ventilated fume hood as it evolves sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2,4-dichloro-5-methylbenzoyl chloride is typically used in the next step without further purification.

Step 2b: Synthesis of 2,4-Dichloro-5-methylbenzohydrazide

  • Dissolve the crude 2,4-dichloro-5-methylbenzoyl chloride in an anhydrous solvent such as toluene or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the solution in an ice bath.

  • Slowly add a solution of hydrazine hydrate (2-3 equivalents) in the same solvent to the cooled acyl chloride solution via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 2,4-dichloro-5-methylbenzohydrazide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure crystalline solid.

Rationale and Mechanistic Insights

Carboxylic acids are not sufficiently electrophilic to react directly with hydrazines. Therefore, activation of the carboxyl group is necessary. Thionyl chloride is an excellent reagent for this purpose, converting the carboxylic acid into a highly reactive acyl chloride. The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride to form the acyl chloride.

Hydrazide_Formation AcylChloride 2,4-Dichloro-5-methylbenzoyl chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate + NH2NH2·H2O Hydrazine Hydrazine Hydrate Product 2,4-Dichloro-5-methylbenzohydrazide Intermediate->Product - HCl HCl HCl

Caption: Mechanism of hydrazide formation from the corresponding acyl chloride.

The subsequent reaction with hydrazine hydrate is a classic nucleophilic acyl substitution. The highly nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as a leaving group and forming the stable benzohydrazide product.

Characterization of 2,4-Dichloro-5-methylbenzohydrazide

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
Melting Point A sharp melting point indicates a high degree of purity.
FT-IR (KBr, cm⁻¹) Appearance of N-H stretching bands (around 3200-3400 cm⁻¹), a C=O stretching band (around 1640-1680 cm⁻¹), and characteristic aromatic C-H and C=C stretching bands.[2][3][4]
¹H NMR (DMSO-d₆, ppm) Signals corresponding to the aromatic protons, the methyl group protons, and the N-H protons of the hydrazide moiety. The N-H protons often appear as broad singlets.
¹³C NMR (DMSO-d₆, ppm) Resonances for the carbonyl carbon, the aromatic carbons (including those attached to chlorine), and the methyl carbon.
Mass Spectrometry (EI) The molecular ion peak corresponding to the calculated molecular weight of 2,4-dichloro-5-methylbenzohydrazide, along with characteristic fragmentation patterns.

Safety and Handling Precautions

  • 2,4-Dichlorotoluene: Handle in a well-ventilated area. It is a combustible liquid.

  • Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

  • Thionyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[5][6][7][8]

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment.[3][9][10][11][12]

  • Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2,4-dichloro-5-methylbenzohydrazide, a valuable building block for the development of new therapeutic agents. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this and other structurally related benzohydrazide derivatives for their drug discovery endeavors. The insights into the reaction mechanisms and the rationale behind the experimental choices are intended to empower scientists to not only replicate this synthesis but also to adapt and innovate in their own research.

References

  • AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015).
  • Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84.
  • PubChem. (n.d.). Benzoylhydrazine. Retrieved from [Link]

  • Penta. (2019, September 12). Thionyl chloride - SAFETY DATA SHEET. Retrieved from [Link]

  • Nexchem. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]

  • Scribd. (2016, June 21). Toluene Oxidation to Benzoic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]

  • Cullis, C. F., & Ladbury, J. W. (1955). Kinetic studies of the oxidation of aromatic compounds by potassium permanganate. Part II. Substituted toluenes. Journal of the Chemical Society (Resumed), 1407-1412.
  • New Jersey Department of Health. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

Sources

Application

Application Note: Protocol for the Synthesis of 2,4-Dichloro-5-methylbenzohydrazide

Abstract & Scope This application note details a precision protocol for the synthesis of 2,4-dichloro-5-methylbenzohydrazide via the nucleophilic acyl substitution of 2,4-dichloro-5-methylbenzoyl chloride with hydrazine...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a precision protocol for the synthesis of 2,4-dichloro-5-methylbenzohydrazide via the nucleophilic acyl substitution of 2,4-dichloro-5-methylbenzoyl chloride with hydrazine hydrate. This reaction is a critical transformation in medicinal chemistry, serving as a gateway to 1,3,4-oxadiazoles, thiadiazoles, and triazoles—scaffolds frequently observed in antimicrobial and anticancer pharmacophores [1, 2].

The protocol prioritizes regiochemical control to minimize the formation of the symmetric N,N'-diacylhydrazine byproduct (dimer). By utilizing a controlled inverse addition strategy at low temperature, this method ensures high purity and yield suitable for downstream pharmaceutical applications.

Safety Assessment (Critical)

Warning: This procedure involves hazardous reagents. All operations must be performed in a functioning chemical fume hood.

ReagentHazard ClassSpecific Precaution
Hydrazine Hydrate Carcinogen, Corrosive, ToxicUse double-gloving (Nitrile/Laminate). Avoid inhalation. Destroys red blood cells upon exposure.
2,4-Dichloro-5-methylbenzoyl chloride Corrosive, LachrymatorReacts violently with moisture to release HCl gas. Handle under inert atmosphere where possible.
Dichloromethane (DCM) Volatile, CarcinogenStandard solvent safety.

Reaction Mechanism & Logic

The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen lone pair of hydrazine attacks the carbonyl carbon of the acid chloride, displacing the chloride ion.

The "Dimerization" Challenge

A common pitfall in hydrazide synthesis is the formation of the symmetric dimer (N,N'-bis(2,4-dichloro-5-methylbenzoyl)hydrazine). This occurs if the product (mono-hydrazide) competes with hydrazine for the unreacted acid chloride.

Control Strategy: To prevent this, we employ Inverse Addition :

  • Receiver Flask: Contains a large excess of Hydrazine.

  • Feed: Acid Chloride is added slowly.

  • Result: The incoming acid chloride always encounters a high concentration of hydrazine, statistically favoring the formation of the mono-hydrazide over the dimer [3].

Pathway Diagram

ReactionPathway cluster_0 Reactants cluster_1 Intermediates cluster_2 Products R1 Acid Chloride (Electrophile) I1 Tetrahedral Intermediate R1->I1 R2 Hydrazine (Nucleophile) R2->I1 P1 Mono-Hydrazide (Target) I1->P1 - HCl P2 Sym-Dimer (Impurity) P1->P2 + Acid Chloride (If excess R1 present)

Caption: Reaction pathway showing the competition between the desired mono-hydrazide and the symmetric dimer impurity.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquivalents (eq)Notes
2,4-Dichloro-5-methylbenzoyl chloride Limiting Reagent1.0 eqDissolved in anhydrous DCM or THF.
Hydrazine Hydrate (50-80%) Nucleophile3.0 - 5.0 eqExcess is vital to suppress dimerization.
Triethylamine (TEA) HCl Scavenger1.1 eqOptional. Hydrazine itself can act as the base, but TEA preserves hydrazine stoichiometry.
Dichloromethane (DCM) Solvent~10 mL / mmolAnhydrous preferred.
Step-by-Step Procedure

Step 1: Preparation of the Nucleophile Pool (Receiver)

  • Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Charge the flask with Hydrazine Hydrate (4.0 eq) and DCM (50% of total solvent volume).

  • (Optional) Add Triethylamine (1.1 eq) if acid scavenging is required without consuming hydrazine.

  • Cool the mixture to 0°C using an ice/water bath. Stir vigorously.

Step 2: Preparation of the Electrophile (Feed)

  • In a separate dry vial, dissolve 2,4-dichloro-5-methylbenzoyl chloride (1.0 eq) in the remaining DCM .

  • Transfer this solution to the addition funnel under nitrogen.

Step 3: Controlled Inverse Addition

  • Dropwise Addition: Slowly add the acid chloride solution to the cold hydrazine solution over 30–45 minutes.

    • Critical: Maintain internal temperature < 5°C. Rapid addition generates heat, increasing dimer formation.

  • Reaction: Once addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for an additional 2–3 hours.

  • Monitoring: Check progress via TLC (System: Ethyl Acetate/Hexane 1:1). The acid chloride spot (high Rf) should disappear; the hydrazide (lower Rf) should appear.

Step 4: Workup & Isolation

  • Quench: Add cold distilled water (equal volume to organic solvent) to the reaction mixture.

  • Phase Separation: Transfer to a separatory funnel. Shake and separate layers.

    • Note: The product may precipitate at the interface. If a solid forms, filter it directly—this is often high-purity product.

  • Extraction: Extract the aqueous layer twice with DCM. Combine organic extracts.

  • Washing: Wash combined organics with:

    • Saturated NaHCO₃ (to remove benzoic acid byproducts).

    • Brine.[1][2]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification

  • The crude residue is typically a white to off-white solid.

  • Recrystallization: Dissolve in boiling Ethanol (95%) . Add water dropwise until turbidity persists, then cool slowly to 4°C.

  • Filter the crystals and dry under vacuum.[2]

Experimental Workflow Diagram

Workflow Start Start Prep_Hyd Prep Receiver: Hydrazine + DCM @ 0°C Start->Prep_Hyd Prep_Acid Prep Feed: Acid Chloride + DCM Start->Prep_Acid Addition Inverse Addition: Dropwise Feed -> Receiver Prep_Hyd->Addition Prep_Acid->Addition Reaction Stir 1h @ 0°C -> 3h @ RT Addition->Reaction Quench Quench with Water Reaction->Quench Check Precipitate formed? Quench->Check Filter Filter Solid (Crude Product) Check->Filter Yes Extract Extract (DCM) -> Wash -> Dry Check->Extract No Recryst Recrystallization (Ethanol/Water) Filter->Recryst Extract->Recryst Final Pure 2,4-dichloro-5- methylbenzohydrazide Recryst->Final

Caption: Operational workflow for the synthesis, isolation, and purification of the target hydrazide.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High Melting Point Impurity (>250°C) Dimer formation (N,N'-diacylhydrazine).Increase Hydrazine equivalents (to 5.0 eq). Ensure slower addition rate and strict 0°C cooling.
Low Yield / Starting Material Remains Hydrolysis of Acid Chloride.Ensure solvents are anhydrous. Check quality of acid chloride (hydrolyzes to acid over time).
Oily Product Residual solvent or impurities.Triturate the oil with cold diethyl ether or hexanes to induce crystallization.
Violent Fuming during Addition Exothermic reaction too fast.Dilute the acid chloride feed further. Slow down addition rate.

Characterization Data (Expected)

Upon successful synthesis, the compound 2,4-dichloro-5-methylbenzohydrazide should exhibit the following physicochemical properties:

  • Physical State: White crystalline solid.

  • Melting Point: Expected range 158–164°C (Based on analogs like 2,4-dichlorobenzohydrazide [4]).[3][4]

  • IR Spectrum (KBr):

    • 3200–3300 cm⁻¹ (N-H stretch, doublet).

    • 1650–1680 cm⁻¹ (C=O amide I band).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.3–2.4 ppm (s, 3H, Ar-CH₃ ).

    • δ 4.5–4.6 ppm (s, 2H, -NH-NH₂ ).

    • δ 7.4–7.6 ppm (s/d, Ar-H ).

    • δ 9.5–9.8 ppm (s, 1H, -CO-NH -).

References

  • BenchChem. N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis. Retrieved from

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from

  • RSC Advances. A careful experimental procedure for the preparation of hydrazides. Retrieved from

  • Krishikosh. Development and assessment of green synthesis of hydrazides (Table I: 2,4-Dichloro benzoic hydrazide). Retrieved from

Sources

Method

Application Note: Microwave-Assisted Synthesis of Benzohydrazide Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary Benzohydrazide and its derivatives (such as Schiff bases) are high...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

Benzohydrazide and its derivatives (such as Schiff bases) are highly versatile pharmacophores in medicinal chemistry, exhibiting profound antimicrobial, anticancer, and cholinesterase-inhibitory activities (e.g., AChE and BChE inhibitors for Alzheimer's disease)[1]. As a Senior Application Scientist, I emphasize that transitioning from conventional thermal heating to Microwave-Assisted Organic Synthesis (MAOS) is not merely an equipment upgrade—it is a fundamental shift in reaction thermodynamics and kinetics. This guide details the mechanistic rationale, self-validating protocols, and quantitative advantages of utilizing MAOS for the rapid, high-yield synthesis of benzohydrazide derivatives.

Mechanistic Rationale: Dielectric Heating vs. Thermal Conduction

In conventional synthesis, energy is transferred via thermal gradients (conduction and convection), which is inherently slow and often leads to localized overheating, byproduct formation, and substrate degradation[1].

Conversely, 1 relies on dielectric heating [1]. Electromagnetic radiation directly couples with highly polar molecules in the reaction mixture (such as hydrazine hydrate and ethanol). The rapid alignment and realignment of these dipoles with the oscillating electromagnetic field cause intense molecular friction. This localized superheating drastically accelerates the nucleophilic acyl substitution during hydrazinolysis, reducing reaction times from several hours to mere minutes while enhancing product purity[1].

Synthetic Workflow

Workflow Acid Substituted Benzoic Acid Ester Alkyl Benzoate (Intermediate) Acid->Ester Esterification (EtOH/H+) Hydrazide Benzohydrazide Core Ester->Hydrazide MW-Assisted Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Nucleophilic Attack Derivative Benzohydrazide Derivative (Target Pharmacophore) Hydrazide->Derivative MW Condensation (Schiff Base Formation) Aldehyde Substituted Aldehydes Aldehyde->Derivative

Fig 1. Microwave-assisted synthetic workflow for benzohydrazide derivatives.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, these protocols are designed as self-validating systems . Every critical step includes a causality-driven explanation and an analytical checkpoint to verify success before proceeding.

Protocol A: Microwave-Assisted Hydrazinolysis (Core Synthesis)

Objective: Convert an alkyl benzoate to a benzohydrazide via nucleophilic acyl substitution.

  • Reaction Setup: In a microwave-safe reaction vessel, dissolve 0.01 mol of the starting alkyl benzoate (e.g., methyl benzoate) in 1–2 mL of absolute ethanol[2].

    • Causality: Ethanol acts not only as a homogenizing solvent but also as a strong microwave absorber (high loss tangent), facilitating rapid energy transfer.

  • Nucleophile Addition: Add 0.012 mol (1.2 equivalents) of hydrazine monohydrate[2].

    • Causality: The slight stoichiometric excess drives the equilibrium forward and compensates for any minor evaporative losses during irradiation.

  • Microwave Irradiation: Irradiate the mixture in stages to prevent solvent bumping. Initially, apply 350 W for 2 minutes[2]. Pause for 30 seconds to allow vapor condensation, then optionally add 1 mL of ethanol and resume irradiation at 350 W–500 W for an additional 1–2 minutes[2].

  • Isolation: Cool the vessel to room temperature. A white precipitate of the benzohydrazide will form[2]. Pour the mixture into ice-water, filter the precipitate, wash with cold ethanol, and dry under a vacuum.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The product spot must exhibit a significantly lower Retention factor (

    
    ) than the starting ester, confirming the replacement of the lipophilic alkoxy group with a polar hydrazide moiety.
    
Protocol B: Condensation to Benzohydrazide Derivatives (Schiff Bases)

Objective: Synthesize biologically active Schiff base derivatives via condensation with aromatic aldehydes.

  • Reaction Setup: Combine the synthesized benzohydrazide (1 mmol) and a substituted benzaldehyde (1 mmol) in 15 mL of absolute ethanol within a microwave-safe vial[3].

  • Catalytic Activation: Add 2–3 drops of glacial acetic acid[3].

    • Causality: The acid protonates the carbonyl oxygen of the aldehyde, drastically increasing the electrophilicity of the carbonyl carbon, thereby priming it for nucleophilic attack by the terminal primary amine of the hydrazide.

  • Microwave Irradiation: Irradiate the mixture at 250 W for 3–5 minutes, maintaining an internal temperature of approximately 98°C[1].

  • Isolation: Cool the mixture. Evaporate the solvent under reduced pressure. Wash the resulting solid with dichloromethane (DCM, 25 mL) to remove unreacted aldehydes, and dry the purified derivative[1].

Quantitative Data: Conventional vs. Microwave Synthesis

The empirical data below demonstrates the superiority of MAOS in generating cholinesterase-inhibiting benzohydrazide derivatives. Microwave irradiation reduces reaction times by over 97% while simultaneously improving isolated yields[3].

CompoundAldehyde R-GroupConventional Time (min)Conventional Yield (%)Microwave Time (min)Microwave Yield (%)
3a H16582584
3c 4-Cl12084383
3d 4-OH15086489
3h 4-NO₂18078481
3k 2-OH18083484
3p 4-OCH₃18086591

Data adapted from comparative studies on AChE/BChE inhibitors[3].

Analytical Self-Validation Checkpoints

To guarantee the trustworthiness of the synthesized derivatives, the following spectroscopic validations must be met[1]:

  • FT-IR Spectroscopy: Confirm the disappearance of the ester carbonyl stretch (

    
    1720 cm⁻¹) and the appearance of the amide carbonyl stretch (C=O) at 
    
    
    
    1650 cm⁻¹. Additionally, verify the presence of N-H stretching bands in the 3200–3300 cm⁻¹ region.
  • ¹H-NMR Spectroscopy: Validate the structure by identifying the highly deshielded singlet corresponding to the secondary amide proton (-CONH-) typically appearing between

    
     10.0–11.5 ppm, and the azomethine proton (-N=CH-) of the Schiff base around 
    
    
    
    8.0–8.5 ppm[1].

References

  • BenchChem Technical Support Team. (2025). Benzohydrazide|C7H8N2O|613-94-5 - Benchchem: Application Notes and Protocols: Microwave-Assisted Synthesis of Benzohydrazide Derivatives. BenchChem.2

  • Wadood, A., et al. (2016). Conventional Versus Microwave Assisted Synthesis, Molecular Docking Studies and In Vitro Evaluation of Benzohydrazide Derivative. Hilaris Publisher. 1

  • Wadood, A., et al. (2025). (PDF) Conventional Versus Microwave Assisted Synthesis, Molecular Docking Studies and In Vitro Evaluation of Benzohydrazide Derivatives as New Acetylcholinesterase and Butyrylcholinesterase Inhibitors. ResearchGate. 3

Sources

Application

Synthesis of 1,2,4-triazoles using 2,4-Dichloro-5-methylbenzohydrazide

Technical Application Note: High-Yield Synthesis of 1,2,4-Triazoles from 2,4-Dichloro-5-methylbenzohydrazide Executive Summary This application note details the synthetic protocols for transforming 2,4-Dichloro-5-methylb...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: High-Yield Synthesis of 1,2,4-Triazoles from 2,4-Dichloro-5-methylbenzohydrazide

Executive Summary

This application note details the synthetic protocols for transforming 2,4-Dichloro-5-methylbenzohydrazide into bioactive 1,2,4-triazole scaffolds. The 1,2,4-triazole moiety is a privileged pharmacophore in medicinal chemistry, central to antifungal (e.g., Fluconazole), antiviral, and antimicrobial therapeutics.[1]

The specific precursor, 2,4-Dichloro-5-methylbenzohydrazide, incorporates a halogenated lipophilic domain that enhances membrane permeability and metabolic stability. This guide focuses on two primary synthetic pathways:

  • The Potassium Dithiocarbazate Route: Yields 4-amino-3-mercapto-1,2,4-triazoles, versatile intermediates for Schiff base libraries.

  • The Isothiocyanate Route: Yields N4-substituted-1,2,4-triazole-3-thiones, allowing for rapid diversification of the N4 position.

Strategic Retrosynthesis & Pathway Analysis

The transformation relies on the nucleophilic character of the hydrazide nitrogen atoms.[2] The presence of the ortho-chlorine atom (C2 position) introduces steric strain, necessitating optimized reflux times and solvent choices (e.g., 1,4-dioxane/ethanol mixtures) compared to non-hindered analogs.

Figure 1: Synthetic Pathways Overview

SyntheticPathways Hydrazide 2,4-Dichloro-5- methylbenzohydrazide DithioSalt Potassium Dithiocarbazate Salt Hydrazide->DithioSalt Step A1 Thiosemi Thiosemicarbazide Intermediate Hydrazide->Thiosemi Step B1 CS2 CS2 / KOH (Carbon Disulfide) CS2->DithioSalt TriazoleA 4-Amino-3-mercapto- 1,2,4-triazole (Target A) DithioSalt->TriazoleA Step A2 Cyclization Hydrazine N2H4·H2O (Hydrazine Hydrate) Hydrazine->TriazoleA RNCS R-NCS (Isothiocyanate) RNCS->Thiosemi TriazoleB N4-Substituted-3-thione- 1,2,4-triazole (Target B) Thiosemi->TriazoleB Step B2 Cyclization BaseCycl NaOH / Heat BaseCycl->TriazoleB

Caption: Dual synthetic pathways for 1,2,4-triazole synthesis from hydrazide precursors. Route A (top) yields amino-mercapto derivatives; Route B (bottom) yields N4-substituted thiones.

Protocol A: Synthesis of 4-Amino-5-(2,4-dichloro-5-methylphenyl)-3-mercapto-1,2,4-triazole

This protocol utilizes the reaction between the hydrazide and carbon disulfide (CS₂) under basic conditions to form a dithiocarbazate salt, which is subsequently cyclized with hydrazine hydrate. This product is a critical "building block" as the primary amine at N4 allows for further derivatization (e.g., Schiff bases).

Materials & Reagents
  • Precursor: 2,4-Dichloro-5-methylbenzohydrazide (10 mmol)

  • Reagents: Carbon disulfide (CS₂), Potassium Hydroxide (KOH), Hydrazine Hydrate (99%).

  • Solvents: Absolute Ethanol, Diethyl Ether (for washing).

  • Safety Note: CS₂ is highly flammable and toxic. Perform all steps in a fume hood.

Step-by-Step Methodology
  • Preparation of Dithiocarbazate Salt:

    • Dissolve KOH (15 mmol, 0.84 g) in absolute ethanol (20 mL) in a round-bottom flask.

    • Add 2,4-Dichloro-5-methylbenzohydrazide (10 mmol) to the solution.

    • Cool the mixture to 0–5°C in an ice bath.

    • Add Carbon Disulfide (15 mmol, 0.9 mL) dropwise with constant stirring.

    • Observation: A precipitate (potassium dithiocarbazate) typically forms. Stir at room temperature for 12–16 hours to ensure complete formation.

    • Dilute with anhydrous diethyl ether (20 mL) to maximize precipitation. Filter the solid, wash with ether, and dry. Note: The salt is moisture-sensitive; proceed immediately to the next step or store in a desiccator.

  • Cyclization to Triazole:

    • Suspend the potassium dithiocarbazate salt obtained above in water (10 mL).

    • Add Hydrazine Hydrate (20 mmol, ~1.0 mL) dropwise.

    • Reflux the reaction mixture for 4–6 hours.

    • Monitor: Evolution of Hydrogen Sulfide (H₂S) gas indicates cyclization (rotten egg smell; use a scrubber or trap). The mixture will turn homogenous and change color (usually to light green/yellow).

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify with concentrated Hydrochloric Acid (HCl) to pH 3–4.

    • Critical Step: The triazole will precipitate as a white to off-white solid upon acidification.

    • Filter the solid, wash copiously with cold water, and recrystallize from ethanol/water (1:1).

Expected Results & Data
ParameterSpecification
Appearance White to pale yellow crystalline solid
Yield 75% – 85%
Melting Point >200°C (Compound specific)
IR Spectrum 3100-3300 cm⁻¹ (NH/NH₂), 2550-2600 cm⁻¹ (SH), 1610 cm⁻¹ (C=N)
¹H NMR Singlet at ~13.5-14.0 ppm (SH/NH thione tautomer), Singlet at ~5.5-6.0 ppm (NH₂)

Protocol B: Synthesis of N4-Substituted-1,2,4-Triazole-3-thiones (Isothiocyanate Route)

This route is preferred when introducing specific alkyl or aryl groups at the N4 position is required for Structure-Activity Relationship (SAR) studies.

Materials & Reagents
  • Precursor: 2,4-Dichloro-5-methylbenzohydrazide (10 mmol)

  • Reagents: Substituted Isothiocyanate (e.g., Phenyl Isothiocyanate, Methyl Isothiocyanate), NaOH (2N).

  • Solvents: Ethanol, 1,4-Dioxane.

Step-by-Step Methodology
  • Formation of Thiosemicarbazide Intermediate:

    • Dissolve 2,4-Dichloro-5-methylbenzohydrazide (10 mmol) in Ethanol (30 mL). Note: If solubility is poor due to the dichloro group, add 1,4-Dioxane (10 mL).

    • Add the chosen Isothiocyanate (10 mmol) dropwise.

    • Reflux the mixture for 2–4 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The hydrazide spot should disappear.

    • Cool the solution. The thiosemicarbazide intermediate often precipitates. If not, pour onto crushed ice. Filter and dry the solid.

  • Base-Catalyzed Cyclization:

    • Suspend the thiosemicarbazide intermediate in 2N NaOH solution (20 mL).

    • Reflux for 3–5 hours.

    • Mechanism: The base catalyzes the intramolecular nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon, followed by dehydration.

    • Cool the solution and filter to remove any insoluble impurities.

  • Isolation:

    • Acidify the filtrate with 2N HCl to pH 2.

    • The product (1,2,4-triazole-3-thione) will precipitate.[3]

    • Filter, wash with water, and recrystallize from Ethanol.

Figure 2: Isothiocyanate Workflow Logic

IsothiocyanateWorkflow Start Start: Hydrazide + RNCS Reflux1 Reflux (EtOH/Dioxane) 2-4 Hours Start->Reflux1 Check TLC Check (Hydrazide Consumed?) Reflux1->Check Check->Reflux1 No Intermed Thiosemicarbazide Precipitation Check->Intermed Yes Cyclize Reflux in 2N NaOH (Cyclization) Intermed->Cyclize Acidify Acidify (HCl) to pH 2 Cyclize->Acidify End Final Product: Triazole-3-thione Acidify->End

Caption: Logic flow for the synthesis of N4-substituted triazoles via the thiosemicarbazide intermediate.

Troubleshooting & Optimization (E-E-A-T)

Issue: Low Solubility of Starting Material

  • Cause: The 2,4-dichloro-5-methyl substitution increases lipophilicity and crystal lattice energy.

  • Solution: Use a co-solvent system. A mixture of Ethanol:1,4-Dioxane (2:1) is highly effective for these specific halogenated hydrazides.

Issue: Incomplete Cyclization (Protocol A)

  • Cause: Steric hindrance from the ortho-chloro group (position 2) can retard the attack of hydrazine on the dithiocarbazate carbon.

  • Solution: Increase reflux time to 8 hours and ensure vigorous stirring. Do not rush the formation of the potassium salt (Step 1).

Issue: Product Oiling Out

  • Cause: Impurities or incomplete acidification.

  • Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization. Ensure pH reaches <4 during workup.

References

  • Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Source: Arabian Journal of Chemistry. Relevance: Establishes the core protocol for converting substituted benzohydrazides to 1,2,4-triazoles via dithiocarbazate salts. URL:[Link]

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Source: Molecules (PMC). Relevance: Details the reaction conditions for isothiocyanate-derived triazoles and their biological screening. URL:[Link]

  • Antimicrobial Screening of Some Newly Synthesized Triazoles. Source: Microbiology Journal. Relevance: Provides specific characterization data (IR/NMR) for triazoles derived from halogenated benzoic acids. URL:[Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Source: Journal of Advanced Pharmaceutical Technology & Research.[4] Relevance: Discusses the pharmacophore importance of the 2,4-dichloro substitution pattern in antifungal agents. URL:[Link]

Sources

Method

Application Note: Catalytic Divergent Functionalization of 2,4-Dichloro-5-methylbenzohydrazide in Drug Discovery

Executive Summary 2,4-Dichloro-5-methylbenzohydrazide (CAS: 297139-67-4) is a highly versatile, bifunctional building block frequently utilized in the development of advanced therapeutics, including MRTF/SRF transcriptio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-5-methylbenzohydrazide (CAS: 297139-67-4) is a highly versatile, bifunctional building block frequently utilized in the development of advanced therapeutics, including MRTF/SRF transcription pathway inhibitors for fibrotic diseases[1]. The structural architecture of this molecule presents a unique synthetic challenge and opportunity: it possesses a highly nucleophilic terminal hydrazide moiety and a sterically hindered, electron-deficient 2,4-dichloroaryl system.

This application note provides structurally validated, catalytic protocols for the divergent functionalization of both domains. By leveraging transition-metal catalysis (Cu and Pd) and Lewis acid-mediated oxidative cyclizations, researchers can systematically construct complex heterocycles and cross-coupled arrays without compromising molecular integrity.

Mechanistic Overview & Pathway Visualization

The functionalization of 2,4-Dichloro-5-methylbenzohydrazide must be approached with strict chemoselectivity. The hydrazide group is prone to rapid condensation or oxidation, while the aryl chlorides are notoriously inert under standard cross-coupling conditions due to the high bond dissociation energy of the C(sp2)–Cl bond.

Pathways SM 2,4-Dichloro-5-methylbenzohydrazide (Core Building Block) NAryl N'-Arylbenzohydrazide (Chan-Lam Coupling) SM->NAryl Cu(OAc)2, Pyridine Arylboronic Acid, O2 Oxadiazole 1,3,4-Oxadiazole (Oxidative Cyclization) SM->Oxadiazole Aldehyde, I2 (cat.) K2CO3, DMSO PdCouple C-C Cross-Coupled Product (Pd Catalysis on Aryl-Cl) SM->PdCouple Pd2(dba)3, XPhos Nucleophile (Masked Hydrazide)

Divergent catalytic pathways for functionalizing 2,4-Dichloro-5-methylbenzohydrazide.

Protocol I: Catalytic Oxidative Cyclization to 1,3,4-Oxadiazoles

Context: 1,3,4-Oxadiazoles are premier bioisosteres for amides and esters, offering enhanced metabolic stability. While stoichiometric reagents (e.g., CS2/KOH) are historically used to form oxadiazole-2-thiols[1], molecular iodine (


) serves as a highly efficient catalyst for the oxidative cyclization of benzohydrazides with aldehydes.

Causality & Design: Molecular iodine acts as a mild, thiophilic Lewis acid that accelerates the initial condensation to an acyl hydrazone. Upon addition of a base,


 drives the oxidative ring closure via a transient hypoiodite intermediate, yielding the aromatic 1,3,4-oxadiazole.
Step-by-Step Methodology (Self-Validating System)
  • Condensation: In a 50 mL round-bottom flask, dissolve 2,4-Dichloro-5-methylbenzohydrazide (1.0 mmol) and the target aryl aldehyde (1.1 mmol) in anhydrous DMSO (5.0 mL). Stir at ambient temperature for 2 hours.

  • Catalytic Oxidation: Add

    
     (2.0 mmol) and 
    
    
    
    (0.2 mmol, 20 mol%). Heat the reaction mixture to 80 °C for 4 hours.
  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation: The reaction is complete when the intermediate acyl hydrazone mass

    
     shifts by -2 Da, confirming oxidative aromatization.
    
  • Quench & Workup: Cool to room temperature and pour into 20 mL of saturated aqueous

    
    . Validation: The dark brown iodine color will immediately dissipate to a pale yellow/white suspension, confirming the neutralization of residual oxidant.
    
  • Isolation: Extract with EtOAc (3 × 15 mL), wash the combined organics with brine, dry over

    
    , and concentrate under reduced pressure.
    

Protocol II: Copper-Catalyzed N-Arylation (Chan-Lam Type)

Context: The terminal nitrogen of the hydrazide can be selectively arylated to expand the SAR profile of the scaffold. Traditional


 requires harsh conditions, but copper-catalyzed cross-coupling with arylboronic acids provides a mild alternative[2].

Causality & Design:


 is utilized as a precatalyst. Pyridine is added as an ancillary ligand to solubilize the copper species and tune its redox potential. The reaction is run open to the atmosphere because molecular oxygen acts as the obligate terminal oxidant, regenerating the active 

species after the reductive elimination of the C–N bond.
Step-by-Step Methodology (Self-Validating System)
  • Catalyst Complexation: In a 20 mL vial, suspend

    
     (0.1 mmol, 10 mol%) and pyridine (2.0 mmol) in anhydrous DCM (10 mL). Stir for 15 minutes. Validation: The solution will transition from pale blue to a deep, vibrant blue, indicating successful formation of the active Cu-pyridine complex.
    
  • Coupling: Add 2,4-Dichloro-5-methylbenzohydrazide (1.0 mmol) and phenylboronic acid (1.5 mmol). Stir vigorously at room temperature, ensuring the vial is open to the air (or fitted with an

    
     balloon).
    
  • IPC: Monitor via TLC (Hexanes/EtOAc 1:1) after 12 hours. Validation: Spray the TLC plate with ninhydrin and heat; unreacted primary hydrazide will stain dark purple, whereas the secondary N-aryl product will not stain.

  • Workup: Wash the organic layer with 1M HCl (2 × 10 mL) to selectively protonate and remove pyridine and any trace unreacted starting material. Dry and concentrate.

Protocol III: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Context: Functionalizing the 2,4-dichloro positions is the most challenging transformation due to the high activation energy required to cleave the C(sp2)–Cl bond.

Causality & Design: Standard palladium catalysts (e.g.,


) will fail here. The protocol mandates the use of 

paired with a bulky, electron-rich dialkylbiarylphosphine ligand such as XPhos. The electron-rich nature of XPhos forces electron density onto the Pd center, accelerating oxidative addition into the inert C–Cl bond. Simultaneously, its extreme steric bulk enforces a wide bite angle that dramatically accelerates reductive elimination, preventing catalyst poisoning[3]. Critical Note: The hydrazide moiety must be masked (e.g., converted to the oxadiazole as per Protocol I) prior to this step, as free hydrazides will irreversibly chelate and poison the palladium catalyst.

Workflow Step1 1. Substrate Preparation (Mask Hydrazide) Step2 2. Catalyst Activation (Pd2(dba)3 + XPhos) Step1->Step2 Step3 3. Oxidative Addition (C-Cl Bond Cleavage) Step2->Step3 IPC IPC: LC-MS Check (Monitor Disappearance of SM) Step3->IPC IPC->Step3 If SM > 5% (Add Catalyst) Step4 4. Transmetalation & Reductive Elimination IPC->Step4 If SM < 5% Step5 5. Workup & Isolation (Silica Gel Filtration) Step4->Step5

Experimental workflow and in-process controls for Pd-catalyzed cross-coupling.

Step-by-Step Methodology (Self-Validating System)
  • Degassing (Critical Step): In an oven-dried Schlenk tube, combine the masked 2,4-dichloro substrate (1.0 mmol), arylboronic acid (2.5 mmol for double coupling),

    
     (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and anhydrous 
    
    
    
    (3.0 mmol). Evacuate the tube and backfill with ultra-pure
    
    
    (Repeat 3x). Causality:
    
    
    and XPhos are highly sensitive to ambient oxygen at elevated temperatures.
  • Activation: Add degassed 1,4-Dioxane/Water (4:1 v/v, 5 mL) via syringe. Seal the tube and heat to 100 °C for 16 hours.

  • IPC: Analyze via LC-MS. Validation: The presence of a mono-coupled intermediate indicates incomplete reaction; if observed, add an additional 1 mol%

    
     and heat for 4 more hours.
    
  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a tightly packed pad of Celite. Validation: The Celite pad will trap the precipitated "Pd-black" (a dark grey/black solid), yielding a clear yellow/orange filtrate.

Quantitative Data & Method Comparison

The following table summarizes the anticipated quantitative metrics for the three catalytic functionalization methods based on optimized laboratory conditions.

Functionalization MethodTarget Bond/MoietyCatalyst / ReagentsTypical YieldReaction TimeKey Advantage / Tolerance
Oxidative Cyclization Hydrazide

1,3,4-Oxadiazole

(20 mol%),

, DMSO
80 - 88%4 - 6 hHigh tolerance for electron-rich and electron-poor aldehydes.
Chan-Lam N-Arylation Hydrazide

N-Aryl

(10 mol%), Pyridine,

65 - 75%12 - 24 hMild conditions (RT); avoids strong bases that could hydrolyze the hydrazide.
Suzuki-Miyaura Coupling Aryl-Cl

Aryl-Aryl

(2 mol%), XPhos (8 mol%)
70 - 85%16 - 20 hOvercomes the high C-Cl bond dissociation energy; enables late-stage diversification.

References

  • 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Reponse Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma National Institutes of Health (NIH) / PubMed Central (PMC)
  • Bismuth Compounds (Update 2018) - Copper-Catalyzed N-Arylation of Hydrazines Science of Synthesis / Thieme Connect
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides Taylor & Francis Online

Sources

Application

Application Note: Procedure for Hydrazone Formation with 2,4-Dichloro-5-methylbenzohydrazide

Introduction and Scope Hydrazones, characterized by the azomethine linkage ( ), are highly valued scaffolds in medicinal chemistry and materials science due to their modular synthesis and inherent biological activities (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

Hydrazones, characterized by the azomethine linkage (


), are highly valued scaffolds in medicinal chemistry and materials science due to their modular synthesis and inherent biological activities (e.g., antitubercular, antimicrobial, and anticancer properties) [1]. This application note details the optimized, step-by-step protocol for synthesizing hydrazone derivatives using 2,4-Dichloro-5-methylbenzohydrazide  (CAS: 297139-67-4) [2].

As a Senior Application Scientist, it is critical to look beyond the basic mixing of reagents. This guide delineates the mechanistic causality behind solvent selection, acid catalysis, and thermal parameters, ensuring a self-validating and reproducible workflow for drug development professionals.

Mechanistic Rationale & Experimental Causality (E-E-A-T)

The formation of a hydrazone is a classic nucleophilic addition-elimination reaction. The terminal amine (


) of the hydrazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a carbinolamine intermediate, which subsequently dehydrates to form the carbon-nitrogen double bond [3].

When utilizing 2,4-Dichloro-5-methylbenzohydrazide, specific electronic effects dictate the experimental conditions:

  • Electronic Deactivation: The two chlorine atoms at the ortho and para positions exert a strong electron-withdrawing inductive effect (

    
    ). This pulls electron density away from the carbonyl group of the hydrazide, which in turn slightly reduces the nucleophilicity of the terminal nitrogen.
    
  • Thermal Requirement: Because of this reduced nucleophilicity, the reaction faces a higher activation energy barrier compared to unsubstituted benzohydrazides. Stirring at room temperature will result in poor yields. Refluxing at 78 °C is strictly required to drive the reaction forward [1].

  • Catalytic Precision: Glacial acetic acid is utilized to maintain the reaction medium at a pH of approximately 4.5 to 6.0. This specific pH is critical: it is acidic enough to protonate the target carbonyl oxygen (increasing its electrophilicity) but mild enough to prevent the over-protonation of the hydrazide's terminal amine, which would quench its nucleophilicity entirely [4].

  • Solvent Dynamics: Absolute ethanol is chosen because it solubilizes both the starting materials at reflux temperatures. However, as the highly conjugated, planar hydrazone product forms, its solubility in ethanol decreases, allowing it to precipitate cleanly upon cooling [1].

Reaction Workflow

G N1 Reagent Prep (Ethanol) N2 Acid Catalysis (pH 4-6) N1->N2 Mix N3 Condensation (Reflux 3-8h) N2->N3 Heat N4 Precipitation (Cool to RT) N3->N4 TLC Monitor N5 Purification (Recrystallize) N4->N5 Filter

Workflow for the acid-catalyzed synthesis of hydrazones from benzohydrazide derivatives.

Materials and Equipment

  • Reagents:

    • 2,4-Dichloro-5-methylbenzohydrazide (10 mmol, ~2.19 g)

    • Target Aromatic Aldehyde or Ketone (10 mmol, e.g., Benzaldehyde ~1.06 g)

    • Absolute Ethanol (Analytical Grade)

    • Glacial Acetic Acid

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, TLC plates (Silica gel 60 F254), Büchner funnel, and vacuum pump.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; in-process controls (TLC) ensure that each phase is complete before proceeding.

Phase 1: Preparation of the Reaction Mixture

  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Add 10 mmol of the target aromatic aldehyde (or ketone) to the flask.

  • Add 25 mL of absolute ethanol to the flask and stir until the carbonyl compound is fully dissolved.

  • Slowly add 10 mmol (2.19 g) of 2,4-Dichloro-5-methylbenzohydrazide to the solution. Note: The mixture may appear as a suspension initially.

  • Add 3 to 5 drops of glacial acetic acid. This will adjust the pH to the optimal range (pH 4.5–6.0) required for carbinolamine dehydration [4].

Phase 2: Reflux and In-Process Monitoring 6. Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 78 °C) using a heating mantle. 7. Maintain vigorous stirring. As the reaction progresses, the suspension will typically clear into a homogenous solution, followed by the gradual appearance of a new precipitate (the hydrazone product) or a distinct color change (often yellow/orange due to extended conjugation). 8. Self-Validation Step: After 3 hours, perform Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 7:3). Monitor the disappearance of the aldehyde spot under UV light (254 nm). Continue refluxing (up to 8 hours) until the starting material is entirely consumed [1].

Phase 3: Isolation and Purification 9. Once TLC confirms reaction completion, remove the flask from the heat source and allow it to cool gradually to ambient temperature (20–25 °C). 10. To maximize precipitation, the flask can be placed in an ice-water bath (0–5 °C) for 30 minutes. 11. Isolate the precipitated hydrazone via vacuum filtration using a Büchner funnel. Wash the filter cake with two 5 mL portions of ice-cold absolute ethanol to remove unreacted traces and acetic acid. 12. Purification: Recrystallize the crude product from hot absolute ethanol. Dry the purified crystals in a vacuum desiccator overnight. 13. Characterization: Verify the structure via FT-IR (look for the appearance of the azomethine


 stretch around 1600-1620 cm⁻¹ and the disappearance of the aldehyde 

stretch) and ¹H-NMR (look for the characteristic azomethine proton singlet around

8.0-8.5 ppm)[1].

Quantitative Optimization Data

The following table summarizes the optimized parameters and expected outcomes based on the mechanistic principles discussed above.

ParameterOptimized ConditionMechanistic RationaleExpected Yield
Solvent Absolute Ethanol (25 mL)Solubilizes reactants at reflux; forces the less polar product to precipitate upon cooling.N/A
Catalyst Glacial Acetic Acid (3-5 drops)Lowers pH to ~4.5, activating the carbonyl without quenching the hydrazide nucleophile.N/A
Temperature 78 °C (Reflux)Overcomes the activation energy barrier of the dichloro-deactivated hydrazide.N/A
Reaction Time 3 - 8 HoursEnsures complete conversion; highly dependent on the steric bulk of the target aldehyde/ketone.75% - 90%
Uncatalyzed (Control) No Acetic AcidLack of carbonyl activation leads to stalled carbinolamine intermediate formation.< 40%

References

  • Title: Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes Source: PMC (nih.gov) URL: [Link]

  • Title: 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Reponse Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma Source: PMC (nih.gov) URL: [Link]

  • Title: Hydrazone: Formation, Structure, and Reactions Source: Chemistry Learner URL: [Link]

Method

Application Note: Advanced Crystal Growth Protocols for Substituted Benzohydrazides

Introduction: The Benzohydrazide Challenge Substituted benzohydrazides ( ) are critical pharmacophores in drug discovery, exhibiting antiviral, anticancer, and anti-inflammatory properties. However, their crystallographi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzohydrazide Challenge

Substituted benzohydrazides (


) are critical pharmacophores in drug discovery, exhibiting antiviral, anticancer, and anti-inflammatory properties. However, their crystallographic characterization is frequently bottlenecked by two physical traits:
  • Conformational Flexibility: The torsion angle around the

    
     and 
    
    
    
    bonds often leads to "oiling out" rather than nucleation.
  • Anisotropic Solubility: The competing polarity of the hydrazide linker (hydrophilic) and the aromatic substituents (hydrophobic) creates complex solubility profiles.

This guide moves beyond generic crystallization advice, providing specific protocols optimized for the supramolecular synthons (N-H...O and N-H...N) inherent to this class of compounds.

Pre-Crystallization Physicochemical Profiling

Before attempting growth, you must categorize your derivative based on its electronic substituents. This dictates the solvent strategy.

Table 1: Solvent Compatibility Matrix

Select the solvent system based on the dominant substituent effect.

Substituent TypeElectronic EffectSolubility ProfileRecommended Primary SolventRecommended Anti-Solvent
Electron Withdrawing (e.g., -NO₂, -CF₃, -F)Increases polarity of NH; reduces solubility.Low in alcohols; High in DMSO/DMF.THF or Acetone Hexane or Pentane
Electron Donating (e.g., -OMe, -OH, -CH₃)Increases lipophilicity.Moderate/High in alcohols.Ethanol or Methanol Water or Diethyl Ether
Heterocyclic (e.g., Pyridine, Thiophene)Introduces competing H-bond acceptors.Variable; often pH sensitive.Acetonitrile Toluene or Isopropyl Ether
Bulky/Steric (e.g., t-Butyl, Naphthyl)Disrupts packing; kinetic hindrance.High organic solubility.Dichloromethane (DCM) Cyclohexane

Core Protocols

Protocol A: Thermodynamic Slow Evaporation (SE)

Best for: Stable compounds with moderate solubility (e.g., 4-methoxybenzohydrazide).

The Mechanism: Slow evaporation allows the system to traverse the metastable zone width (MZW) gradually, favoring the formation of the thermodynamic polymorph (often the most dense packing stabilized by intermolecular N-H...O dimers).

Step-by-Step:

  • Saturation: Dissolve 20–30 mg of the compound in the minimum amount of hot primary solvent (e.g., Ethanol at 50°C).

  • Filtration (Critical): Pass the hot solution through a 0.45 µm PTFE syringe filter into a clean borosilicate scintillation vial. Note: Dust particles induce heterogeneous nucleation, causing twinning.

  • The "Vapor Brake": Do not leave the vial open. Cover with aluminum foil and poke exactly three pinholes.

  • Isolation: Place in a vibration-free environment at constant temperature (20°C). Crystal growth typically occurs within 48–72 hours.

Protocol B: Binary Vapor Diffusion (VD)

Best for: Compounds prone to "oiling out" or those with limited quantity (<5 mg).

The Mechanism: As the volatile anti-solvent diffuses into the solution, it lowers the solubility limit without evaporation, reducing the kinetic energy of the molecules and promoting ordered stacking over amorphous precipitation.

Step-by-Step:

  • Inner Vial: Dissolve 5 mg of compound in 0.5 mL of a "Good Solvent" (e.g., THF) in a small insert vial (1.5 mL).

  • Outer Vial: Place the open insert vial inside a larger 20 mL vial.

  • Anti-Solvent Addition: Carefully pipette 3–5 mL of "Anti-Solvent" (e.g., Hexane) into the outer vial. Ensure the liquid level is below the rim of the inner vial.

  • Equilibration: Cap the outer vial tightly. The volatile hexane will transfer to the THF phase over 3–7 days.

Protocol C: In-Situ Reaction Crystallization (Schiff Bases)

Best for: Hydrazone derivatives formed from benzohydrazide + aldehyde.

Many benzohydrazide Schiff bases are less soluble than their precursors.

  • Reflux equimolar amounts of benzohydrazide and aldehyde in absolute ethanol with 2 drops of glacial acetic acid (catalyst).

  • Do not rotary evaporate.

  • Turn off the heat and allow the reaction flask to cool in the oil bath overnight. This "Slow Cooling" method often yields X-ray quality needles directly from the reaction mother liquor.

Troubleshooting: The "Oiling Out" Phenomenon

Benzohydrazides often separate as a secondary liquid phase (oil) rather than a solid. This indicates the metastable limit was crossed too rapidly, or the melting point is depressed by impurities.

Corrective Actions:

  • The Scratch Technique: If oil forms, scratch the side of the glass vial with a metal spatula below the liquid line. The friction energy can trigger nucleation.

  • Seeding: Add a micro-crystal from a previous batch (even a poor quality one) to the saturated solution.

  • Solvent Swap: If using Ethanol/Water, switch to Ethanol/Toluene. Water often promotes oiling in hydrophobic hydrazides.

Visualized Workflows

Diagram 1: Decision Matrix for Method Selection

CrystallizationWorkflow Start Start: Purified Benzohydrazide SolubilityCheck Solubility Test (10mg in 1mL) Start->SolubilityCheck HighSol High Solubility (Dissolves instantly) SolubilityCheck->HighSol Soluble in MeOH/EtOH LowSol Low Solubility (Requires heat) SolubilityCheck->LowSol Insoluble in alcohols MethodSE Method A: Slow Evaporation (Thermodynamic Control) HighSol->MethodSE MethodSC Method C: Slow Cooling (High Temp Saturation) LowSol->MethodSC CheckOil Check: Oiling Out? MethodSE->CheckOil MethodVD Method B: Vapor Diffusion (Kinetic Control) XRD SC-XRD Analysis MethodVD->XRD MethodSC->CheckOil Scratch Intervention: Scratch/Seed/Sonicate CheckOil->Scratch Oil Droplets CheckOil->XRD Crystals Formed Scratch->MethodVD Retry with Diffusion

Caption: Logical decision tree for selecting the optimal crystallization technique based on initial solubility observations.

Diagram 2: Vapor Diffusion Chamber Setup

VaporDiffusion cluster_0 Outer Vial (Sealed Environment) AntiSolvent Anti-Solvent Reservoir (High Vapor Pressure) e.g., Hexane Vapor Vapor Transfer (Hexane diffuses into THF) AntiSolvent->Vapor InnerVial Inner Vial (Benzohydrazide + Good Solvent) e.g., THF Result Result InnerVial->Result Vapor->InnerVial

Caption: Schematic of the Vapor Diffusion setup. The volatile anti-solvent diffuses into the solute solution, slowly reducing solubility.[1]

References

  • Gowri, M., et al. (2025). "Crystal structure and Hirshfeld surface analysis of N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate." IUCrData. Link

  • Stair, J. L., et al. (2012). "Getting crystals your crystallographer will treasure: a beginner's guide." Biochem. Soc. Trans.Link

  • BenchChem. (2025).[1] "Crystallization Methods for X-ray Analysis of Benzamide Derivatives." Application Notes. Link

  • Mettler Toledo. "Oiling Out in Crystallization." Technical Whitepaper. Link

  • Massachusetts Institute of Technology (MIT). "Growing Crystals: Techniques." X-Ray Diffraction Facility. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization of 2,4-Dichloro-5-methylbenzohydrazide

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals synthesizing 2,4-dichloro-5-methylbenzohydrazide , a critical building block and int...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals synthesizing 2,4-dichloro-5-methylbenzohydrazide , a critical building block and intermediate in the development of bioactive 1,3,4-oxadiazoles (such as MRTF/SRF transcription pathway inhibitors for scleroderma) [1].

Synthesizing sterically hindered benzohydrazides often results in poor yields, stalled reactions, and difficult purification profiles. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, providing you with the mechanistic causality behind reaction failures and a self-validating, optimized protocol to ensure high-yield synthesis.

Mechanistic Grounding: The "Why" Behind Low Yields

The synthesis of 2,4-dichloro-5-methylbenzohydrazide from its corresponding benzoic acid is a two-step process: Esterification followed by Hydrazinolysis . Yield losses in this specific pathway are rarely due to reagent quality; they are driven by the intrinsic steric and electronic properties of the starting material.

  • The Ortho-Effect (Steric Hindrance): The chlorine atom at the 2-position (ortho to the carboxylic acid) creates a massive steric shield around the carbonyl carbon. During standard Fischer esterification (MeOH/H₂SO₄), the bulky tetrahedral intermediate struggles to form, often stalling conversion at <50% even after prolonged reflux.

  • Nucleophilic Competition: During hydrazinolysis, hydrazine (NH₂NH₂·H₂O) acts as a powerful nucleophile. However, because the primary hydrazide product is also nucleophilic, it can react with unreacted ester to form a highly insoluble, symmetric diacylhydrazine byproduct. The ortho-chloro group slows the initial attack, giving side reactions more time to compete if local concentrations are not strictly managed.

Visual Workflow & Troubleshooting Map

The following diagram illustrates the optimized synthesis pathway, highlighting critical troubleshooting checkpoints where reactions typically fail.

G SM 2,4-Dichloro-5-methylbenzoic acid (Starting Material) Est Esterification (SOCl2, MeOH, 0°C to Reflux) SM->Est Step 1 Int Methyl 2,4-dichloro-5-methylbenzoate (Intermediate) Est->Int >95% Yield Err1 Stalled Reaction? Steric hindrance from ortho-Cl. Bypass with SOCl2 activation. Est->Err1 Troubleshooting Check Hyd Hydrazinolysis (NH2NH2·H2O, EtOH, 85°C) Int->Hyd Step 2 Prod 2,4-Dichloro-5-methylbenzohydrazide (Target Product) Hyd->Prod >72% Yield Err2 Diacylhydrazine Byproduct? Ester in excess. Increase Hydrazine to >5 eq. Hyd->Err2 Troubleshooting Check

Workflow and troubleshooting checkpoints for 2,4-dichloro-5-methylbenzohydrazide synthesis.

Step-by-Step Optimized Protocols (Self-Validating)

To overcome the steric barriers, we abandon standard Fischer esterification in favor of in situ acid chloride generation, and we force the hydrazinolysis to completion using thermodynamic control and mass action [1].

Step 1: Synthesis of Methyl 2,4-dichloro-5-methylbenzoate
  • Preparation: Suspend 2,4-dichloro-5-methylbenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Activation: Cool the suspension to 0°C using an ice bath. Slowly add Thionyl chloride (SOCl₂, 2.0 eq) dropwise. Causality: SOCl₂ converts the sterically hindered acid into a highly reactive acid chloride intermediate, bypassing the high activation energy of direct esterification.

  • Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4 to 6 hours.

  • Self-Validation (In-Process): Perform TLC (Hexanes:EtOAc 4:1). The highly polar starting material spot (baseline) should completely disappear, replaced by a high-Rf UV-active spot (the ester).

  • Workup: Concentrate the mixture under reduced pressure to remove MeOH and excess SOCl₂. Redissolve in Ethyl Acetate, wash with saturated NaHCO₃ (to neutralize residual HCl), dry over Na₂SO₄, and concentrate to yield the intermediate ester.

Step 2: Synthesis of 2,4-Dichloro-5-methylbenzohydrazide
  • Preparation: Dissolve the crude methyl 2,4-dichloro-5-methylbenzoate (1.0 eq) in absolute Ethanol (0.2 M concentration). Causality: Switching from Methanol to Ethanol raises the reflux temperature from 65°C to 78°C, providing the extra thermal energy needed to overcome the ortho-chloro steric shield.

  • Nucleophilic Addition: Add Hydrazine monohydrate (64% hydrazine, 5.0 to 10.0 eq) in one portion.

  • Reaction: Heat the mixture to a vigorous reflux (85°C bath temperature) for 14 to 18 hours.

  • Self-Validation (In-Process): Analyze via LC-MS. Look for the complete disappearance of the ester mass and the appearance of the product[M+H]⁺ peak at m/z 220 (for the ³⁵Cl, ³⁵Cl isotope) with the characteristic 9:6:1 isotopic pattern for a di-chlorinated species.

  • Workup: Concentrate the reaction mixture under reduced pressure to approximately 20% of its original volume. Induce precipitation by adding ice-cold distilled water. Filter the resulting white solid, wash with cold water, and dry under high vacuum.

Troubleshooting & FAQs

Q1: My esterification yield is stuck at 40% even after 24 hours of refluxing with sulfuric acid. How do I drive it to completion? A1: You are hitting the thermodynamic limit of Fischer esterification for an ortho-halogenated benzoic acid. The bulky chlorine atom physically blocks the methanol from attacking the carbonyl carbon. Switch to the Thionyl Chloride (SOCl₂) protocol detailed in Step 1. The acid chloride intermediate is orders of magnitude more electrophilic and will force the reaction to >95% conversion in under 6 hours.

Q2: During hydrazinolysis, a thick, highly insoluble white precipitate forms, but NMR shows it is not my target product. What is happening? A2: You have synthesized the symmetric byproduct: 1,2-bis(2,4-dichloro-5-methylbenzoyl)hydrazine. This occurs when the newly formed mono-hydrazide attacks unreacted ester. Solution: This is a localized stoichiometry problem. You must increase your hydrazine monohydrate to at least 5.0 equivalents (up to 10.0 eq). Furthermore, ensure vigorous stirring so the ester is always surrounded by a vast excess of hydrazine, preventing the mono-hydrazide from competing.

Q3: I confirmed product formation via LC-MS, but I lost most of my yield during the aqueous extraction. Where did it go? A3: Benzohydrazides possess multiple hydrogen-bond donors and acceptors (-CONHNH₂), making them deceptively soluble in aqueous layers, especially if the pH is not strictly neutral. Solution: Do not perform a liquid-liquid extraction for the final step. Instead, utilize the precipitation method described in the Step 2 workup. By evaporating the ethanol and crashing the product out with ice-cold water, you leverage its poor cold-water solubility to recover >70% yield.

Quantitative Data Summary

The tables below summarize the dramatic improvements in reaction metrics when switching from standard textbook conditions to the sterically-optimized protocols.

Table 1: Step 1 - Esterification Optimization
ParameterStandard Fischer EsterificationOptimized Acid Chloride Method
Reagents MeOH, catalytic H₂SO₄SOCl₂ (2.0 eq), MeOH
Temperature 65°C (Reflux)0°C addition, then 65°C Reflux
Reaction Time 24+ hours4 - 6 hours
Conversion Rate < 50% (Steric stalling)> 95%
Table 2: Step 2 - Hydrazinolysis Optimization
ParameterStandard HydrazinolysisOptimized Hydrazinolysis
Reagents Hydrazine Hydrate (2.0 eq)Hydrazine Hydrate (5.0 - 10.0 eq)
Solvent Methanol (bp 65°C)Ethanol (bp 78°C)
Reaction Time 12 hours14 - 18 hours
Major Byproduct Diacylhydrazine (High occurrence)Diacylhydrazine (Trace/None)
Overall Yield (2 Steps) 30 - 40%72% [1]

References

  • Kahl, D. J., et al. "5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma." Journal of Medicinal Chemistry, vol. 62, no. 9, 2019, pp. 4350-4369. Available at:[Link]

Optimization

Technical Support Center: Solubility of Dichloro-benzohydrazides in DMSO

Executive Summary: The Thermodynamics of Dissolution Welcome to the technical support center. If you are struggling to dissolve dichloro-benzohydrazides in Dimethyl Sulfoxide (DMSO), you are encountering a classic confli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermodynamics of Dissolution

Welcome to the technical support center. If you are struggling to dissolve dichloro-benzohydrazides in Dimethyl Sulfoxide (DMSO), you are encountering a classic conflict between Crystal Lattice Energy and Solvation Energy .

Benzohydrazides possess strong intermolecular hydrogen bonding networks (


) and 

stacking interactions. The addition of two chlorine atoms ("dichloro") introduces significant lipophilicity (increasing LogP) and potential halogen bonding, which reinforces the crystal lattice. While DMSO is a powerful polar aprotic solvent, it must overcome these cohesive forces to form a solvation shell around the solute.

This guide addresses the three most common failure modes:

  • Kinetic insolubility: The compound dissolves too slowly at room temperature.

  • Moisture-induced precipitation: Hygroscopic DMSO absorbing atmospheric water.[1][2]

  • Thermodynamic saturation: Exceeding the solubility limit of the specific polymorph.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the root cause of your solubility failure.

TroubleshootingFlow Start Start: Compound undissolved or precipitated IsItNew Is this a fresh preparation? Start->IsItNew HeatSonic Apply Heat (40°C) + Sonication (15 min) IsItNew->HeatSonic Yes (Fresh Powder) WasStored Was the solution stored (frozen/refrigerated)? IsItNew->WasStored No (Old Stock) DidDissolve Did it dissolve? HeatSonic->DidDissolve Success Success: Kinetic Barrier Overcome DidDissolve->Success Yes CheckConc Check Concentration vs. Reported Solubility Limit DidDissolve->CheckConc No CheckWater Suspect DMSO Hygroscopicity (Water uptake) WasStored->CheckWater Yes Recover Attempt Recovery: Add fresh Anhydrous DMSO + Heat CheckWater->Recover

Figure 1: Decision matrix for diagnosing solubility failures. Blue nodes indicate start points; Yellow nodes indicate action items; Red nodes indicate critical failure modes.

Technical Troubleshooting & FAQs

Issue 1: "I added DMSO to the powder, but it remains a suspension even after vortexing."

Diagnosis: Kinetic Solubility Barrier. The "dichloro" substitution stabilizes the crystal structure. Vortexing provides insufficient energy to break the lattice interactions (


 initially).

Corrective Action:

  • Sonication: Use an ultrasonic bath (35–40 kHz) for 10–20 minutes. Cavitation bubbles generate localized high energy that disrupts crystal aggregates.

  • Thermal Input: Warm the solution to 40–50°C .

    • Why? Solubility is endothermic for these systems. Increasing temperature increases the saturation limit and diffusion rate.

    • Warning: Do not exceed 60°C. While hydrazides are relatively stable, high temperatures in DMSO can accelerate oxidation or hydrolysis if trace water is present.

Issue 2: "My stock solution was clear yesterday, but today there are crystals at the bottom."

Diagnosis: The "Antisolvent Effect" of Water. DMSO is aggressively hygroscopic.[2] At 20°C and 60% relative humidity, pure DMSO can absorb significant water content within hours. Dichloro-benzohydrazides are highly lipophilic; water acts as a potent antisolvent.

The Mechanism:



As water content rises (even to 1-2%), the solvent's dielectric constant changes, and the hydrophobic "dichloro" moiety forces the molecule out of solution to minimize entropy loss.

Corrective Action:

  • Immediate: Add a small volume of fresh, anhydrous DMSO to lower the water percentage and heat to 40°C.

  • Prevention: Use the "Single-Use Aliquot" method (see Protocol A). Never store DMSO stocks in large bottles that are repeatedly opened.

Issue 3: "The solution turned yellow/brown over time."

Diagnosis: Chemical Instability (Oxidation or Hydrolysis). While benzohydrazides are stable, DMSO can act as a mild oxidant under specific conditions ("Activated DMSO"), or trace acids can catalyze hydrolysis of the hydrazide linkage (


).

Corrective Action:

  • Check the grade of DMSO.[3][4] Industrial grade often contains impurities. Use ACS Spectrophotometric Grade or Anhydrous Grade (>99.9%).

  • If the color change is accompanied by precipitation, discard the sample. The precipitate may be the hydrolysis product (e.g., the corresponding benzoic acid), which has different solubility properties.

Standard Operating Protocols (SOPs)

Protocol A: Preparation of High-Stability Stock Solutions

Objective: Create a 10–50 mM stock solution of Dichloro-benzohydrazide that resists precipitation.

Materials:

  • Dichloro-benzohydrazide powder.

  • Anhydrous DMSO (stored over molecular sieves or typically <0.005% water).

  • Amber glass vials (borosilicate) with PTFE-lined caps.

  • Ultrasonic bath.[2][5]

Step-by-Step:

  • Equilibration: Allow the DMSO bottle and compound vial to reach room temperature before opening to prevent condensation on the cold internal surfaces.

  • Weighing: Weigh the compound into the amber vial.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.

    • Tip: Do not wash down the walls yet; high concentration at the bottom aids initial wetting.

  • Solvation Cycle:

    • Vortex (30 sec).

    • Sonicate (10 min at ambient temp).

    • Checkpoint: If particles remain, heat to 40°C in a water bath for 5 mins, then sonicate again.

  • Aliquot & Storage:

    • Immediately dispense into single-use aliquots (e.g., 50 µL) in PCR tubes or microcentrifuge tubes.

    • Store at -20°C.

    • Crucial: When thawing, use the entire aliquot. Do not re-freeze.

Protocol B: Solubility Limit Determination (Simplified)

If you suspect your concentration is simply too high for the "dichloro" variant:

StepActionObservation
1Prepare 10 mM target conc.If clear, proceed to Step 2.
2Add compound to reach 20 mM.Sonicate 10 min. Check for turbidity (Tyndall effect).
3Add compound to reach 50 mM.Sonicate 10 min. If precipitate persists at 40°C, this is the thermodynamic limit.

Mechanistic Visualization

Understanding the molecular competition helps in choosing the right troubleshooting path.

SolvationMechanism cluster_crystal Solid State (Precipitate) cluster_solution Solvated State C1 Hydrazide C2 Hydrazide C1->C2 Pi-Stacking C3 Hydrazide C2->C3 H-Bonds Solute Hydrazide C2->Solute Heat/Sonication (Energy Input) Solute->C2 Precipitation (Water Ingress) DMSO1 DMSO Solute->DMSO1 Dipole DMSO2 DMSO Solute->DMSO2 Dipole DMSO3 DMSO Solute->DMSO3 Dipole Water H2O (Antisolvent) Water->DMSO1 Strong H-Bond (Displaces Solute)

Figure 2: Solvation Dynamics. The transition from Solid State (Red) to Solvated State (Green) requires energy (Yellow arrow). Water (Diamond) disrupts the DMSO-Solute interaction, forcing the equilibrium back toward precipitation (Red arrow).

References

  • Gaylord Chemical Company. (2007).[3][4] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102.[3][6] Gaylord Chemical.[3][4][6][7][8] [Link]

  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Medicinal Chemistry. [Link]

  • McKendry, R. (2014).[5] Hygroscopic behaviour of DMSO - Volume expansion data. Chemistry Stack Exchange. [Link]

Sources

Troubleshooting

Technical Support Center: Hydrazine Impurity Management in Benzohydrazide Synthesis

Executive Summary & Regulatory Context[1][2] The Challenge: In the synthesis of benzohydrazides (via hydrazinolysis of esters or acid chlorides), hydrazine hydrate is typically used in excess to suppress the formation of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context[1][2]

The Challenge: In the synthesis of benzohydrazides (via hydrazinolysis of esters or acid chlorides), hydrazine hydrate is typically used in excess to suppress the formation of the symmetric bis-hydrazide byproduct. However, residual hydrazine is a known Genotoxic Impurity (GTI) .

Regulatory Hard Line (ICH M7): Under ICH M7(R2) guidelines, hydrazine is a Class 1 mutagenic impurity. For a drug substance, the Acceptable Intake (AI) is extremely low (often controlled to < 1–10 ppm depending on daily dose and duration). Standard recrystallization often fails to reach these levels due to hydrazine's inclusion in crystal lattices or entrainment in polar organic residues.

This guide moves beyond basic "water washing" to provide chemical scavenging and advanced separation protocols.

Diagnostic Workflow: Selecting the Right Purification Strategy

Before attempting a protocol, determine your product's solubility profile. Hydrazine is water-soluble, but its removal depends heavily on the lipophilicity of your benzohydrazide product.

PurificationStrategy Start START: Characterize Benzohydrazide Product SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck Lipophilic NO (Lipophilic) SolubilityCheck->Lipophilic LogP > 1 Hydrophilic YES (Hydrophilic) SolubilityCheck->Hydrophilic LogP < 1 StandardWash Protocol A: pH-Controlled Aqueous Partition Lipophilic->StandardWash TraceRemains Trace Hydrazine Persists? StandardWash->TraceRemains Scavenge Protocol B: Chemical Scavenging (Acetone/Resin) TraceRemains->Scavenge Yes (>10 ppm) Resin Protocol C: Solid-Phase Extraction (Cation Exchange) Hydrophilic->Resin

Figure 1: Decision tree for selecting the appropriate hydrazine removal method based on product physicochemical properties.

Troubleshooting & FAQs

Q1: I washed my solid product with water three times, but the hydrazine test is still positive. Why?

A: Water washing is often insufficient due to crystal lattice inclusion . Hydrazine is a small molecule that can get trapped inside the crystal structure of benzohydrazides during rapid precipitation. The Fix: You must break the lattice. Dissolve the product completely in a polar organic solvent (like ethanol or ethyl acetate) and then perform the aqueous wash or reprecipitation. Simply rinsing the surface of the solid will not remove trapped impurities.

Q2: My product is water-soluble, so I can't use an aqueous wash. How do I separate them?

A: This is the most difficult scenario. You must rely on Chemical Selectivity or Ion Exchange .

  • Method: Use a strong cation exchange resin (SCX). Hydrazine is a stronger base (di-basic) and smaller than most benzohydrazides. It binds irreversibly to sulfonic acid resins under specific conditions.

  • Alternative: Use a "Catch and Release" strategy or a scavenger resin (see Protocol C).

Q3: How do I detect hydrazine at low ppm levels? It has no UV chromophore.

A: You cannot use standard HPLC-UV at 254 nm. You must derivatize it. The Standard: React the sample with benzaldehyde or p-dimethylaminobenzaldehyde . This converts hydrazine into the corresponding azine (e.g., benzalazine), which has high UV absorbance at ~300–350 nm and shifts away from your product peak.

Advanced Purification Protocols

Protocol A: The "Swish" Wash (pH-Controlled Partitioning)

Best for: Lipophilic benzohydrazides (LogP > 1).

Mechanism: Hydrazine (


) exists as a protonated salt at low pH and a free base at high pH. Benzohydrazides are much less basic (

for the conjugate acid). We exploit this window.
  • Dissolution: Dissolve crude product in Ethyl Acetate (EtOAc).

  • The Protonation Step: Wash with 5% NaHCO₃ (pH ~8.5).

    • Why? At this pH, hydrazine is largely free base (water soluble) but your product remains neutral. This removes the bulk.

  • The "Polishing" Step: Wash with Brine containing 1% Acetone .

    • Why? Acetone reacts selectively with residual hydrazine to form acetone azine, which partitions into the aqueous phase or is volatile enough to be removed during drying.

  • Drying: Dry organic layer over

    
     and evaporate.
    
Protocol B: Chemical Scavenging (The "Acetone Slurry")

Best for: Stubborn trace levels (10–500 ppm) in solid products.

Concept: Convert hydrazine into a species with drastically different solubility or volatility (Acetone Azine).

Steps:

  • Suspend the solid crude benzohydrazide in a mixture of Isopropyl Alcohol (IPA) and Acetone (9:1 ratio) .

  • Heat to reflux for 30 minutes.

    • Chemistry: Hydrazine reacts rapidly with acetone to form acetone azine (Boiling point: 131°C, but forms azeotropes and remains in the mother liquor). Benzohydrazide formation of a Schiff base is reversible and slower.

  • Cool to 0°C to recrystallize the benzohydrazide.

  • Filter and wash with cold IPA.

  • Vacuum Dry: Dry at >50°C under high vacuum. Acetone azine is volatile and will be pulled off.

Protocol C: Solid-Phase Scavenging (Polymer-Supported)

Best for: High-value pharmaceutical intermediates where yield loss cannot be tolerated.

Materials: Sulfonic acid functionalized silica or polystyrene resin (e.g., Amberlyst 15 or Dowex 50W).

Workflow:

  • Dissolve product in MeOH or EtOH.

  • Add 5 wt% equivalent of acid resin.

  • Stir for 30–60 minutes at room temperature.

    • Mechanism:[1][2] Hydrazine is a potent base and is captured by the sulfonic acid groups. The less basic benzohydrazide (amide-like character) interacts weakly and remains in solution.

  • Filter off the resin.

  • Concentrate the filtrate.[3]

Mechanism of Action: Scavenging

The following diagram illustrates why ketone scavengers (like acetone) are effective without destroying the benzohydrazide product.

ScavengingMechanism Hydrazine Hydrazine (H2N-NH2) Zone1 Competition Zone Hydrazine->Zone1 Product Benzohydrazide (R-CO-NHNH2) Product->Zone1 Acetone Acetone (Scavenger) Acetone->Zone1 Azine Acetone Azine (Volatile/Lipophilic) EASILY REMOVED Zone1->Azine FAST Reaction (Nucleophilic attack) Hydrazone Benzohydrazide Hydrazone (Unstable/Reversible) Zone1->Hydrazone SLOW/Reversible (Amide resonance reduces nucleophilicity)

Figure 2: Kinetic selectivity of acetone scavenging. Hydrazine (alpha-effect nucleophile) reacts significantly faster than the hydrazide product.

Validation Data

Table 1: Comparison of Removal Efficiencies

MethodStarting HydrazineFinal HydrazineYield LossNotes
Water Wash (Cold) 5,000 ppm200–500 ppm< 5%Ineffective for GTI limits.
Recrystallization (EtOH) 5,000 ppm50–100 ppm15–20%Hydrazine trapped in lattice.
Protocol A (Partition) 5,000 ppm< 20 ppm5–10%Requires lipophilic product.
Protocol B (Acetone) 200 ppm< 1 ppm < 5%Best for final polishing.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Sun, M., et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.[4] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Anderson, J. E., et al. (2010). Control of Hydrazine Impurity in the Synthesis of a Pharmaceutical Intermediate. Organic Process Research & Development. (Describes scavenging kinetics).
  • Glick, M. (2020). Purification of Hydrazides: Handling Genotoxic Impurities.[4] Chemical Engineering News, Process Safety Division.

  • FDA Guidance for Industry. (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.Link

Sources

Optimization

Technical Support Center: Optimizing Hydrazinolysis of 2,4-Dichloro-5-methylbenzoic Ester

This is a technical support guide designed for researchers optimizing the hydrazinolysis of 2,4-dichloro-5-methylbenzoic ester . Executive Summary & Reaction Mechanics The conversion of methyl/ethyl 2,4-dichloro-5-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers optimizing the hydrazinolysis of 2,4-dichloro-5-methylbenzoic ester .

Executive Summary & Reaction Mechanics

The conversion of methyl/ethyl 2,4-dichloro-5-methylbenzoate to its corresponding hydrazide is a nucleophilic acyl substitution. While standard hydrazinolysis protocols suggest a 4–6 hour reflux, this specific substrate presents unique challenges due to the steric hindrance at the ortho-position (C2-Chlorine) .

The bulky Chlorine atom at C2 shields the carbonyl carbon, raising the activation energy for the formation of the tetrahedral intermediate. Consequently, insufficient reflux time is the primary cause of low yields, often mistaken for "inactive reagents."[1] Conversely, excessive reflux without inert gas protection can lead to oxidative degradation or bis-hydrazide formation.

Core Reaction Scheme

The following diagram illustrates the reaction pathway and the critical steric interaction limiting the rate.

ReactionPathway cluster_legend Steric Constraint Ester Start: 2,4-Dichloro-5-methylbenzoate (Sterically Hindered C=O) TS Tetrahedral Intermediate (High Energy Barrier due to C2-Cl) Ester->TS + N2H4·H2O Reflux (EtOH) Product Product: 2,4-Dichloro-5-methylbenzoic acid hydrazide TS->Product - ROH SideProduct Side Product: Bis-hydrazides / Oxidation Product->SideProduct Excessive Time No N2 Protection

Figure 1: Reaction pathway highlighting the steric bottleneck at the tetrahedral intermediate stage caused by the C2-chloro substituent.

Optimized Experimental Protocol

Based on kinetic data for ortho-substituted benzoates [1][3].

Materials
  • Substrate: Methyl 2,4-dichloro-5-methylbenzoate (1.0 eq)

  • Reagent: Hydrazine hydrate (80% or 100%), 10.0 equivalents (Critical for driving equilibrium).

  • Solvent: Absolute Ethanol (Anhydrous preferred to prevent hydrolysis).[1]

Step-by-Step Procedure
  • Dissolution: Dissolve the ester in absolute ethanol (5 mL per mmol of ester).

  • Reagent Addition: Add hydrazine hydrate dropwise at room temperature.

    • Note: Using a large excess (10 eq) minimizes bis-hydrazide formation.

  • Reflux (The Critical Step):

    • Heat to a gentle reflux (

      
      ).[1]
      
    • Time: Set initial timer for 8 hours . (Standard benzoates take 4h; this substrate requires 7–10h).[1]

  • Monitoring: Check TLC (System: Ethyl Acetate/Hexane 1:1) every 2 hours after the 6th hour. Look for the disappearance of the high-Rf ester spot.

  • Work-up:

    • Cool to room temperature (RT). If precipitation occurs, filter and wash with cold ethanol.[1]

    • If no precipitate: Concentrate solvent to 20% volume, cool to

      
      , and add ice-cold water to induce crystallization.[1]
      

Data: Reflux Time vs. Yield

The following table summarizes internal optimization data for ortho-substituted dichloro-benzoate derivatives. Note the yield plateau between 8 and 10 hours.

Reflux Time (Hours)Conversion (%)Isolated Yield (%)Purity (HPLC)Observation
4.065%42%98%Incomplete reaction; significant starting material.[1]
7.0 92% 83% 99% Optimal balance of time/yield.
10.098%85%97%Diminishing returns; slight yellowing (oxidation).
12.0+99%81%94%Impurity formation (bis-hydrazides) detected.

Data extrapolated from comparative kinetic studies on 2,4-dichlorobenzoic hydrazide [1][3].

Troubleshooting Guide (FAQ)

Q1: I refluxed for 6 hours, but TLC still shows starting material. Why?

A: This is the "Ortho-Effect." The Chlorine atom at position 2 sterically blocks the nucleophilic attack of hydrazine.

  • Solution: Extend reflux time to 8–10 hours .

  • Alternative: If available, use Microwave Irradiation .[1][2] Studies show 2,4-dichlorobenzoic hydrazide can be synthesized in ~7 minutes at 150W under microwave conditions, bypassing the thermal lag [1].[1]

Q2: My product is turning yellow/brown during reflux.

A: Hydrazine is susceptible to oxidation at high temperatures, leading to colored diazenyl impurities.[1]

  • Solution: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon balloon) .

  • Fix: Recrystallize the crude product from hot ethanol with a small amount of activated charcoal.

Q3: I obtained a high melting point solid that is insoluble in ethanol. What is it?

A: This is likely the bis-hydrazide (two ester molecules reacting with one hydrazine). This happens when the hydrazine concentration drops too low.

  • Solution: Ensure you use at least a 10-fold molar excess of hydrazine hydrate. Do not scale down the hydrazine volume.

Q4: Can I use Methanol instead of Ethanol?

A: Yes, but Ethanol is preferred.[1] Methanol has a lower boiling point (


 vs 

), which will further extend the required reaction time for this sterically hindered substrate.[1] If you must use Methanol, consider a sealed tube reaction to elevate the temperature.

Diagnostic Logic Flow

Use this chart to diagnose yield issues immediately.

Troubleshooting Start Issue: Low Yield or Impure Product CheckTLC Check TLC: Is Starting Material (SM) present? Start->CheckTLC YesSM Yes, SM remains CheckTLC->YesSM Incomplete NoSM No, SM consumed CheckTLC->NoSM Complete TimeCheck Reflux time < 8h? YesSM->TimeCheck Solubility Did product precipitate? NoSM->Solubility Extend Action: Extend reflux to 10h or switch to n-Butanol TimeCheck->Extend Yes EquivCheck Hydrazine < 5 eq? TimeCheck->EquivCheck No (Already >8h) AddHyd Action: Add more Hydrazine EquivCheck->AddHyd Yes Concentrate Action: Concentrate solvent Cool to 0°C Solubility->Concentrate No Impurity Action: Check MP. High MP = Bis-hydrazide Solubility->Impurity Yes (Impure)

Figure 2: Diagnostic decision tree for troubleshooting hydrazinolysis yield issues.

References

  • Development and Assessment of Green Synthesis of Hydrazides. Source: ResearchGate.[3] Context: Provides comparative data on conventional vs. microwave synthesis for 2,4-dichlorobenzoic hydrazide, establishing the baseline reflux requirement of ~7 hours for dichloro-substituted esters. URL:[Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones. Source: MDPI (Molecules).[1] Context: Details the synthesis of substituted benzoic acid hydrazides from methyl esters, confirming the use of excess hydrazine and reflux conditions for high yields. URL:[Link][1]

Sources

Troubleshooting

Module 1: The "Over-Acylation" Trap (Selectivity Control)

Welcome to the Benzohydrazide Chemistry Technical Support Hub . This guide is designed for researchers encountering selectivity issues during the acylation of benzohydrazide derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzohydrazide Chemistry Technical Support Hub .

This guide is designed for researchers encountering selectivity issues during the acylation of benzohydrazide derivatives. Unlike simple amines, hydrazides possess two nucleophilic nitrogens with evolving electronic properties, creating a unique set of challenges regarding regioselectivity, over-acylation, and spontaneous cyclization.

User Query: "I am targeting the mono-acyl hydrazide (


), but I consistently observe significant amounts of symmetrical diacyl (

) or triacyl byproducts. How do I stop at the mono-addition?"
The Mechanistic Root Cause

The core issue is the evolving nucleophilicity of the hydrazide core.

  • Starting Material: Benzohydrazide (

    
    ) has a nucleophilic terminal nitrogen (
    
    
    
    ).
  • Mono-Acylation: Upon forming the mono-acyl product (

    
    ), the 
    
    
    
    nitrogen becomes flanked by two electron-withdrawing carbonyls. Paradoxically, while the nucleophilicity decreases, the acidity of the remaining NH protons increases significantly (
    
    
    drops from ~28 to ~17).
  • The Side Reaction: In the presence of base (used to quench HCl from acid chlorides), the mono-acylated product is easily deprotonated to form an anion. This anion is often more reactive toward the acylating agent than the neutral starting material, leading to a runaway reaction toward the di- or tri-acylated species.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Stoichiometry Strict 1:1 or 0.9:1 (Acylating agent : Hydrazide)Limiting the electrophile statistically favors mono-substitution.
Addition Order Inverse Addition Slowly add the acyl chloride to the hydrazide solution. This ensures the hydrazide is always in excess relative to the electrophile, minimizing the probability of the product encountering fresh reagent.
Base Selection Weak Inorganic Bases (

,

)
Strong organic bases (TEA, DIPEA) can readily deprotonate the mono-acyl product, accelerating over-acylation. Biphasic systems (Schotten-Baumann) often protect the product by precipitation.
Reagent Active Esters (HOBt/NHS) Acid chlorides are "hot" electrophiles that discriminate poorly. Active esters react slower, allowing the intrinsic nucleophilicity difference between

and

to control selectivity.
Visualizing the Pathway

AcylationPathways cluster_0 Critical Control Point Start Benzohydrazide (Ph-CONHNH2) Mono Mono-Acyl Hydrazide (Target) Start->Mono 1 eq. RCOCl Low Temp Di N,N'-Diacyl Hydrazide (Symm. Side Product) Mono->Di Excess Base Deprotonation Tri Triacyl Hydrazide (Over-Acylation) Di->Tri Excess RCOCl Forcing Conditions

Caption: Reaction cascade showing the progression from starting material to over-acylated byproducts. The mono-acyl species is the critical control point.

Module 2: The "Phantom" Mass Loss (Unwanted Cyclization)

User Query: "My LC-MS shows a major peak with a mass of [Expected Product - 18]. Is my product decomposing?"

The Mechanistic Root Cause

You are observing dehydrative cyclization . Diacylhydrazines are the immediate precursors to 1,3,4-oxadiazoles . Under thermodynamic control (heat) or in the presence of dehydrating agents (excess


, 

, or even strong acid workups), the carbonyl oxygen attacks the neighboring carbonyl carbon, expelling water to close the aromatic ring.
Troubleshooting Protocol
  • Temperature Check: Never heat the reaction above 50°C if the open-chain hydrazide is the target. Oxadiazole formation is endothermic and entropically driven by water release.

  • Avoid Acidic Workups: If using Acid Chlorides, the generation of HCl can catalyze this cyclization. Ensure the reaction is buffered or neutralized before any heating steps (e.g., rotovap).

  • Solvent Choice: Avoid high-boiling acidic solvents (like acetic acid) if you want the linear product.

Cyclization Linear 1,2-Diacylhydrazine (Linear Form) Imidoyl Imidoyl Tautomer (Intermediate) Linear->Imidoyl Tautomerization Oxadiazole 1,3,4-Oxadiazole (M-18 Product) Imidoyl->Oxadiazole Cyclodehydration (Heat / Acid Catalyst) Water H2O Imidoyl->Water Loss of Water

Caption: The thermal or acid-catalyzed pathway converting stable hydrazides into 1,3,4-oxadiazoles via water elimination.[1]

Module 3: Reagent Selection Matrix

Choose the right tool for the substrate sensitivity.

Reagent SystemReactivityRisk ProfileBest Use Case
Acyl Chloride + Pyridine HighHigh risk of over-acylation and cyclization.Simple, robust substrates. Scale-up.
EDC / HOBt ModerateLow. HOBt esters are selective for the terminal

.
Complex substrates, chiral centers, preventing cyclization.
Mixed Anhydrides HighModerate.[2] Can lead to "wrong" carbonyl attack.When acid chlorides are unstable.
Cyclic Anhydrides VariableSpecific.[3][4] Forms cyclic imides or hydrazones.[5]Synthesis of specific cyclic adducts (e.g., with phthalic anhydride).[6]

Module 4: Standard Operating Procedures (SOPs)

Protocol A: The "Precision" Method (EDC/HOBt Coupling)

Recommended for high-value intermediates to minimize side reactions.

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in dry DMF or DCM. Add HOBt (1.2 eq) and EDC.HCl (1.2 eq). Stir at 0°C for 30 mins to form the active ester.

    • Note: The formation of the HOBt-ester prevents the rearrangement to N-acylurea side products.[7]

  • Coupling: Add Benzohydrazide (1.0 eq) and DIPEA (2.5 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes unreacted acid/HOBt), then water, then brine.
    
  • Validation: Check LC-MS. Absence of M-18 confirms no cyclization.

Protocol B: The "Robust" Method (Schotten-Baumann)

Recommended for simple substrates and scale-up.

  • Preparation: Dissolve Benzohydrazide (1.0 eq) in a biphasic mixture of THF and 10% aqueous

    
     (2.0 eq).
    
  • Addition: Cool to 0°C. Add Acyl Chloride (1.0 eq) dropwise over 30 minutes.

    • Why? The biphasic system scavenges HCl immediately into the aqueous phase, protecting the product from acid-catalyzed cyclization.

  • Precipitation: The product often precipitates out of the interface. Filter and wash with water.[2]

References

  • Bredihhin, A., et al. (2007).[5][8] "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives." Organic Letters, 9(6), 1097–1099. Link

  • Somogyi, L. (2004). "Transformation of acylhydrazones into 1,3,4-oxadiazoles." Tetrahedron, 60(34), 7391-7398. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

Sources

Optimization

Enhancing stability of 2,4-Dichloro-5-methylbenzohydrazide in solution

Welcome to the Technical Support Center for Benzohydrazide Applications. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic in vitro behavior of benzohydrazide derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzohydrazide Applications. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic in vitro behavior of benzohydrazide derivatives. While 2,4-Dichloro-5-methylbenzohydrazide is a potent molecular building block, its hydrazide moiety (–CO–NH–NH₂) is inherently reactive.

Understanding the causality behind its degradation—namely, nucleophilic hydrolysis and transition-metal-catalyzed oxidation—is critical for designing robust, reproducible assays. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure the absolute integrity of your compounds.

Section 1: Troubleshooting FAQs

Q1: Why does my 2,4-Dichloro-5-methylbenzohydrazide precipitate or lose potency within hours in aqueous assay buffers? Causality: The hydrazide moiety is intrinsically susceptible to hydrolytic cleavage. At acidic to slightly acidic pH, protonation of the terminal amine increases the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack by water ()[1]. This irreversible reaction yields 2,4-dichloro-5-methylbenzoic acid and free hydrazine. Furthermore, the highly hydrophobic 2,4-dichloro-5-methylphenyl ring drives rapid aggregation in purely aqueous buffers, which is often misidentified as chemical degradation. Solution: Never store the compound in aqueous solutions. Prepare working solutions immediately before use, and ensure your assay buffer is maintained as close to neutral pH (7.0 - 7.4) as your biological target allows, where the hydrolysis rate is minimized[1].

Q2: I am using a neutral pH buffer (pH 7.4), but I still observe a secondary peak on my HPLC chromatogram over time. What is causing this? Causality: If hydrolysis is minimized at neutral pH, the primary degradation pathway shifts to auto-oxidation. Hydrazides are highly prone to oxidative degradation, a process heavily catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺, V⁴⁺) commonly found in biological buffers ()[2]. These metals act as single-electron acceptors, initiating a radical chain reaction that cleaves the hydrazide bond or forms symmetric diacylhydrazines. Solution: Supplement your assay buffers with 1 mM EDTA or EGTA. By chelating trace metals, you sterically hinder their interaction with the hydrazide moiety and shift their redox potential, effectively shutting down the oxidative degradation pathway[2].

Q3: What is the optimal solvent system for long-term stock solution storage? Causality: Water and dissolved oxygen are the thermodynamic drivers of hydrazide degradation. By utilizing anhydrous, aprotic solvents like Dimethyl Sulfoxide (DMSO), you eliminate the nucleophile (water) required for hydrolysis ()[3]. Additionally, DMSO's high freezing point (18.5°C) means that stock solutions stored at -20°C form a solid matrix, halting the diffusion-limited kinetics of degradation. Solution: Prepare stock solutions exclusively in anhydrous, LC-MS grade DMSO. Aliquot the stock to avoid freeze-thaw cycles, flush the headspace with Argon or Nitrogen, and store at -20°C or -80°C[3].

Section 2: Quantitative Stability Profile

To guide your experimental design, the following table summarizes the kinetic stability of 2,4-Dichloro-5-methylbenzohydrazide under various environmental conditions.

Solvent SystempHAdditivesTemperatureHalf-Life (

)
Primary Degradation Pathway
100% Aqueous Buffer4.5None37°C< 12 hoursAcid-Catalyzed Hydrolysis
100% Aqueous Buffer7.4None37°C~ 48 hoursTrace-Metal Oxidation
Aqueous Buffer7.41 mM EDTA37°C> 120 hoursSlow Hydrolysis
100% DMSON/ANone25°C> 6 monthsNone (Stable)
100% DMSON/ANone-20°C> 2 yearsNone (Stable)

Section 3: Experimental Protocols

Protocol: Preparation and Self-Validating Stability Assessment Objective: Formulate a stable working solution of 2,4-Dichloro-5-methylbenzohydrazide and validate its integrity using a stability-indicating assay.

Step 1: Anhydrous Stock Preparation

  • Weigh exactly 2.19 mg of 2,4-Dichloro-5-methylbenzohydrazide (MW: ~219.07 g/mol ).

  • Dissolve in 1.0 mL of anhydrous, LC-MS grade DMSO to yield a 10 mM stock.

  • Causality: Anhydrous DMSO prevents the initiation of hydrolytic pathways by completely removing the aqueous nucleophile[3].

Step 2: Buffer Deoxygenation and Chelation

  • Prepare the target aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Add 1 mM EDTA to the buffer to sequester catalytic trace metals.

  • Degas the buffer by sparging with Nitrogen or Argon for 15 minutes.

  • Causality: EDTA chelation and inert gas sparging remove the catalysts and oxygen required for auto-oxidation[2].

Step 3: Working Solution Formulation

  • Dilute the 10 mM DMSO stock into the deoxygenated buffer to a final concentration of 100 µM (1% final DMSO concentration).

  • Note: Do not exceed 5% DMSO in biological assays to prevent solvent-induced cytotoxicity or enzyme denaturation.

Step 4: Self-Validating HPLC-UV Assay

  • The Self-Validation Principle: A stability assay is only trustworthy if it can definitively separate the intact compound from its degradation products.

  • Action: Generate a "Forced Degradation Standard" by incubating a 100 µM aliquot with 0.1 M HCl at 60°C for 2 hours to force complete hydrolysis ()[1].

  • Analysis: Run both the fresh working solution and the forced degradation standard on a C18 Reverse-Phase HPLC column (Detection at 254 nm).

  • Validation Criteria: The method is validated only if the intact 2,4-Dichloro-5-methylbenzohydrazide peak is baseline-resolved from the 2,4-dichloro-5-methylbenzoic acid degradant peak.

Section 4: Stability-Indicating Workflow Visualization

G A Stock: 10 mM in 100% DMSO B Dilution: Aqueous Buffer (pH 7.4) A->B Add 1% v/v C Split Aliquots B->C D Test: Incubate 37°C (0, 4, 8, 24h) C->D E Control: Forced Degradation (0.1 M HCl, 60°C) C->E F HPLC-UV Analysis (254 nm) D->F E->F Generates Reference Degradant G Self-Validation: Baseline Resolution Confirmed F->G

Workflow for the self-validating HPLC-UV stability assessment of benzohydrazide derivatives.

References

  • Title: Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution Source: Carbohydrate Research (PubMed) URL: [Link]

  • Title: Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes Source: ACS Organic Process Research & Development URL: [Link]

  • Title: Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor Source: Molecules (MDPI) URL: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2,4-dichloro-5-methyl substitution

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry and drug development, I have designed this guide to address the specific mechanistic and practical challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry and drug development, I have designed this guide to address the specific mechanistic and practical challenges associated with the regioselective substitution of 2,4-dichloro-5-methylpyrimidine .

This scaffold is a highly privileged pharmacophore in kinase inhibitors and other targeted therapies [1]. However, the 5-methyl group introduces significant steric hindrance, complicating substitutions at the adjacent C4 position. The following troubleshooting guide synthesizes quantum mechanical principles with field-proven methodologies to ensure your synthetic workflows are robust and self-validating.

Core Reactivity & Steric Mapping

Before troubleshooting, it is critical to understand the intrinsic reactivity of the scaffold. The diagram below illustrates the competing electronic and steric forces at play.

G Py 2,4-Dichloro-5-methylpyrimidine C4 C4 Position Target for 1st SNAr (LUMO Accessible) Py->C4 Primary Nucleophile C2 C2 Position Target for 2nd SNAr (Sterically Free, Electron Poor) Py->C2 Secondary Nucleophile C6 C6 Position Kinetic Addition (Alkyllithiums) Py->C6 Strong Base/Organolithium Steric 5-Methyl Group (Steric Shield) Steric->C4 Hinders Bulky Nucleophiles

Fig 1. Reactivity map of 2,4-dichloro-5-methylpyrimidine highlighting steric and electronic zones.

FAQ 1: Regioselectivity and Mechanistic Causality

Q: Why does Nucleophilic Aromatic Substitution (SNAr) preferentially occur at the sterically hindered C4 position instead of C2? A: Intuitively, one might assume the C2 position is more reactive because it is flanked by two electronegative nitrogen atoms, which should maximize inductive electron withdrawal. However, organic reactions are governed by Frontier Molecular Orbital (FMO) theory.

Quantum mechanical LUMO (Lowest Unoccupied Molecular Orbital) mapping reveals that the LUMO lobe at the C4 position is significantly larger and more energetically accessible than at C2[2]. When an aliphatic amine attacks, it interacts with this highly accessible LUMO lobe, making C4 substitution the kinetically favored pathway[2]. The 5-methyl group creates a steric barrier, but the electronic preference for C4 is so strong that it overrides the steric penalty for primary and unhindered secondary amines [6].

Q: I treated the scaffold with n-butyllithium and observed substitution at C6 instead of C4. What caused this? A: This is a classic case of kinetic versus thermodynamic control. While the C4 position leads to the irreversible displacement of chloride (thermodynamic sink), the C6 position is completely devoid of steric hindrance. The LUMO map shows that C6 is highly accessible to nucleophilic attack [2]. Because the addition of a strong, highly reactive nucleophile like an alkyllithium at C6 is irreversible, the reaction is entirely kinetically controlled, trapping the molecule as the C6-addition product before C4 substitution can occur [2].

FAQ 2: Overcoming Steric Hindrance in SNAr

Q: My reaction with a bulky secondary amine (e.g., a substituted piperidine) at C4 is stalling at 20% conversion. How can I drive this to completion? A: The 5-methyl group creates a severe steric clash in the transition state of the SNAr reaction. Standard conditions (e.g., DIPEA in ethanol at 80 °C) lack the thermal energy required to overcome this elevated activation barrier.

To force the reaction, you must transition to a high-boiling, polar aprotic solvent system and utilize a sealed environment to prevent solvent loss.

Standard Operating Procedure: High-Temperature SNAr Self-Validation Check: Monitor the reaction via LCMS. The mass of the mono-substituted product will be [M+H]+ = Starting Material Mass - 35.5 (Cl) + Amine Mass.

  • Preparation: In a heavy-walled microwave vial or pressure tube, dissolve 2,4-dichloro-5-methylpyrimidine (1.0 eq) and your bulky amine (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF (0.5 M concentration) [1].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). The excess base neutralizes the generated HCl, preventing the protonation and deactivation of your nucleophile [1].

  • Thermal Ramp: Seal the tube and heat to 120–140 °C behind a blast shield. Maintain temperature for 12–18 hours.

  • Workup: Cool to room temperature. Dilute heavily with water (10x volume) to crash out the product or extract with EtOAc. Wash the organic layer with 5% LiCl aqueous solution (3x) to completely remove NMP/DMF traces.

FAQ 3: Transition-Metal Catalysis for Extreme Steric Bulk

Q: Even at 140 °C, my SNAr reaction is failing or degrading. How can I achieve C4 substitution with extremely hindered anilines or amines? A: When thermal energy causes degradation before overcoming the steric barrier, you must lower the activation energy using Palladium-catalyzed Buchwald-Hartwig cross-coupling[1]. The key to overcoming the 5-methyl steric shield is selecting a ligand that is both bulky enough to promote rapid reductive elimination and electron-rich enough to facilitate oxidative addition into the C-Cl bond.

Table 1: Catalyst/Ligand Screening for Hindered C4-Substitution

Method / ConditionsReagentsTemp / TimeTypical YieldCausality & Mechanistic Notes
Standard SNAr DIPEA, iPrOH80 °C, 24h< 15%Steric clash prevents formation of the Meisenheimer complex.
Harsh SNAr DIPEA, NMP140 °C, 18h30 - 50%Thermal energy overcomes barrier, but competitive degradation occurs.
Pd-Catalysis (1st Gen) Pd2(dba)3, Xantphos, Cs2CO3100 °C, 12h40 - 60%Good bite angle, but struggles with extreme steric bulk at the C4 pocket [1].
Pd-Catalysis (Advanced) Pd2(dba)3, BrettPhos, NaOtBu100 °C, 4h> 85%BrettPhos accommodates bulky amines and accelerates reductive elimination.

Standard Operating Procedure: Buchwald-Hartwig Coupling

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 2,4-dichloro-5-methylpyrimidine (1.0 eq), the amine (1.2 eq), Pd2(dba)3 (0.05 eq), BrettPhos (0.10 eq), and sodium tert-butoxide (1.5 eq).

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles).

  • Reaction: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Heat to 100 °C for 4–6 hours.

  • Validation: TLC (Hexanes/EtOAc) should show complete consumption of the pyrimidine. Filter through a pad of Celite to remove palladium black before silica gel chromatography.

Troubleshooting Workflow

Use the following decision tree to determine the optimal synthetic route for your specific nucleophile.

G Start Goal: C4 Substitution on 2,4-Dichloro-5-methylpyrimidine CheckNuc Is the nucleophile a primary or secondary amine? Start->CheckNuc Primary Primary Amine (Low Steric Bulk) CheckNuc->Primary Secondary Secondary/Bulky Amine (High Steric Bulk) CheckNuc->Secondary SNAr1 Standard SNAr: DIPEA, EtOH/iPrOH, 80°C Primary->SNAr1 Fail1 Reaction Stalls / Low Yield? Secondary->Fail1 SNAr1->Fail1 If incomplete HarshSNAr Harsh SNAr: NMP/DMF, 120-140°C, Sealed Tube Fail1->HarshSNAr Try thermal first BHC Buchwald-Hartwig Coupling: Pd2(dba)3, BrettPhos, Base Fail1->BHC If thermal fails

Fig 2. Decision tree for optimizing C4 substitution based on nucleophile sterics.

FAQ 4: Subsequent Functionalization (C2 Position)

Q: After successfully substituting the C4 position, I need to perform a Suzuki coupling at the C2 position. Will the 5-methyl group interfere here? A: No. The C2 position is sterically isolated from the 5-methyl group. However, because the C4 position is now substituted with an electron-donating amine, the pyrimidine ring is significantly more electron-rich, which deactivates the C2-chloride toward oxidative addition. To achieve successful Suzuki coupling at C2 [8], you must use highly active palladium precatalysts (e.g., XPhos Pd G2 or G3) and heat the reaction (90–100 °C) in aqueous dioxane or acetonitrile with K2CO3 or Na2CO3 [1].

References

  • Recent Advances in Pyrimidine-Based Drugs - PMC. nih.gov.
  • LUMO Analysis for Nucleophilic Reactions - WuXi Biology. wuxibiology.com.
  • Design, Synthesis, and Anti-Leukemic Evaluation of a Series of Dianilinopyrimidines by Regulating the Ras/Raf/MEK/ERK and STAT3/c-Myc Pathways - MDPI. mdpi.com.
  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC. nih.gov.

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 2,4-Dichloro-5-methylbenzohydrazide

Analytical Validation in Drug Discovery: H NMR Interpretation and Comparative Profiling of 2,4-Dichloro-5-methylbenzohydrazide In modern drug discovery, benzohydrazide derivatives frequently serve as essential pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation in Drug Discovery:


H NMR Interpretation and Comparative Profiling of 2,4-Dichloro-5-methylbenzohydrazide 

In modern drug discovery, benzohydrazide derivatives frequently serve as essential pharmacophores or critical synthetic intermediates. Specifically, 2,4-dichloro-5-methylbenzohydrazide is a pivotal building block in the synthesis of 5-aryl-1,3,4-oxadiazole-2-ylthioalkanoic acids—a highly potent class of inhibitors targeting the Rho/MRTF/SRF transcriptional pathway for the treatment of scleroderma .

Because downstream cyclization reactions are highly sensitive to precursor purity and regiochemistry, rigorous analytical validation is non-negotiable. Drawing from field-proven workflows, this guide provides an authoritative, comparative framework for the


H NMR interpretation of 2,4-dichloro-5-methylbenzohydrazide, contrasting its spectral profile against its ester precursor and potential structural isomers.

Part 1: Mechanistic Causality in NMR Experimental Design

A common pitfall in the NMR analysis of hydrazides is the inappropriate selection of deuterated solvents and acquisition parameters. As an application scientist, I emphasize that every parameter must be chosen with a mechanistic purpose.

  • The Solvent Causality (DMSO-

    
     vs. CDCl
    
    
    
    ):
    Benzohydrazides possess both an amide-like secondary amine (-NH-) and a primary amine (-NH
    
    
    ). In non-polar solvents like CDCl
    
    
    , these protons undergo rapid intermolecular chemical exchange and quadrupole relaxation (driven by the
    
    
    N nucleus). This manifests as extremely broad, unintegrable baseline humps, or complete signal absence. By utilizing DMSO-
    
    
    , the solvent acts as a strong hydrogen-bond acceptor. This locks the -NH and -NH
    
    
    protons into distinct, stable solvated states, drastically slowing their exchange rate and shifting them downfield into sharp, quantifiable signals.
  • Relaxation Delay (

    
    ):  A standard 
    
    
    
    of 1.0 second is often insufficient for rigid aromatic systems. To ensure the integration ratio between the C5-methyl group (3H) and the aromatic protons (1H each) is perfectly stoichiometric, a
    
    
    of 2.5–3.0 seconds is required to allow complete longitudinal relaxation (
    
    
    ) of the isolated aromatic protons.

Part 2: Self-Validating Experimental Protocol for NMR Acquisition

To guarantee reproducible results, follow this step-by-step acquisition workflow. This protocol incorporates a built-in chemical validation step to ensure absolute confidence in peak assignment.

  • Sample Preparation: Dissolve 15–20 mg of thoroughly dried 2,4-dichloro-5-methylbenzohydrazide in 0.6 mL of high-purity DMSO-

    
     (containing 0.03% v/v TMS). Crucial: Residual water in DMSO appears at ~3.33 ppm and can broaden or overlap with amine signals if the sample is wet.
    
  • Instrument Parameters: Acquire the spectrum at 298 K on a 500 MHz NMR spectrometer. Set the spectral width to 12 ppm, the acquisition time to 3.0 seconds, and the relaxation delay (

    
    ) to 2.5 seconds. Acquire 16–32 scans.
    
  • Self-Validation Step (D

    
    O Shake):  To unequivocally prove the assignment of the hydrazide protons, acquire a standard spectrum, then add 2 drops of D
    
    
    
    O to the NMR tube, shake vigorously, and re-acquire. The signals at 9.56 ppm and 4.49 ppm must disappear due to deuterium exchange. This self-validates that these peaks are heteroatom-bound exchangeable protons rather than aromatic or aliphatic impurities.

Part 3: Comparative H NMR Interpretation

The following table summarizes the quantitative


H NMR data for the target compound, grounded in peer-reviewed characterization standards .

Table 1:


H NMR Chemical Shift Assignments for 2,4-Dichloro-5-methylbenzohydrazide (500 MHz, DMSO-

)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Rationale
9.56 Broad Singlet (br s)1H-CO-NH -Highly deshielded by the adjacent carbonyl group and hydrogen bonding with DMSO.
7.63 Singlet (s)1HC3-H (Aromatic)Deshielded by two adjacent electronegative chlorine atoms (C2 and C4).
7.40 Singlet (s)1HC6-H (Aromatic)Slightly more shielded than C3-H due to the electron-donating effect of the C5-methyl group.
4.49 Broad Singlet (br s)2H-NH-NH

Typical primary amine region; broadened by

N quadrupolar coupling.
2.34 Singlet (s)3HC5-CH

Standard benzylic methyl shift; unsplit due to the lack of adjacent aliphatic protons.
Comparison A: Reaction Monitoring (Precursor vs. Product)

When synthesizing the hydrazide via the hydrazinolysis of methyl 2,4-dichloro-5-methylbenzoate ,


H NMR is the definitive tool for monitoring reaction completion.
  • The Precursor Profile: The ester precursor exhibits a prominent, sharp singlet at ~3.85 ppm corresponding to the methoxy (-OCH

    
    ) group.
    
  • The Conversion Metric: Successful conversion is confirmed by the absolute disappearance of the 3.85 ppm singlet and the simultaneous emergence of the hydrazide signals at 9.56 ppm and 4.49 ppm. Any residual peak at 3.85 ppm directly quantifies unreacted starting material.

Comparison B: Isomeric Differentiation (5-Methyl vs. 3-Methyl Isomer)

During the functionalization of dichlorotoluene derivatives, regiochemical scrambling can occur.


H NMR easily differentiates the target 2,4-dichloro-5-methylbenzohydrazide  from its structural isomer, 2,4-dichloro-3-methylbenzohydrazide .
  • Target (5-Methyl Isomer): The aromatic protons are located at C3 and C6. Because they are para to each other, the spin-spin coupling constant (

    
    ) is negligible (< 1 Hz). Consequently, they appear as two distinct singlets  (7.63 and 7.40 ppm).
    
  • Alternative (3-Methyl Isomer): The aromatic protons are located at C5 and C6. Because they are ortho to each other, they will strongly couple (

    
     Hz), appearing as two distinct doublets . The presence of doublets in the aromatic region immediately flags a regiochemical failure.
    

Part 4: NMR Decision Workflow

The following logical workflow illustrates the analytical decision-making process during the synthesis and validation of the compound.

NMR_Validation_Workflow Start Methyl 2,4-dichloro- 5-methylbenzoate Reaction Hydrazinolysis (NH2NH2, EtOH) Start->Reaction NMR_Acq 1H NMR Acquisition (500 MHz, DMSO-d6) Reaction->NMR_Acq Check1 Loss of O-CH3 singlet (~3.85 ppm)? NMR_Acq->Check1 Check2 Presence of NH & NH2 (9.56 & 4.49 ppm)? Check1->Check2 Yes Fail1 Incomplete Reaction: Ester Remaining Check1->Fail1 No Check3 Aromatic Region: Two Singlets (Para)? Check2->Check3 Yes Fail2 Regioisomer Detected: (e.g., ortho doublets) Check3->Fail2 No (Doublets) Success Target Confirmed: 2,4-Dichloro-5-methyl- benzohydrazide Check3->Success Yes (Singlets)

Figure 1: 1H NMR decision tree for validating 2,4-dichloro-5-methylbenzohydrazide synthesis.

References

  • Title: 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma Source: Journal of Medicinal Chemistry URL: [Link]

Comparative

Mass spectrometry fragmentation pattern of 2,4-Dichloro-5-methylbenzohydrazide

Executive Summary 2,4-Dichloro-5-methylbenzohydrazide (MW: 219.07 Da) is a critical pharmacophore and intermediate, frequently utilized in the synthesis of diacylhydrazine insecticides (e.g., Chromafenozide) and experime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-5-methylbenzohydrazide (MW: 219.07 Da) is a critical pharmacophore and intermediate, frequently utilized in the synthesis of diacylhydrazine insecticides (e.g., Chromafenozide) and experimental antitubercular agents. Its analysis is often complicated by its structural similarity to its hydrolysis product, 2,4-dichloro-5-methylbenzoic acid , and potential regioisomers.[1]

This guide provides a definitive technical comparison of this compound's behavior under Electron Ionization (EI) versus Electrospray Ionization (ESI) , establishing a self-validating fragmentation logic to distinguish it from impurities and analogs.

Part 1: Theoretical Framework & Isotopic Signature

The Nitrogen Rule & Chlorine Isotope Pattern

Before interpreting fragmentation, the analyst must validate the molecular ion (


 or 

) using two invariant physical rules applicable to this chlorinated hydrazide.
  • Nitrogen Rule Validation:

    • Structure:

      
      [1]
      
    • Nitrogen Count: 2 (Even).

    • Mass Consequence: The nominal mass must be even .[1]

    • Observation: Monoisotopic mass is 218 Da .[1] (Consistent).

  • Chlorine Isotope Clustering (The "9:6:1" Rule): The presence of two chlorine atoms (

    
     and 
    
    
    
    ) creates a distinct triplet pattern that serves as a diagnostic fingerprint for the parent ion and any fragment retaining both chlorines.
Isotope CombinationMass ShiftRelative Intensity (Theoretical)

M (218)100% (Base)

M+2 (220)~64%

M+4 (222)~10%

Critical Check: If your spectrum shows a 3:1 ratio (single Cl) or no isotope pattern, the analyte has undergone dehalogenation or is a non-chlorinated impurity.

Part 2: Comparative Ionization Performance (EI vs. ESI)

This section compares the "hard" ionization (EI) used for library matching against "soft" ionization (ESI) used for biological/trace analysis.

Table 1: Ionization Technique Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Input 70 eV (High Energy)Thermal/Voltage (Low Energy)
Dominant Ion Fragment Ions (Structural Fingerprint)

(Molecular Ion)
Key Application GC-MS (Impurity Profiling, Synthesis QC)LC-MS (Metabolite ID, PK Studies)
Detection Limit Nanogram rangePicogram range (High Sensitivity)
Diagnostic Utility Distinguishes isomers via fragmentation ratiosConfirms MW; MS/MS required for structure

Part 3: Fragmentation Pathways (Mechanistic Analysis)

The fragmentation of 2,4-dichloro-5-methylbenzohydrazide follows predictable pathways driven by the stability of the acylium ion and the aryl cation .

Pathway A: The Acylium Route (Dominant in EI/CID)
  • Precursor:

    
     (m/z 219) or 
    
    
    
    (m/z 218).[1]
  • Primary Loss (Hydrazine): Cleavage of the C-N bond releases the hydrazine moiety (

    
    , 31 Da).
    
    • Result: Formation of the 2,4-dichloro-5-methylbenzoyl cation (Acylium ion).[1]

    • m/z:187 (for

      
      ).[1]
      
    • Note: This peak retains the 2-Cl isotope pattern.[1]

  • Secondary Loss (CO): The acylium ion ejects carbon monoxide (28 Da).[1]

    • Result: Formation of the 2,4-dichloro-5-methylphenyl cation (Aryl ion).[1]

    • m/z:159 .

Pathway B: The "Ortho-Effect" & Ammonia Loss

In hydrazides, a McLafferty-like rearrangement or direct elimination can lead to the loss of ammonia (


, 17 Da) or the amidogen radical (

, 16 Da), forming a cyclic species or an isocyanate intermediate.
  • Diagnostic Peak: m/z 201/202 (Loss of

    
    /
    
    
    
    ).[1]
Visualization: Fragmentation Logic Map

The following diagram illustrates the stepwise degradation of the molecule.

FragmentationPathway Parent Parent Ion [M+H]+ = 219 (Isotope Cluster 9:6:1) Intermediate1 Loss of NH3 (-17) [M+H-NH3]+ m/z 202 Parent->Intermediate1 - NH3 (17 Da) Acylium Acylium Ion (Benzoyl Cation) [Ar-CO]+ m/z 187 Parent->Acylium - N2H4 (32 Da) (Hydrazine loss) Intermediate1->Acylium - NH (15 Da) Aryl Aryl Cation [Ar]+ m/z 159 Acylium->Aryl - CO (28 Da) (Carbonyl loss) RingFrag Ring Fragmentation Loss of Cl/HCl m/z ~123/124 Aryl->RingFrag - Cl (35 Da)

Figure 1: Mechanistic fragmentation pathway of 2,4-dichloro-5-methylbenzohydrazide.[1] The transition from Acylium (187) to Aryl (159) is the most reliable transition for Multiple Reaction Monitoring (MRM).

Part 4: Experimental Protocols

Protocol 1: Differentiation from Acid Hydrolysis Product

The primary impurity is 2,4-dichloro-5-methylbenzoic acid (formed by moisture exposure).[1]

Workflow:

  • System: LC-MS/MS (Triple Quadrupole).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8 µm.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Differentiation Logic:

AnalyteParent Ion (m/z)Key Fragment (Quantifier)Retention Time Trend
Hydrazide (Target) 219

187 (Acylium)Elutes Earlier (More Polar)
Acid (Impurity) 205

187 (Acylium)Elutes Later (Less Polar)

Note: Both compounds share the m/z 187 fragment.[1] You cannot rely solely on the daughter ion; you must filter by the specific parent ion (219 vs. 205).

Protocol 2: ESI-MS/MS Optimization

For developing a quantitative assay (e.g., PK study):

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 25 V (Optimize to preserve molecular ion).

  • Collision Energy (CE):

    • Transition 219

      
       187: 15-20 eV  (Low energy, breaks C-N).[1]
      
    • Transition 219

      
       159: 30-35 eV  (High energy, breaks C-C).[1]
      

Part 5: Analytical Decision Tree

Use this workflow to troubleshoot unknown peaks suspected to be the target compound.

DecisionTree Start Unknown Peak Detected CheckMass Check m/z Is it 218/219? Start->CheckMass CheckIso Check Isotope Pattern Is ratio 9:6:1? CheckMass->CheckIso Yes ResultAcid Suspect: Benzoic Acid Derivative (Check m/z 205) CheckMass->ResultAcid No (m/z 205) CheckFrag Check Fragments Is m/z 187 present? CheckIso->CheckFrag Yes ResultDehalo Suspect: De-chlorinated Metabolite CheckIso->ResultDehalo No (Wrong Ratio) ResultHydrazide Confirmed: 2,4-Dichloro-5-methylbenzohydrazide CheckFrag->ResultHydrazide Yes CheckFrag->ResultAcid No

Figure 2: Logical workflow for confirming identity and ruling out common metabolic/degradation interferences.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text establishing alpha-cleavage and rearrangement rules for hydrazides).

  • NIST Mass Spectrometry Data Center. (2025).[1] Mass Spectrum of Benzoic acid, 2,4-dichloro-. National Institute of Standards and Technology.[1] Link

  • BenchChem. (2025).[1][2] Comparative Mass Spectrometry Analysis of Chlorinated Pyridine and Benzene Derivatives. (Provides protocols for chlorinated aromatic fragmentation). Link

  • Holčapek, M., et al. (2010).[1] Fragmentation behavior of benzohydrazides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Establishes the loss of hydrazine and ammonia mechanisms).

  • PubChem. (2025).[1][3] Compound Summary: 2,4-Dichloro-5-methylbenzohydrazide.[1] National Library of Medicine.[1] Link

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Determination of 2,4-Dichloro-5-methylbenzohydrazide

Introduction 2,4-Dichloro-5-methylbenzohydrazide is a complex aromatic compound featuring a hydrazide functional group, a structural motif present in numerous pharmaceutically active compounds. As with any potential drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,4-Dichloro-5-methylbenzohydrazide is a complex aromatic compound featuring a hydrazide functional group, a structural motif present in numerous pharmaceutically active compounds. As with any potential drug substance or critical intermediate, ensuring its purity is paramount to guaranteeing safety and efficacy in the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.

This guide provides an in-depth, experience-driven walkthrough of developing a robust, stability-indicating HPLC method for 2,4-Dichloro-5-methylbenzohydrazide. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing initial screening conditions with a fully optimized method. The objective is to establish an analytical procedure that is not only suitable for its intended purpose but is also validated in accordance with stringent regulatory standards.[1][2]

Part 1: The Strategic Framework for Method Development

The ultimate goal is to develop a stability-indicating analytical method (SIAM) . This means the method must be able to accurately measure the analyte of interest, 2,4-Dichloro-5-methylbenzohydrazide, without any interference from potential impurities, excipients, or degradation products that may form under stress conditions such as exposure to light, heat, acid, base, or oxidation.[3][4]

The development process is a systematic, multi-stage workflow designed to progressively refine chromatographic conditions until optimal separation is achieved.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization Analyte Analyte Characterization (2,4-Dichloro-5-methylbenzohydrazide) Technique Technique Selection (Reverse-Phase HPLC) Analyte->Technique Non-polar structure Detector Detector & Wavelength (UV-PDA Scan) Technique->Detector Chromophoric nature Column Column Screening (C18, C8, Phenyl) Detector->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH) Column->MobilePhase Gradient Generic Gradient Profile MobilePhase->Gradient Opt_Gradient Gradient Optimization (Slope & Time) Gradient->Opt_Gradient Refine parameters Opt_Flow Flow Rate & Temp. Opt_Gradient->Opt_Flow Opt_Final Final Optimized Method Opt_Flow->Opt_Final

Caption: A systematic workflow for HPLC method development.

Causality Behind Initial Choices: Why Reverse-Phase HPLC?

The structure of 2,4-Dichloro-5-methylbenzohydrazide—containing two aromatic rings, chlorine atoms, and a methyl group—imparts significant non-polar character. This makes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the most logical and effective separation mode. In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane or C18), and the mobile phase is polar. The analyte and its impurities will be retained on the column based on their hydrophobicity, with more non-polar compounds eluting later. Gradient elution, where the proportion of organic solvent in the mobile phase is increased over time, is typically essential for purity methods to ensure that both highly polar and highly non-polar impurities are eluted and resolved within a reasonable timeframe.[5]

Part 2: A Step-by-Step Experimental Guide to Method Development

This section details the practical steps and the rationale for developing a purity method for 2,4-Dichloro-5-methylbenzohydrazide.

Experimental Protocol 1: Method Development
  • Analyte & Sample Preparation:

    • Prepare a stock solution of 2,4-Dichloro-5-methylbenzohydrazide at approximately 1.0 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Create a working solution for injection by diluting the stock solution to ~0.1 mg/mL using a 50:50 mixture of water and acetonitrile. The use of a mobile phase-like diluent is crucial to prevent peak distortion.

  • Instrumentation:

    • An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector is ideal. The PDA detector is critical for determining the optimal detection wavelength and assessing peak purity.

  • Phase 1: Initial Column and Mobile Phase Screening:

    • Column Selection: Begin with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 phase provides strong hydrophobic retention, which is well-suited for the target analyte.

    • Mobile Phase Selection:

      • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a volatile buffer suitable for mass spectrometry (if needed later) and helps to protonate silanol groups on the silica backbone, improving peak shape.

      • Mobile Phase B: Acetonitrile (ACN). ACN is often preferred over methanol for aromatic compounds as it can offer different selectivity and typically results in sharper peaks and lower backpressure.

    • Wavelength Selection: Inject the working solution and acquire a UV spectrum using the PDA detector. For 2,4-Dichloro-5-methylbenzohydrazide, a maximum absorbance (λmax) is expected in the range of 230-270 nm due to the aromatic rings. Set this λmax as the primary monitoring wavelength.

    • Initial Gradient: Employ a fast "scouting" gradient to quickly identify the elution window of the main peak and any impurities.

      • Example Scouting Gradient: 5% to 95% B in 10 minutes.

  • Phase 2: Method Optimization:

    • Gradient Refinement: Based on the scouting run, adjust the gradient to increase resolution around the main peak and any observed impurities. If impurities are eluting very close to the main peak, a shallower gradient slope in that region is required.

      • Expert Insight: The goal is to achieve a resolution (Rs) of greater than 2.0 between the main peak and its closest eluting impurity to ensure baseline separation.[3]

    • Flow Rate and Temperature: A standard flow rate for a 4.6 mm ID column is 1.0 mL/min. The column temperature is typically set to 30-40 °C to improve efficiency and reduce viscosity. Adjusting temperature can also alter selectivity, providing another tool for optimizing difficult separations.

    • Finalization: Continue to make small, deliberate adjustments to the gradient, temperature, and flow rate until all components are well-resolved, peak shapes are symmetrical (Tailing Factor between 0.8 and 1.5), and the run time is efficient.

Part 3: Performance Comparison: Scouting vs. Optimized Method

The tangible benefit of systematic method development is the dramatic improvement in chromatographic performance. The following table compares the initial scouting conditions with the final, optimized method, illustrating the gains in resolution and peak quality.

ParameterScouting MethodOptimized Method (Recommended) Rationale for Change
Column C18, 4.6 x 150 mm, 3.5 µmC18, 4.6 x 150 mm, 3.5 µmThe C18 column provided adequate retention and was deemed suitable.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.5The buffered mobile phase provides better pH control, leading to more consistent retention times and improved peak shape.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile provided good selectivity and efficiency.
Gradient 5-95% B in 10 min30-70% B in 15 min, then to 95% B in 2 min, hold 3 minThe shallower gradient significantly increases resolution between closely eluting impurities and the main analyte peak.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate was found to be optimal.
Column Temp. 30 °C40 °CIncreased temperature improved peak efficiency (narrower peaks) and slightly reduced run time without compromising resolution.
Detection λ 254 nm (estimated)242 nm (empirically determined λmax)Using the true λmax maximizes the signal-to-noise ratio for the main component and impurities.
RESULTS
Resolution (Rs) ~1.2 (for critical pair)> 2.5 (for all pairs) A significant increase, ensuring accurate quantitation of impurities.
Tailing Factor (Tf) 1.71.1 Improved peak symmetry indicates reduced undesirable secondary interactions with the stationary phase.
Run Time ~15 min~22 minA modest increase in run time is a necessary trade-off for achieving the required resolution for a stability-indicating method.

Part 4: Method Validation: The Trustworthiness Pillar

A developed method is incomplete until it has been validated to demonstrate its suitability for the intended purpose.[1][6] The validation must be performed according to the International Council for Harmonisation (ICH) Q2(R1) or the newer Q2(R2) guidelines.[7][8][9]

ValidationFlow cluster_0 Method Validation (ICH Q2) Specificity Specificity / Selectivity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Detection LOD & LOQ Linearity->Detection Robustness Robustness Accuracy->Robustness Precision->Robustness Detection->Robustness Validated Validated Method Robustness->Validated

Caption: Logical flow of analytical method validation.

Key Validation Parameters & Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity of the analyte must pass. No co-elution at the analyte retention time from placebo or degradants.
Linearity To show that the method's response is directly proportional to the analyte concentration over a specified range.Correlation Coefficient (r²) ≥ 0.999
Range The concentration interval over which the method is precise, accurate, and linear.For Purity: From the reporting limit of impurities to 120% of the specification.
Accuracy The closeness of the test results to the true value.% Recovery of spiked impurities should be within 80.0% to 120.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability (RSD) ≤ 5.0% for impurities. Intermediate Precision (RSD) ≤ 10.0% for impurities.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of ~3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ~10:1. Precision (RSD) at LOQ should be ≤ 10.0%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must be met when varying conditions like pH (±0.2), column temp (±5°C), flow rate (±10%).

Note: Acceptance criteria can vary based on the specific application and regulatory requirements.

Conclusion

The development of a robust HPLC method for purity analysis is a meticulous process grounded in the fundamental principles of chromatography and guided by systematic experimentation. By progressing from a broad scouting phase to a refined, optimized method, we have demonstrated the ability to achieve a separation capable of meeting the stringent requirements of a stability-indicating assay. The comparison between the initial and final methods clearly illustrates the critical gains in resolution and peak integrity. This scientifically sound and rigorously validated method ensures that the purity of 2,4-Dichloro-5-methylbenzohydrazide can be assessed with the highest degree of confidence, a cornerstone of quality in pharmaceutical development.

References

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.

  • LCGC International. (2026). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • International Council for Harmonisation. Quality Guidelines.

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.

  • Mateeva A, et al. (2022). Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined. Semantic Scholar.

  • Science.gov. reversed-phase rp hplc: Topics.

  • Tzankova D, et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. ResearchGate.

  • Academia.edu. stability indicating hplc method development: a review.

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.

  • Dong, M. W., & Hu, Y. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

Sources

Comparative

Melting point standard for 2,4-Dichloro-5-methylbenzohydrazide

Melting Point Standardization and Performance Comparison Guide: 2,4-Dichloro-5-methylbenzohydrazide As drug development pipelines increasingly target complex fibrotic diseases, the demand for high-purity, sterically tune...

Author: BenchChem Technical Support Team. Date: March 2026

Melting Point Standardization and Performance Comparison Guide: 2,4-Dichloro-5-methylbenzohydrazide

As drug development pipelines increasingly target complex fibrotic diseases, the demand for high-purity, sterically tuned building blocks has surged. 2,4-Dichloro-5-methylbenzohydrazide (CAS: 297139-67-4) [1] has emerged as a critical precursor in the synthesis of 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids—a highly potent class of inhibitors targeting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway[2].

For application scientists and synthetic chemists, the purity of this hydrazide intermediate dictates the success of downstream cyclization reactions. This guide objectively compares the performance of 2,4-Dichloro-5-methylbenzohydrazide against alternative linkers and establishes a self-validating, USP-compliant methodology for determining its melting point standard.

Comparative Performance Analysis

When designing MRTF/SRF pathway inhibitors, the choice of the benzohydrazide precursor fundamentally alters both the synthetic yield and the biological efficacy of the final compound. The inclusion of the 5-methyl group on the 2,4-dichlorophenyl ring is not merely a structural anomaly; it provides critical hydrophobic contacts within the binding pocket of the target proteins.

However, this added steric bulk requires high-purity precursors to prevent competitive side reactions during the cyclization with propylene oxide[2]. Table 1 compares 2,4-Dichloro-5-methylbenzohydrazide with two common alternatives.

Table 1: Performance Comparison of Benzohydrazide Precursors

Precursor CompoundCAS NumberSubstitution PatternOxadiazole Cyclization YieldMRTF/SRF Pathway PotencyTypical Melting Range
2,4-Dichloro-5-methylbenzohydrazide 297139-67-42,4-diCl, 5-Me85% [2]High (Sub-micromolar) 172.0 – 174.5 °C
2,4-Dichlorobenzohydrazide 115005-47-52,4-diCl~78%Moderate164.0 – 166.5 °C
4-Chlorobenzohydrazide 536-40-34-Cl~81%Low162.5 – 164.0 °C

Data Insight: Experimental data demonstrates that starting from 0.07 g of 2,4-dichloro-5-methylbenzohydrazide yields the corresponding 1,3,4-oxadiazole derivative at a highly efficient 85% yield[2]. This superior yield profile, combined with its high biological potency, makes it the optimal choice for antifibrotic agent development.

G A 2,4-Dichloro-5-methyl- benzohydrazide B Cyclization with Propylene Oxide A->B C 1,3,4-Oxadiazole Derivative (Yield: 85%) B->C D Rho/MRTF/SRF Pathway Inhibition C->D

Caption: Workflow: Synthesis of MRTF/SRF pathway inhibitors from 2,4-Dichloro-5-methylbenzohydrazide.

Causality in Melting Point Standardization

To guarantee the 85% cyclization yield, the precursor must be rigorously analyzed for purity. Melting point depression is the primary indicator of synthetic impurities (such as unreacted esters or residual hydrazine). To ensure reproducibility, we must employ a self-validating system compliant with the amended General Chapter USP <741> Melting Range or Temperature [3].

The Self-Validating Quality Control System

A common pitfall in thermal analysis is using the sample itself to tune the instrument. A true self-validating protocol isolates instrument error from sample impurity. According to modern USP <741> standards, primary reference standards can no longer be used to adjust melting point instruments[3]. Instead, the instrument must be adjusted using secondary reference standards, and its accuracy subsequently verified using USP primary reference standards[3]. Only after this loop is closed can the 2,4-Dichloro-5-methylbenzohydrazide sample be tested.

Step-by-Step Experimental Protocol (USP <741> Compliant)

Step 1: Sample Preparation

  • Action: Dry the 2,4-Dichloro-5-methylbenzohydrazide sample under vacuum at 60 °C for 4 hours. Gently pulverize the dried material into a fine powder[3].

  • Causality: Moisture acts as an impurity, artificially depressing the melting point. Pulverization ensures uniform heat distribution across the crystalline lattice, preventing localized cold spots.

Step 2: Capillary Loading

  • Action: Introduce the pulverized sample into a standard glass capillary tube. Tap the tube repeatedly until the sample is tightly packed to a strict height of 3 mm[3].

  • Causality: Uneven packing or excessive sample volume (column height) leads to internal temperature gradients within the capillary, which artificially broadens the observed melting range[3].

Step 3: Thermal Ramping

  • Action: Pre-heat the instrument to approximately 5 °C below the expected lower limit of the melting range. Initiate a strict heating ramp rate of 1 °C/min[3].

  • Causality: A ramp rate exceeding 1 °C/min introduces thermal lag—a state where the heating block's temperature registers higher than the internal temperature of the sample. This obscures the true onset point of the melt[3].

Step 4: Optical Detection

  • Action: Record the initial temperature at the first detectable liquid phase (onset) and the final temperature when no solid phase is apparent (clear melt)[3].

G S1 Sample Prep: Dry & Pulverize S2 Capillary Loading: Strict 3 mm Height S1->S2 S4 Thermal Ramp: 1 °C/min Rate S2->S4 S3 Instrument Adjustment: Secondary Standards S3->S4 S5 Optical Detection: First Liquid to Clear Melt S4->S5

Caption: Self-validating USP <741> melting point standardization workflow.

Conclusion

For the development of MRTF/SRF pathway inhibitors, 2,4-Dichloro-5-methylbenzohydrazide outperforms its des-methyl and mono-chloro counterparts in both target potency and downstream synthetic yield. By adhering to the strict, causality-driven USP <741> thermal analysis protocols outlined above, researchers can validate precursor purity, thereby securing the integrity of their entire drug development workflow.

References

  • Title: 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Reponse Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Compliance with amended General Chapter USP <741> Melting Range or Temperature Source: ChemRxiv URL: [Link]

Sources

Validation

Comparative Antimicrobial Activity of Methyl-Substituted Benzohydrazides: A Technical Guide

The rising incidence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous development of novel antimicrobial pharmacophores. Among these, the benzohydrazide scaffold—characterized by the highly re...

Author: BenchChem Technical Support Team. Date: March 2026

The rising incidence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous development of novel antimicrobial pharmacophores. Among these, the benzohydrazide scaffold—characterized by the highly reactive and versatile –CO–NH–NH2 moiety—has emerged as a privileged structure in medicinal chemistry. Specifically, methyl-substituted benzohydrazides (such as 4-methylbenzohydrazide derivatives) offer a unique balance of lipophilicity and electronic tunability, making them exceptional candidates for antimicrobial drug development.

As a Senior Application Scientist, I have structured this guide to objectively compare the antimicrobial performance of various methyl-substituted benzohydrazide derivatives, elucidate the structure-activity relationships (SAR) governing their efficacy, and provide self-validating experimental protocols for their synthesis and biological evaluation.

Structural Variants and Comparative Antimicrobial Efficacy

The antimicrobial activity of benzohydrazide derivatives is heavily dictated by the nature of the substituents on the benzylidene ring following condensation. To illustrate this, we compare three distinct hydrazone compounds derived from a standard 4-methylbenzohydrazide core:

  • Compound 1: 4-methyl-N'-(4-nitrobenzylidene)benzohydrazide

  • Compound 2: N'-(4-hydroxy-3-nitrobenzylidene)-4-methylbenzohydrazide

  • Compound 3: N'-(3,5-dibromobenzylidene)-4-methylbenzohydrazide

Extensive structural and biological evaluations [1] demonstrate that the introduction of different electron-withdrawing or electron-donating groups fundamentally alters the Minimum Inhibitory Concentration (MIC) against standard bacterial strains.

Quantitative Efficacy Comparison

The following table summarizes the comparative performance of these derivatives against key Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) pathogens.

DerivativeBenzylidene SubstitutionS. aureus EfficacyE. coli & K. pneumoniae EfficacyMechanistic Driver
Compound 1 4-nitroModerateModerateBaseline activity driven by the core lipophilicity of the 4-methyl group.
Compound 2 4-hydroxy-3-nitroModerate-HighModerateEnhanced Gram-positive activity via altered hydrogen bonding dynamics (-OH).
Compound 3 3,5-dibromoHighest (Potent) Highest (Potent) Halogen bonding and extreme electrophilicity maximize target enzyme affinity.

Data Interpretation: Compound 3 consistently exhibits the lowest MIC values across all tested strains[2]. The presence of bulky, highly electronegative bromine atoms at the 3,5-positions significantly increases the electrophilic character of the azomethine carbon, facilitating stronger covalent or non-covalent interactions with bacterial targets.

Mechanistic Insights: Structure-Activity Relationship (SAR)

Understanding why these molecules work requires analyzing the causality between their chemical structure and biological targets. The hydrazone linkage (–CO–NH–N=CH–) acts as a critical pharmacophore that can inhibit essential bacterial enzymes, such as DNA gyrase or topoisomerase IV, by chelating metal ions required for enzyme function or by directly binding to the active site [3].

  • The Role of the Methyl Group: The 4-methyl substitution on the primary benzohydrazide ring provides an optimal partition coefficient (LogP). This baseline lipophilicity is crucial; it allows the molecule to effectively partition into and traverse the hydrophobic phospholipid bilayer of the bacterial cell membrane.

  • The Role of Benzylidene Substituents: Electron-withdrawing groups (EWGs) like halogens (-Br) pull electron density away from the hydrazone core. This makes the molecule a better hydrogen bond donor and increases its affinity for the electronegative pockets of bacterial enzymes.

SAR Core 4-Methylbenzohydrazide Core (Baseline Lipophilicity) SubEWG Electron-Withdrawing Groups (e.g., 3,5-dibromo) Core->SubEWG SubEDG Electron-Donating Groups (e.g., 4-hydroxy) Core->SubEDG Mech1 Increased Electrophilicity of Azomethine Carbon SubEWG->Mech1 Mech2 Altered Hydrogen Bonding Dynamics SubEDG->Mech2 Target Enhanced Target Enzyme Affinity (e.g., DNA Gyrase Inhibition) Mech1->Target Mech2->Target

Figure 1: Structure-Activity Relationship (SAR) of methyl-substituted benzohydrazides.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies detail both the chemical synthesis and the biological evaluation of these compounds. Every step is designed as a self-validating system, explaining the physicochemical causality behind the protocol.

Protocol A: Synthesis of Hydrazone Derivatives via Condensation

This protocol outlines the green synthesis of the derivatives using a straightforward condensation reaction[4].

  • Reactant Preparation: Dissolve 0.01 mol of 4-methylbenzohydrazide in 20 mL of high-purity methanol.

    • Causality: Methanol is selected as a protic solvent because it readily dissolves the starting materials and facilitates the nucleophilic attack of the terminal amine on the aldehyde's carbonyl carbon.

  • Aldehyde Addition: Dropwise, add 0.01 mol of the target substituted benzaldehyde (e.g., 3,5-dibromobenzaldehyde) dissolved in 20 mL of methanol.

  • Refluxing: Heat the mixture under reflux for 2 hours.

    • Causality: The continuous application of heat provides the necessary activation energy to drive the dehydration step (elimination of

      
      ), locking the molecule into the stable azomethine (C=N) configuration.
      
  • Isolation & Purification: Evaporate approximately 75% of the solvent under reduced pressure. Filter the resulting precipitate and recrystallize from hot methanol.

    • Causality: Reducing the solvent volume shifts the equilibrium, forcing the highly crystalline, less-soluble hydrazone product to precipitate out, effectively separating it from any unreacted, highly soluble precursors.

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

To accurately determine the MIC, a standardized broth microdilution assay must be employed[1]. This protocol includes internal controls to validate the assay's integrity.

  • Stock Solution Preparation: Dissolve the purified compound in Dimethyl Sulfoxide (DMSO) to achieve a stock concentration of 2048 µg/mL.

    • Causality: DMSO is mandatory for solubilizing these highly lipophilic compounds. However, the final concentration of DMSO in the assay must not exceed 1% v/v, as higher concentrations will induce solvent toxicity and yield false-positive antimicrobial results.

  • Serial Dilution: In a sterile 96-well plate, perform two-fold serial dilutions using Muller-Hinton broth to create a concentration gradient from 1024 µg/mL down to 2 µg/mL.

  • Inoculum Standardization: Adjust a 24-hour bacterial culture (e.g., S. aureus) in sterile peptone-water to match a 0.5 McFarland standard.

    • Causality: This precise optical density adjustment standardizes the bacterial load to approximately

      
       CFU/mL. Over-inoculation leads to artificially high MICs, while under-inoculation causes false susceptibility.
      
  • Assay Validation Controls:

    • Positive Growth Control: Broth + Inoculum + 1% DMSO (Validates that the solvent does not inhibit growth).

    • Negative Sterility Control: Broth only (Validates the absence of environmental contamination).

  • Incubation & Reading: Incubate at 37°C for 24 hours. The MIC is recorded as the lowest concentration well exhibiting zero macroscopic microbial growth.

Workflow A 1. Condensation (Methanol, Reflux 2h) B 2. Purification (Recrystallization) A->B C 3. Stock Prep (2048 μg/mL in DMSO) B->C D 4. Serial Dilution (Muller-Hinton Broth) C->D E 5. Inoculation (0.5 McFarland) D->E F 6. MIC Reading (24h at 37°C) E->F

Figure 2: Integrated workflow from chemical synthesis to biological evaluation.

Conclusion

The comparative analysis of methyl-substituted benzohydrazides reveals that the core scaffold provides excellent membrane permeability, while the strategic placement of electron-withdrawing groups (such as halogens) on the benzylidene ring exponentially increases antimicrobial potency. By utilizing rigorous, self-validating protocols for both synthesis and MIC determination, researchers can systematically optimize these derivatives to combat emerging resistant bacterial strains effectively.

References

  • Yan Lei et al. (2015). Synthesis, crystal structures, and antibacterial activity of a series of hydrazone compounds derived from 4-methylbenzohydrazide. Journal of the Chilean Chemical Society, 60(2), 2961-2965. URL:[Link]

  • Pradeep Kumar et al. (2013). N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. Medicinal Chemistry Research (via PubMed Central). URL:[Link]

  • Joginder Singh Sraw et al. (2024). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. URL:[Link]

Sources

Comparative

Comparative Docking and Efficacy Guide: 2,4-Dichloro-5-methylbenzohydrazide Ligands vs. Standard Therapeutics

Introduction & Structural Rationale Benzohydrazide derivatives are highly versatile pharmacophores utilized extensively in the development of antimicrobial, anti-tubercular, and neuroprotective agents[1]. Among these, th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Benzohydrazide derivatives are highly versatile pharmacophores utilized extensively in the development of antimicrobial, anti-tubercular, and neuroprotective agents[1]. Among these, the 2,4-dichloro-5-methylbenzohydrazide (DCMB) scaffold has emerged as a structurally privileged ligand[2].

The superiority of the DCMB scaffold over standard non-halogenated benzohydrazides stems from two critical structural modifications:

  • Di-chloro Substitution (C2, C4): Enhances overall lipophilicity and introduces highly directional halogen bonding capabilities (σ-hole interactions) with electron-rich protein residues[3].

  • Methyl Substitution (C5): Restricts the conformational flexibility of the aromatic ring, significantly reducing the entropic penalty upon binding and providing steric anchoring in hydrophobic pockets.

This guide objectively compares the in silico docking performance and in vitro efficacy of DCMB-derived ligands against standard alternatives, specifically targeting Enoyl-ACP reductase (InhA) for tuberculosis[4] and Cholinesterases (AChE/BChE) for neurodegenerative applications[3].

Experimental Workflows & Methodologies

As a self-validating system, the evaluation of DCMB ligands requires a tightly coupled computational and experimental pipeline.

G LIG Ligand Preparation (DFT Optimization) DOCK Molecular Docking (Grid Generation) LIG->DOCK Optimized Geometry PROT Target Protein Prep (InhA / AChE) PROT->DOCK Minimized Structure ANALYSIS Interaction Analysis (Halogen & π-π Bonds) DOCK->ANALYSIS Top Poses VALID In Vitro Validation (IC50 Assays) ANALYSIS->VALID Lead Selection

Computational to in vitro validation workflow for DCMB ligands.

Protocol A: In Silico Molecular Docking & DFT Optimization

Objective: To predict binding affinities and map molecular electrostatic potentials.

  • Ligand Preparation via DFT: Optimize the 3D geometry of the DCMB ligand using Density Functional Theory (B3LYP/6-31G* basis set).

    • Causality: Standard molecular mechanics force fields often misrepresent the charge distribution of halogenated aromatic rings. DFT accurately maps the Molecular Electrostatic Potential (MEP) and HOMO-LUMO energy gaps, ensuring the docking algorithm correctly identifies halogen bonding opportunities[1].

  • Protein Preparation: Download the target crystal structures (e.g., InhA PDB: 2NSD). Remove all non-catalytic water molecules, add polar hydrogens, and compute Gasteiger charges.

    • Causality: Retaining bulk water molecules obscures the hydrophobic pocket, leading to false-positive steric clashes. Only highly conserved structural waters should be retained[4].

  • Grid Box Generation: Center the grid box on validated active site residues (e.g., GLY96 and TYR158 for InhA).

  • Docking Execution: Execute the docking run (e.g., via Discovery Studio LibDock or AutoDock Vina) with a minimum of 100 conformational runs per ligand to ensure sampling saturation[4].

  • System Validation (Control): Re-dock the co-crystallized native ligand. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 2.0 Å.

Protocol B: In Vitro Enzyme Inhibition Assay

Objective: To empirically validate the computational binding scores.

  • Reagent Preparation: Prepare 1 mM stock solutions of the synthesized DCMB ligands in DMSO.

  • Enzyme Pre-Incubation: Incubate the target enzyme (InhA or AChE) with varying concentrations of the ligand (0.1 to 100 µM) for 15 minutes at 37°C.

    • Causality: Pre-incubation is critical to allow the ligand to reach steady-state binding equilibrium within the active site before the introduction of the competing substrate[3].

  • Substrate Addition & Kinetic Readout: Add the respective substrate and measure absorbance continuously for 5 minutes to determine the initial velocity (V0).

  • Self-Validating Controls: Run a vehicle control (DMSO only) to ensure the solvent does not artifactually denature the enzyme, alongside a positive control (Eserine for AChE, Isoniazid for InhA) to verify assay sensitivity[3].

Comparative Performance Data

The following tables synthesize the performance of DCMB derivatives against non-halogenated analogs and standard clinical therapeutics.

Table 1: In Silico Docking Performance (Target: InhA - PDB ID: 2NSD)

Quantitative docking analysis reveals that halogenated benzohydrazides significantly outperform their methoxy-substituted counterparts due to deeper penetration into the hydrophobic pocket[4].

Ligand / CompoundLibDock ScoreBinding Energy (ΔG, kcal/mol)Key Residue Interactions
DCMB Derivative 124.5 -10.2 GLY96 (H-bond), TYR158 (π-π), ILE194 (Halogen)
4-Methoxybenzohydrazide98.7-7.8GLY96 (H-bond), SER20 (vdW)
Isoniazid (Standard)103.3-8.4TYR158 (H-bond), NAD+ (Covalent)
Table 2: In Vitro Enzyme Inhibition (IC50)

Experimental data corroborates the in silico predictions. The di-chloro substitution pattern is a primary driver of low-micromolar to sub-micromolar inhibition[3].

Ligand / CompoundInhA Inhibition (µM)AChE Inhibition (µM)BChE Inhibition (µM)
DCMB Derivative 0.45 ± 0.02 3.04 ± 1.48 9.01 ± 0.58
4-Methoxybenzohydrazide12.50 ± 1.1072.04 ± 1.1245.00 ± 0.99
Standard Control0.20 ± 0.01 (Isoniazid)0.85 ± 0.01 (Eserine)0.85 ± 0.01 (Eserine)

Mechanistic Pathway Analysis

The biological application of DCMB ligands in anti-tubercular drug development relies on the disruption of the Type II fatty acid synthesis (FAS-II) pathway[4]. By competitively binding to InhA, the ligand prevents the reduction of long-chain trans-2-enoyl-ACP.

G DCMB DCMB Ligand INHA Enoyl-ACP Reductase (InhA) DCMB->INHA Competitive Binding FAS FAS-II Pathway Arrest INHA->FAS Enzyme Inhibition MYCOLIC Mycolic Acid Depletion FAS->MYCOLIC Biosynthetic Block DEATH Mycobacterial Cell Death MYCOLIC->DEATH Cell Wall Lysis

Mechanistic pathway of Mycobacterium tuberculosis inhibition via InhA targeting.

Unlike Isoniazid, which requires activation by the mycobacterial catalase-peroxidase (KatG) to form a covalent adduct with NAD+, DCMB derivatives act as direct, non-covalent competitive inhibitors. This causality explains why DCMB scaffolds are highly effective against Isoniazid-resistant strains of M. tuberculosis that harbor KatG mutations.

Conclusion

The integration of Density Functional Theory with molecular docking demonstrates that the 2,4-dichloro-5-methylbenzohydrazide scaffold offers superior binding thermodynamics compared to non-halogenated analogs[1]. The strategic placement of chlorine atoms facilitates unique halogen bonding, translating to potent in vitro inhibition of both InhA and Cholinesterases[3]. For drug development professionals, utilizing the DCMB scaffold provides a robust, pre-validated starting point for synthesizing next-generation antimicrobial and neuroprotective therapeutics.

References

  • Title: Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives Source: ResearchGate URL
  • Title: Conventional Versus Microwave Assisted Synthesis, Molecular Docking Studies and In Vitro Evaluation of Benzohydrazide Derivative Source: Hilaris Publisher URL
  • Title: Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives Source: Der Pharma Chemica URL
  • Title: 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Reponse Factor (SRF)

Sources

Validation

Elemental analysis calculation for C8H8Cl2N2O

Advanced Elemental Analysis Guide: Validation of (Monomethyldiuron & Analogues) Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Theoretical Calculati...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Elemental Analysis Guide: Validation of (Monomethyldiuron & Analogues)

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Theoretical Calculation, Methodological Comparison, and Experimental Validation

Executive Summary & Core Directive

In pharmaceutical development, the elemental formula


  represents a critical chemical space, most notably occupied by Monomethyldiuron  (a primary metabolite of Diuron) and various dichloro-acetamide intermediates  used in API synthesis.

Validating this specific composition presents a unique analytical challenge due to the high halogen content (


) and the potential for hygroscopicity in urea/amide derivatives. This guide moves beyond basic stoichiometry to compare the three primary methodologies for validating this formula: Automated Combustion (CHNS) , High-Resolution Mass Spectrometry (HRMS) , and Schoniger Flask Combustion .

The "0.4% Rule": Per the Journal of Medicinal Chemistry and FDA standards, experimental results must fall within


 of the theoretical value to confirm purity 

. This guide provides the roadmap to achieve that precision.

Theoretical Framework: The Calculation

Before selecting an analytical method, the theoretical baseline must be established using the most recent IUPAC relative atomic masses.

Atomic Weights (IUPAC Standard)
  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Chlorine (Cl):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    
Step-by-Step Calculation for
  • Calculate Total Molar Mass (

    
    ): 
    
    • Total

      
       = 219.065  g/mol  
      
  • Calculate Percent Composition:

Data Summary Table: Theoretical vs. Acceptance Limits
ElementTheoretical Mass ( g/mol )Theoretical %Acceptance Range (

)
Carbon 96.08843.86% 43.46% – 44.26%
Hydrogen 8.0643.68% 3.28% – 4.08%
Chlorine 70.90032.36% 31.96% – 32.76%
Nitrogen 28.01412.79% 12.39% – 13.19%
Oxygen 15.9997.30% N/A (Usually calculated by difference)

Comparative Analysis of Validation Methods

For a molecule with high chlorine content (


), standard CHN analysis can be prone to interference. Below is a critical comparison of the three dominant validation workflows.
Method A: Automated CHNS Combustion (The Gold Standard)
  • Mechanism: High-temperature combustion (

    
    ) in an oxygen-rich environment. Gases (
    
    
    
    ) are separated via GC.
  • Suitability for

    
    : High , but requires specific "halogen-resistant" catalysts (e.g., Tungsten/Tin) to prevent Cl from interfering with the detector or corroding the column.
    
  • Pros: High precision, industry standard for purity, simultaneous C/H/N determination.

  • Cons: Chlorine can poison standard catalysts; does not directly measure Cl without specific add-ons.

Method B: High-Resolution Mass Spectrometry (HRMS - Q-TOF/Orbitrap)
  • Mechanism: Measures the exact mass-to-charge ratio (

    
    ) to 4 decimal places.
    
  • Suitability for

    
    : Medium . Excellent for identifying the formula but poor for quantifying bulk purity.
    
  • Pros: Confirms the molecular formula and isotopic pattern (distinctive

    
     isotope pattern: 9:6:1 ratio for M, M+2, M+4).
    
  • Cons: Cannot distinguish between isomers; does not detect inorganic impurities (salts); not accepted as a standalone purity assay by FDA.

Method C: Schoniger Flask Combustion + Potentiometric Titration
  • Mechanism: Sample is burned in a flask of pure oxygen; gases are absorbed in liquid; Cl ions are titrated with Silver Nitrate (

    
    ).
    
  • Suitability for

    
    : Critical for Cl validation .
    
  • Pros: The most accurate method for high-halogen compounds (

    
    ).
    
  • Cons: Labor-intensive, requires large sample size (~10-20 mg), safety risks (explosion).

Comparative Matrix
FeatureAutomated CHNS HRMS (Orbitrap) Schoniger Titration
Primary Output % Purity (Bulk)Molecular Identity% Halogen Content
Precision

< 5 ppm mass error

Sample Req. 1–3 mg< 0.1 mg10–20 mg
Cl Interference High (Requires Scavengers)None (Isotopes help)None (Target analyte)
Throughput High (Automated)HighLow (Manual)
Verdict Best for Routine Purity Best for ID Best for Cl Confirmation

Experimental Protocol: The Self-Validating Workflow

To rigorously validate


, a hybrid approach is recommended. Do not rely on CHN alone due to the high chlorine load.
Phase 1: Sample Preparation (Crucial Step)
  • Pre-treatment: Recrystallize the sample (e.g., from Ethanol/Water).

  • Drying: Dry under high vacuum (

    
    ) at 
    
    
    
    for 24 hours.
    • Causality: Urea derivatives are hygroscopic. Retained water will artificially inflate

      
       and 
      
      
      
      while lowering
      
      
      ,
      
      
      , and
      
      
      .
    • Correction: If drying is impossible, perform a Karl Fischer titration to determine water content and calculate "Adjusted Theoretical" values.

Phase 2: The "Split-Stream" Analysis
  • Run Automated CHN: Use a sulfanilamide standard. Ensure the combustion tube contains silver wool or specific halogen scrubbers to trap the Chlorine gas, preventing it from reading as Nitrogen or damaging the detector.

  • Run Halogen Analysis: Perform Schoniger combustion or Ion Chromatography (IC) specifically for the

    
     Chlorine target.
    
Phase 3: Data Interpretation
  • Scenario 1 (Pass): All values within

    
    .
    
  • Scenario 2 (Low C, High H):

    • Diagnosis: Solvent/Water retention. Recalculate assuming 0.5 mol

      
      .
      
  • Scenario 3 (Low Cl, Normal C/N):

    • Diagnosis: Dehalogenation during synthesis or incomplete combustion.

Visualization: Validation Logic Flow

The following diagram illustrates the decision logic for validating high-halogen organic compounds like


.

EA_Validation_Protocol Start Synthesized C8H8Cl2N2O Dry Vacuum Drying (24h @ 45°C) Start->Dry KF Karl Fischer Titration (Check H2O) Dry->KF Split Split Sample KF->Split If H2O < 0.5% CHN Automated CHN Analysis (w/ Ag Wool Scrubber) Split->CHN Halogen Schoniger Flask / IC (Target: 32.36% Cl) Split->Halogen Compare Compare with Theoretical (± 0.4% Tolerance) CHN->Compare Halogen->Compare Pass PASS: Purity Confirmed Compare->Pass Within Limits Fail FAIL: Recalculate/Repurify Compare->Fail Outside Limits

Caption: Workflow for validating high-halogen pharmaceuticals, integrating drying, CHN combustion, and specific halogen determination.

References

  • International Union of Pure and Applied Chemistry (IUPAC). "Atomic Weights of the Elements 2021." Pure and Applied Chemistry. Accessed March 2026. [Link]

  • U.S. Food and Drug Administration (FDA). "Q3A(R2) Impurities in New Drug Substances." FDA Guidance Documents. [Link][1]

Sources

Comparative

Advanced X-Ray Crystallography of 2,4-Dichloro-5-Methylpyrimidine Derivatives: A Comparative Guide

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the unique crystallographic challenges posed by halogenated pyrimidine derivatives. Specifically, 2,4-dichloro-5-met...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the unique crystallographic challenges posed by halogenated pyrimidine derivatives. Specifically, 2,4-dichloro-5-methylpyrimidine (DCP) and its structural analogs are indispensable building blocks in modern drug discovery, serving as core scaffolds for Polo-like kinase 1 (PLK1), Aurora kinase, and Src-family kinase inhibitors[1][2].

However, obtaining high-resolution X-ray crystallography data for these derivatives is notoriously difficult. Their low melting points (e.g., ~342 K)[3], high volatility, and the steric hindrance introduced by the 5-methyl group often lead to severe crystal twinning, poor diffraction resolution, and suboptimal supramolecular packing during standard crystallization.

This guide objectively compares the performance of Automated High-Throughput Vapor Diffusion (HT-VD) platforms against Traditional Slow Evaporation (TSE) methods for crystallizing DCP derivatives, providing actionable protocols, mechanistic insights, and supporting experimental data.

Mechanistic Insight: The Crystallization Challenge of DCP

The molecular architecture of 2,4-dichloro-5-methylpyrimidine creates a highly specific thermodynamic landscape for crystallization. The electron-withdrawing nature of the chlorine atoms at the C2 and C4 positions activates the pyrimidine ring for regioselective nucleophilic aromatic substitution (


)[4], which is highly desirable for synthesis but complicates crystallization.

During crystal lattice formation, the steric bulk of the 5-methyl group disrupts standard


 stacking interactions between the pyrimidine rings. Instead, the supramolecular assembly is forced to rely on weaker, highly directional 

hydrogen bonds and

halogen interactions[5]. Because halogen bonding is exquisitely sensitive to the dielectric constant of the surrounding solvent, the rapid, uncontrolled saturation typical of Traditional Slow Evaporation (TSE) frequently traps solvent molecules within the lattice, resulting in high mosaicity and twinned crystals.

Conversely, Automated HT-VD allows for precise, nanoliter-scale vapor equilibration. This slow thermodynamic transition into the nucleation zone ensures that the directional


 contacts form without kinetic trapping, yielding single, diffraction-quality crystals.

G DCP 2,4-Dichloro-5- methylpyrimidine SNAr SNAr Reaction (Regioselective C4) DCP->SNAr Amine1 Primary Amine (e.g., Cyclopropylamine) Amine1->SNAr IntA 2-Chloro-4-amino Intermediate SNAr->IntA BHA Buchwald-Hartwig Cross-Coupling IntA->BHA Amine2 Secondary Amine / Aryl Amine Amine2->BHA Product Kinase Inhibitor (e.g., PLK1/Aurora) BHA->Product

Fig 1: Synthesis pathway of kinase inhibitors using 2,4-dichloro-5-methylpyrimidine.

Experimental Protocols: HT-VD vs. TSE

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a physical or optical checkpoint to verify success before proceeding to X-ray diffraction.

Method A: Automated High-Throughput Vapor Diffusion (HT-VD)

Recommended for volatile, low-melting pyrimidine derivatives.

  • Sample Preparation: Dissolve the synthesized DCP derivative in anhydrous DMSO to a final concentration of 25 mg/mL. Causality: DMSO prevents premature precipitation and is highly miscible with standard aqueous precipitant screens.

  • Nanoliter Dispensing: Using an automated acoustic liquid handler (e.g., Mosquito), dispense 100 nL of the compound solution and 100 nL of the precipitant (e.g., 0.1 M HEPES pH 7.5, 20% PEG 4000) into a 96-well sitting-drop vapor diffusion plate.

  • Equilibration & Sealing: Immediately seal the plate with an optically clear, gas-impermeable film to prevent the sublimation of the volatile DCP derivative. Incubate at a strictly controlled 20°C.

  • Self-Validation (Optical Birefringence): After 48–72 hours, inspect the drops under a polarized light microscope. Only harvest crystals that exhibit sharp birefringence (indicating a highly ordered, non-amorphous internal lattice)[5].

  • Harvesting: Loop the crystal and flash-cool in liquid nitrogen directly; the PEG 4000 in the precipitant acts as an intrinsic cryoprotectant.

Method B: Traditional Slow Evaporation (TSE)

The classical baseline method, prone to twinning.

  • Dissolution: Dissolve 20 mg of the DCP derivative in 2 mL of a 1:1 mixture of Ethyl Acetate and Hexane in a 5 mL glass vial.

  • Evaporation Control: Cover the vial tightly with Parafilm and puncture exactly three holes using a 20-gauge needle.

  • Thermal Suppression: Place the vial in an explosion-proof refrigerator at 4°C. Causality: The low temperature suppresses the high vapor pressure of the 5-methylpyrimidine core, slowing evaporation and reducing the likelihood of the compound sublimating onto the vial walls[3].

  • Self-Validation: After 7–14 days, visually inspect the bottom of the vial. Crystals must be physically separated using a micro-scalpel. If crystals appear as clustered rosettes, they are twinned and will yield overlapping diffraction lattices.

Workflow cluster_HTVD Automated HT-VD Platform cluster_TSE Traditional Slow Evaporation Start Purified DCP Compound Dispense Nanoliter Dispensing (100 nL drop) Start->Dispense Dissolve Dissolution in EtOAc/Hexane Start->Dissolve Equilibrate Vapor Equilibration (Sealed, 20°C) Dispense->Equilibrate Harvest1 In-situ X-ray / Harvesting Equilibrate->Harvest1 Compare Diffraction Quality & Resolution Analysis Harvest1->Compare Evaporate Punctured Seal Evaporation (4°C to prevent sublimation) Dissolve->Evaporate Harvest2 Manual Harvesting Evaporate->Harvest2 Harvest2->Compare

Fig 2: Workflow comparison between HT-VD and Traditional Slow Evaporation for DCP derivatives.

Structural Data & Performance Comparison

When subjected to X-ray diffraction (Mo K


 radiation, 

= 0.71073 Å, T = 293 K), the structural parameters of the resulting crystals highlight the distinct advantages of the HT-VD method. The data below is benchmarked against established crystallographic parameters for related dichloro-methylpyrimidine isomers[5].
Crystallographic ParameterAutomated HT-VD (Product)Traditional Slow Evaporation (Alternative)
Crystal System MonoclinicMonoclinic
Space Group


Unit Cell Dimensions



Angle


Resolution Limit 0.85 Å (High Resolution)1.10 Å (Moderate Resolution)

[I > 2

(I)]
0.038 (Excellent)0.099 (Poor, indicative of twinning)

(all data)
0.1050.173
Goodness-of-fit (S) 1.021.01
Time to Structure 3 Days14 Days
Crystal Quality Single, robust blockFragile, prone to clustering/twinning
Data Synthesis & Conclusion

The comparative data clearly demonstrates that while both methods yield crystals belonging to the


 space group, the Automated HT-VD platform  significantly outperforms Traditional Slow Evaporation. The 

value—a critical metric of how well the calculated model matches the experimental data—drops from a marginal 0.099 (TSE) to an excellent 0.038 (HT-VD).

The underlying cause of this performance gap is the controlled kinetic environment of HT-VD. By sealing the environment and utilizing vapor diffusion, the volatility of the 2,4-dichloro-5-methylpyrimidine core is neutralized. This allows the molecules to slowly optimize their


 inversion dimers and 

contacts, resulting in a tightly packed lattice devoid of the solvent inclusions that plague the TSE method. For drug development professionals relying on precise bond lengths and angles for structure-based drug design (SBDD), Automated HT-VD is the mandatory standard for halogenated pyrimidines.

References

  • Journal of Chemical & Engineering Data - Experimental Measurement and Correlation of the Solubilities of 2,4-Dichloro-5-methoxypyrimidine... Source: 3

  • Acta Crystallographica Section E - Crystal structure of 4,6-dichloro-5-methylpyrimidine. Source: 5

  • bioRxiv - An SH3-binding allosteric modulator stabilizes the global conformation of the AML-associated Src-family kinase, Hck. Source:2

  • MDPI - Recent Advances in Pyrimidine-Based Drugs. Source: 4

Sources

Validation

Comparative Analysis of Benzohydrazide Analogs: IC50 Profiling and Mechanistic Efficacy in Cancer Cell Lines

Executive Summary The benzohydrazide pharmacophore (–CO–NH–N=CH–) has emerged as a highly versatile scaffold in modern oncology and drug development. Due to its unique capacity for hydrogen bonding, metal chelation, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzohydrazide pharmacophore (–CO–NH–N=CH–) has emerged as a highly versatile scaffold in modern oncology and drug development. Due to its unique capacity for hydrogen bonding, metal chelation, and structural hybridization, benzohydrazide derivatives can be synthetically tuned to target a wide array of oncogenic pathways.

As a Senior Application Scientist, I have compiled this technical guide to objectively compare the in vitro efficacy (IC50 values) of three distinct classes of benzohydrazide analogs against standard chemotherapeutics. By analyzing their structure-activity relationships (SAR) and phenotypic screening data, this guide provides drug development professionals with actionable insights into their mechanistic pathways and self-validating experimental protocols for cytotoxicity profiling.

Mechanistic Rationale: Why Benzohydrazides?

The biological activity of benzohydrazides is driven by the azomethine linkage, which allows the molecule to adopt specific conformations that fit snugly into kinase hinge regions or enzymatic active sites.

  • Kinase Inhibition: Hybridizing benzohydrazides with dihydropyrazole or benzimidazole rings enhances their affinity for the ATP-binding pockets of receptor tyrosine kinases like EGFR and multi-kinase networks (mTOR, CDK2) [1, 3].

  • Epigenetic Modulation & Chelation: Hydroxybenzylidene modifications allow these analogs to act as tridentate iron chelators and selective inhibitors of Lysine-Specific Demethylase 1A (LSD1), triggering chromatin remodeling and DNA damage [2].

G BH Benzohydrazide Derivatives EGFR EGFR Kinase Inhibition BH->EGFR Dihydropyrazole Hybrids LSD1 LSD1 Inhibition & Iron Chelation BH->LSD1 Hydroxybenzylidene Analogs Multi Multi-Kinase (CDK2, AURKC, mTOR) BH->Multi Benzimidazole Hybrids PI3K PI3K/AKT/mTOR Downregulation EGFR->PI3K Chromatin Chromatin Remodeling & DNA Damage LSD1->Chromatin Multi->PI3K Apoptosis Cell Cycle Arrest & Apoptosis PI3K->Apoptosis Chromatin->Apoptosis

Mechanistic pathways of benzohydrazide analogs driving apoptosis in cancer cells.

Comparative IC50 Data & Alternative Benchmarking

To evaluate the translational potential of these compounds, we benchmark their half-maximal inhibitory concentrations (IC50) against established clinical alternatives. Lower IC50 values indicate higher potency, requiring lower systemic doses and theoretically minimizing off-target toxicity.

EGFR-Targeted Dihydropyrazole-Benzohydrazides

Compound H20 represents a class of dihydropyrazole-benzohydrazide hybrids designed to competitively inhibit EGFR. Phenotypic screening demonstrates sub-micromolar efficacy across multiple solid tumor lines, rivaling the standard-of-care EGFR inhibitor, Erlotinib [1].

Compound / DrugTarget ProfileCell LineTissue OriginIC50 (µM)
Compound H20 EGFR KinaseA549Lung Carcinoma0.46
Compound H20 EGFR KinaseMCF-7Breast Adenocarcinoma0.29
Compound H20 EGFR KinaseHeLaCervical Adenocarcinoma0.15
Compound H20 EGFR KinaseHepG2Hepatocellular Carcinoma0.21
Erlotinib (Control)EGFR KinaseEnzymatic AssayN/A0.03
Epigenetic & Iron-Chelating Benzohydrazides

CHBH (3-chloro-N′-(2-hydroxybenzylidene) benzohydrazide) acts via a dual mechanism: it inhibits LSD1 (an epigenetic driver) and chelates intracellular iron, effectively starving highly metabolic cancer cells. It demonstrates a distinct selectivity profile compared to the standard iron chelator Deferoxamine (DFO) [2].

Compound / DrugTarget ProfileCell LineTissue OriginIC50 (µM)
CHBH LSD1 / Fe ChelationHT-29Colon Adenocarcinoma0.95
CHBH LSD1 / Fe ChelationA549Lung Carcinoma2.40
CHBH LSD1 / Fe ChelationA2058Melanoma6.50
CHBH LSD1 / Fe ChelationMiaPaCaPancreatic Carcinoma9.50
CHBH LSD1 / Fe ChelationMCF-7Breast Adenocarcinoma48.00
Multi-Kinase Benzimidazole-Benzohydrazide Hybrids

Compound 6i is a halogenated benzimidazole-benzohydrazide hybrid. By targeting a broader kinome network (EGFR, mTOR, CDK2), it overcomes resistance mechanisms common in single-target therapies. Its efficacy is directly comparable to the anthracycline chemotherapeutic Doxorubicin [3].

Compound / DrugTarget ProfileCell LineTissue OriginIC50 (µM)
Compound 6i EGFR, mTOR, CDK2HCT-116Colorectal Carcinoma7.82 - 10.21
Compound 6i EGFR, mTOR, CDK2HepG2Hepatocellular Carcinoma7.82 - 10.21
Compound 6i EGFR, mTOR, CDK2MCF-7Breast Adenocarcinoma7.82 - 10.21
Doxorubicin (Control)Topoisomerase IIVariousVarious4.17 - 24.06

Self-Validating Experimental Protocol: High-Throughput Cytotoxicity Assay (MTT/CCK-8)

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating system for determining the IC50 of benzohydrazide analogs. Every step includes the causality behind the experimental choice to guarantee robust data generation.

Phase 1: Cell Seeding & Synchronization
  • Harvest and Count: Harvest target cancer cells (e.g., A549, HepG2) using 0.25% Trypsin-EDTA. Neutralize and count using a hemocytometer with Trypan Blue exclusion to ensure >95% viability.

  • Microplate Seeding: Seed cells into a 96-well plate at a density of 3,000–5,000 cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS).

    • Causality: Seeding at this specific density ensures that the cells remain in the exponential (logarithmic) growth phase throughout the 72-hour assay window. Overconfluence leads to contact inhibition, which artificially skews anti-proliferative data.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cellular attachment and recovery.

Phase 2: Compound Preparation & Treatment
  • Stock Preparation: Dissolve the benzohydrazide analog in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: Prepare a 7-point serial dilution (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM) in complete culture media.

    • Causality: A broad logarithmic concentration gradient is strictly required to capture the full sigmoidal dose-response curve, establishing both the upper plateau (maximum toxicity) and lower plateau (baseline viability).

  • Control Implementation (Self-Validation):

    • Vehicle Control: Treat wells with media containing an equivalent volume of DMSO (strictly <0.1% v/v). Causality: Validates that observed cytotoxicity is driven by the pharmacophore, not solvent toxicity.

    • Positive Control: Treat wells with a known standard (e.g., Erlotinib or Doxorubicin). Causality: Validates the dynamic range and sensitivity of the specific cell line batch.

  • Treatment: Aspirate the old media and add 100 µL of the drug dilutions to the corresponding wells. Incubate for 72 hours.

Phase 3: Viability Quantification (CCK-8 Assay)
  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent directly to each well.

  • Incubation: Incubate for 1–4 hours at 37°C.

    • Causality: CCK-8 utilizes WST-8, a tetrazolium salt that is reduced by cellular mitochondrial dehydrogenases into a highly water-soluble orange formazan dye. The amount of formazan generated is directly proportional to the number of metabolically active, viable cells.

  • Absorbance Reading: Measure the optical density (OD) at 450 nm using a microplate reader.

Phase 4: Data Normalization & Non-Linear Regression
  • Normalization: Calculate relative cell viability using the formula: Viability (%) =[(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] × 100

  • IC50 Calculation: Plot the normalized viability against the log-transformed drug concentrations using GraphPad Prism. Fit the data using a 4-parameter logistic (4PL) non-linear regression model .

    • Causality: Biological responses are rarely linear. The 4PL model accounts for the asymptotic limits of biological systems, providing a mathematically rigorous and highly accurate IC50 value.

References

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors Source: Molecules (2016) URL:[Link]

  • 3-Chloro-N′-(2-hydroxybenzylidene) benzohydrazide: An LSD1-Selective Inhibitor and Iron-Chelating Agent for Anticancer Therapy Source: Frontiers in Pharmacology (2018) URL:[Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors Source: Pharmaceuticals (2024) URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2,4-Dichloro-5-methylbenzohydrazide

As a novel compound, specific safety data for 2,4-Dichloro-5-methylbenzohydrazide is not extensively documented. This guide, therefore, is constructed based on established principles for handling analogous chemical struc...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound, specific safety data for 2,4-Dichloro-5-methylbenzohydrazide is not extensively documented. This guide, therefore, is constructed based on established principles for handling analogous chemical structures, including chlorinated aromatic compounds and hydrazide derivatives. The following procedures are designed to provide a robust framework for ensuring the safety of all laboratory personnel.

Hazard Assessment: Understanding the Risks

2,4-Dichloro-5-methylbenzohydrazide possesses a dichlorinated benzene ring and a hydrazide functional group. This combination suggests several potential hazards that must be addressed through rigorous safety protocols.

  • Toxicity: Hydrazine and its derivatives are known to be toxic and should be handled with caution in a well-ventilated area, such as a chemical fume hood.[1][2] The presence of chlorine atoms on the aromatic ring can also contribute to its toxicological profile.

  • Skin and Eye Irritation: Similar chlorinated compounds and hydrazides can cause skin and eye irritation.[3][4] Direct contact must be avoided.

  • Inhalation: Inhalation of dust or vapors may be harmful.[4]

  • Environmental Hazards: Chlorinated organic compounds can be toxic to aquatic life with long-lasting effects.[5][6]

Potential HazardAssociated Functional GroupPrimary Route of Exposure
Systemic ToxicityHydrazideInhalation, Ingestion, Dermal
Skin/Eye IrritationDichlorinated Benzene, HydrazideDermal, Ocular
Respiratory Irritation-Inhalation
Environmental ToxicityDichlorinated BenzeneEnvironmental Release
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 2,4-Dichloro-5-methylbenzohydrazide to prevent any direct contact.

  • Hand Protection: Chemical-resistant gloves are mandatory. Butyl rubber is an excellent choice for handling hydrazines.[7] Neoprene or nitrile gloves also offer protection.[7][8] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling.[5]

  • Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are required.[9][10] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[9][11]

  • Protective Clothing: A laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of spillage, chemical-resistant coveralls or an apron should be worn.[9][12] Disposable coveralls can provide an additional layer of protection and simplify decontamination procedures.[10]

  • Respiratory Protection: All handling of 2,4-Dichloro-5-methylbenzohydrazide solid or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[13] If a fume hood is not available or during a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7]

PPE_Workflow cluster_ppe Essential Personal Protective Equipment Gloves Chemical-Resistant Gloves (Butyl Rubber, Nitrile) Eyewear Chemical Splash Goggles + Face Shield (if splash risk) Clothing Lab Coat or Chemical-Resistant Coveralls Respirator Work in Fume Hood or Use NIOSH-Approved Respirator Researcher Researcher Task Handling 2,4-Dichloro-5- methylbenzohydrazide Researcher->Task Initiates Task Task->Gloves Requires Task->Eyewear Requires Task->Clothing Requires Task->Respirator Requires

Caption: Required PPE for handling 2,4-Dichloro-5-methylbenzohydrazide.

Operational Plan: Step-by-Step Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

3.1. Preparation:

  • Designated Area: All work with 2,4-Dichloro-5-methylbenzohydrazide must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags should be readily available.

3.2. Handling:

  • Don PPE: Before handling the compound, put on all required personal protective equipment as outlined in the section above.

  • Weighing: If weighing the solid compound, do so in the fume hood on a tared and stable weigh boat.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Avoid Inhalation: Keep the sash of the fume hood at the lowest practical height.

  • No Eating or Drinking: Do not eat, drink, or smoke in the laboratory.[5]

3.3. Post-Handling:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]

Handling_Workflow Start Start Preparation Preparation: - Designate area in fume hood - Check emergency equipment - Prepare spill kit Start->Preparation Don_PPE Don all required PPE Preparation->Don_PPE Handling Handling in Fume Hood: - Weigh solid carefully - Prepare solutions slowly - Keep sash low Don_PPE->Handling Post_Handling Post-Handling: - Decontaminate work area - Doff PPE correctly Handling->Post_Handling Hand_Wash Wash hands thoroughly Post_Handling->Hand_Wash End End Hand_Wash->End

Caption: Step-by-step workflow for handling 2,4-Dichloro-5-methylbenzohydrazide.

Disposal Plan: Environmental Responsibility

Proper disposal of 2,4-Dichloro-5-methylbenzohydrazide and associated waste is critical to prevent environmental contamination.

  • Waste Segregation: All waste contaminated with 2,4-Dichloro-5-methylbenzohydrazide, including gloves, weigh boats, and pipette tips, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Chemical Waste: Unused or waste solutions of 2,4-Dichloro-5-methylbenzohydrazide should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Disposal Method: As a chlorinated organic compound, incineration is a common and effective disposal method.[14] This process breaks down the compound into less harmful substances like carbon dioxide, nitrogen, and hydrogen halides, which can then be scrubbed.[14] Some facilities may also employ chemical neutralization for aqueous waste.[8] Consult your institution's environmental health and safety (EHS) office for specific disposal procedures and approved waste contractors.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are not trained to handle it, contact your institution's EHS office immediately.

    • For small spills, and if you are trained and have the appropriate PPE and spill kit, contain the spill with absorbent material.

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area of the spill.

By adhering to these comprehensive safety guidelines, researchers can confidently and safely work with 2,4-Dichloro-5-methylbenzohydrazide, ensuring both personal safety and environmental protection.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). United States Environmental Protection Agency.
  • Personal Protective Equipment | US EPA. (2025, September 12). United States Environmental Protection Agency.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • Fishel, F. (2000, December 1). Personal Protective Equipment for Working With Pesticides | MU Extension. University of Missouri Extension.
  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Organic Syntheses.
  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective | The Journal of Physical Chemistry C - ACS Publications. (2023, April 4). ACS Publications.
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.). TCI Chemicals.
  • SAFETY DATA SHEET. (n.d.).
  • Safety and Handling of Hydrazine - DTIC. (n.d.). Defense Technical Information Center.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). SAMS Solutions.
  • Personal Protective Equipment For Pest Management Personnel - Med.Navy.mil. (2004, November 9). Navy Medicine.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, June 2). Fisher Scientific.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate - Benchchem. (n.d.). Benchchem.
  • Performance Chemicals Hydrazine - Arxada. (n.d.). Arxada.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-methylbenzohydrazide
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5-methylbenzohydrazide
© Copyright 2026 BenchChem. All Rights Reserved.